molecular formula C102H172N36O32S7 B8118506 Ziconotide acetate

Ziconotide acetate

Cat. No.: B8118506
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ziconotide acetate is a useful research compound. Its molecular formula is C102H172N36O32S7 and its molecular weight is 2639.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2639.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Details US Natl Inst Health; DailyMed. Current Medication Information. Ziconotide. Feb, 2008. Available from, as of May 21, 2008: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?id=6893
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

107452-89-1
Record name 107452-89-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

From Venom to Remedy: A Technical Guide to the Discovery of Ziconotide Acetate from Conus magus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The venom of the marine cone snail, Conus magus, a predatory sea creature, has yielded a remarkable therapeutic agent for severe chronic pain. This guide provides a detailed technical overview of the discovery, mechanism of action, and development of ziconotide acetate (Prialt®), the synthetic equivalent of the ω-conotoxin MVIIA peptide. Ziconotide represents a significant milestone in pharmacology as the first marine-derived peptide to be approved by the U.S. Food and Drug Administration (FDA), offering a non-opioid alternative for patients with intractable pain.[1][2][3][4][5][6]

The journey from a component of fish-hunting snail venom to a clinically approved analgesic began in the early 1980s. Researchers, intrigued by the paralytic effects of cone snail toxins, isolated and characterized the peptide ω-conotoxin MVIIA.[2][5][7] This peptide was found to have an unprecedented selectivity for a specific type of calcium channel, which led to its development as a potent pain therapeutic.[5]

Core Mechanism of Action: Selective N-type Calcium Channel Blockade

Ziconotide's therapeutic effect is rooted in its highly potent and selective blockade of N-type voltage-sensitive calcium channels (N-VSCCs).[1][3][4] These channels are densely located on the presynaptic terminals of primary nociceptive (pain-sensing) afferent nerves in the dorsal horn of the spinal cord.[1][8]

Under normal conditions, the arrival of a pain signal (action potential) at these nerve terminals causes the N-VSCCs to open, allowing an influx of calcium ions. This calcium influx is a critical step that triggers the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synapse.[2] These neurotransmitters then propagate the pain signal to second-order neurons and ultimately to the brain.

Ziconotide disrupts this cascade by binding to the N-VSCCs, preventing them from opening.[2][8] This blockade inhibits the presynaptic calcium influx, thereby preventing the release of pain-signaling neurotransmitters and effectively interrupting the transmission of the pain signal at the spinal level.[1][5] This unique mechanism distinguishes ziconotide from opioids, and importantly, prolonged administration does not lead to the development of tolerance or addiction.[1][3][4]

Pain_Signaling_Pathway cluster_0 Presynaptic Neuron (Primary Nociceptor) cluster_1 Postsynaptic Neuron (Second-Order) PainSignal Pain Signal (Action Potential) CaChannel N-type Ca2+ Channel (Cav2.2) PainSignal->CaChannel Depolarization Vesicles Vesicles with Neurotransmitters (Glutamate, Substance P) CaChannel->Vesicles Ca2+ Influx Release Neurotransmitter Release Vesicles->Release Receptor Neurotransmitter Receptors Release->Receptor Synaptic Cleft PainTransmission Pain Signal Transmission to Brain Receptor->PainTransmission Ziconotide Ziconotide Ziconotide->CaChannel Binds & Blocks Block Blockade

Ziconotide blocks N-type calcium channels on presynaptic neurons, inhibiting neurotransmitter release.

Drug Discovery and Development Workflow

The development of ziconotide from a natural toxin involved a multi-stage process, beginning with basic research and culminating in a commercial therapeutic. The peptide from Conus magus, ω-conotoxin MVIIA, is chemically identical to the final drug product, ziconotide, a testament to the efficiency of natural evolution in drug design.[5]

  • Venom Collection & Peptide Isolation: Crude venom was extracted from specimens of Conus magus. The active peptide, ω-conotoxin MVIIA, was then isolated using chromatographic techniques.

  • Sequencing and Characterization: The primary structure (amino acid sequence) of the isolated peptide was determined.[2]

  • Chemical Synthesis: Ziconotide (synthetic ω-conotoxin MVIIA) was produced using solid-phase peptide synthesis, allowing for a consistent and scalable supply for research and clinical use.[9][10]

  • Preclinical Evaluation: Extensive in vitro and in vivo studies were conducted to determine the peptide's pharmacological profile, including its binding affinity, channel selectivity, and efficacy in animal models of pain.[1]

  • Clinical Trials: A series of randomized, double-blind, placebo-controlled Phase III clinical trials established the safety and analgesic efficacy of intrathecally administered ziconotide in patients with severe chronic pain.[1][11]

  • Regulatory Approval: Based on robust clinical data, ziconotide was approved by the FDA in December 2004 for the management of severe chronic pain in patients for whom intrathecal therapy is warranted.[2]

Drug_Discovery_Workflow A 1. Venom Collection from Conus magus B 2. Isolation & Purification of ω-Conotoxin MVIIA A->B C 3. Amino Acid Sequencing & Characterization B->C D 4. Solid-Phase Chemical Synthesis C->D E 5. Preclinical Studies (In Vitro & In Vivo Assays) D->E F 6. Clinical Trials (Phase I-III) E->F G 7. FDA Approval (Prialt®) F->G

The streamlined workflow from cone snail venom to an FDA-approved therapeutic.

Experimental Protocols

The characterization and validation of ziconotide relied on a suite of established experimental methodologies.

Peptide Synthesis and Purification
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

  • Protocol:

    • The C-terminal amino acid is anchored to a solid resin support.

    • The Fmoc protecting group is removed from the N-terminus.

    • The next Fmoc-protected amino acid is coupled to the growing peptide chain.

    • Steps 2 and 3 are repeated sequentially according to the ω-conotoxin MVIIA sequence.

    • Once the full peptide is synthesized, it is cleaved from the resin.

    • The peptide undergoes oxidative folding to form the three critical disulfide bonds.[10]

  • Purification: The synthesized peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Biological Assays
  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of ziconotide for N-type calcium channels.

    • Protocol:

      • Prepare synaptosomal membrane fractions from rat brain tissue, which is rich in N-VSCCs.

      • Incubate the membranes with a radiolabeled ligand specific for N-VSCCs (e.g., [¹²⁵I]ω-conotoxin GVIA).

      • Add varying concentrations of unlabeled ziconotide to compete with the radioligand for binding sites.

      • After incubation, separate bound from free radioligand by filtration.

      • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the dissociation constant (Kd) or inhibition constant (Ki) for ziconotide from the competition curve.

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Objective: To directly measure the functional blockade of N-type calcium channel currents by ziconotide.

    • Protocol:

      • Use mammalian cell lines (e.g., HEK293) engineered to express recombinant human N-type calcium channels (Cav2.2).

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Apply a voltage step protocol to elicit inward calcium currents through the N-VSCCs.

      • Record baseline currents.

      • Perfuse the cell with a solution containing a known concentration of ziconotide.

      • Record the calcium currents again and measure the degree of inhibition.

      • Generate a dose-response curve by testing multiple concentrations to determine the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).[10]

In Vivo Analgesic Efficacy Models
  • Formalin Test (Model of Persistent Pain):

    • Protocol:

      • Administer ziconotide or a vehicle control intrathecally to rodents.

      • After a set time, inject a dilute formalin solution into the plantar surface of the hind paw.

      • Observe and score nociceptive behaviors (e.g., flinching, licking, biting the injected paw) over a period of up to 60 minutes.

      • A reduction in these behaviors compared to the control group indicates an antinociceptive effect.[12]

  • Chronic Constriction Injury (CCI) Model (Model of Neuropathic Pain):

    • Protocol:

      • Surgically induce a neuropathy in rodents by loosely ligating the sciatic nerve.

      • Allow several days for neuropathic pain symptoms, such as tactile allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat), to develop.

      • Administer ziconotide or a vehicle control intrathecally.

      • Measure paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) or withdrawal latency to a thermal stimulus.

      • An increase in the withdrawal threshold or latency compared to the control group demonstrates analgesic efficacy in a neuropathic pain state.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ziconotide.

Table 1: Physicochemical and Pharmacokinetic Properties of Ziconotide

Parameter Value Reference
Amino Acid Sequence CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂ [2]
Molecular Formula C₁₀₂H₁₇₂N₃₆O₃₂S₇ [2]
Molar Mass 2639.14 g·mol⁻¹ [2]
Disulfide Bonds Cys1-Cys16, Cys8-Cys20, Cys15-Cys25 [2]
CSF Half-Life ~4.6 hours (range 2.9–6.5 hours) [13]
CSF Volume of Distribution ~140 mL [8][13]

| Plasma Protein Binding | ~50% |[8] |

Table 2: In Vitro Activity of Ziconotide

Assay Target Value Reference
Radioligand Binding (Kd) Rat Neocortical N-type VGCCs 4.8 x 10⁻⁸ M [14]
Radioligand Binding (Affinity) Rat Neocortical N-type VGCCs 1–18 pM [12]

| Electrophysiology (IC₅₀) | Recombinant Human Cav2.2 | ~1-10 nM (Typical Range) |[10] |

Table 3: Efficacy of Ziconotide in a Preclinical Pain Model

Animal Model Efficacy Endpoint (ED₅₀) Value Reference

| Rat Incisional Model | Antinociception | 49 pM (intrathecal) |[13] |

Table 4: Overview of a Pivotal Phase III Clinical Trial (Non-Malignant Pain)

Parameter Description Reference
Trial Design Randomized, double-blind, placebo-controlled [1]
Patient Population 169 patients with severe chronic non-malignant pain [1]
Dosing Intrathecal infusion starting at ≤0.4 µg/h, titrated up to 7.0 µg/h [1]
Primary Outcome Mean percentage change in Visual Analogue Scale of Pain Intensity (VASPI) [11]

| Result | Statistically significant pain relief compared to placebo |[8] |

Structure-Activity Relationship

The potent and selective activity of ziconotide is intrinsically linked to its three-dimensional structure, which is stabilized by three disulfide bonds. This rigid framework correctly orients the amino acid residues in the four loops of the peptide for optimal interaction with the N-type calcium channel. Alanine substitution experiments have revealed that specific residues, particularly Tyrosine-13 in loop 2, are crucial for high-affinity binding and channel-blocking activity.[1] The unique arrangement of charged and hydrophobic residues within these loops dictates the peptide's selectivity for N-type channels over other calcium channel subtypes like P/Q-type.[1]

Structure_Function cluster_0 Ziconotide Structure cluster_1 Biological Function Peptide 25 Amino Acid Backbone Bonds 3 Disulfide Bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) Peptide->Bonds stabilized by Loops 4 Inter-cysteine Loops Bonds->Loops create Residues Key Residues (e.g., Tyr-13) Loops->Residues position Binding High-Affinity Binding to N-type Channel Loops->Binding mediates Selectivity Selectivity over other Ca2+ Channels Loops->Selectivity determines Residues->Binding is critical for

References

mechanism of action of ω-conotoxin MVIIA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of ω-Conotoxin MVIIA

Executive Summary

ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a potent and selective antagonist of N-type voltage-gated calcium channels (CaV2.2).[1][2][3] Its synthetic equivalent, Ziconotide (Prialt®), is an FDA-approved non-opioid analgesic for severe chronic pain, highlighting its clinical significance.[1][4] This document provides a comprehensive overview of the molecular , detailing its interaction with the CaV2.2 channel, the physiological consequences of this interaction, quantitative data on its activity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Target - N-type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (CaV) are essential transmembrane proteins that convert electrical signals (membrane depolarization) into intracellular calcium transients, which trigger a wide array of physiological events.[5][6] The CaV2 subfamily, which includes N-type (CaV2.2), P/Q-type, and R-type channels, is primarily located at presynaptic nerve terminals and is crucial for the initiation of synaptic transmission.[5][7]

N-type (CaV2.2) channels are heteromeric protein complexes composed of a primary pore-forming α1B subunit and auxiliary α2δ and β subunits.[8] The α1B subunit is the core functional component, containing the voltage sensor, the ion-conducting pore, and the binding site for toxins like ω-conotoxin MVIIA.[7][8] These channels are critically involved in the release of various neurotransmitters, including glutamate, GABA, and norepinephrine, and play a significant role in pain signaling pathways.[2][8]

Core Mechanism of Action

The primary is the potent and selective blockade of the N-type (CaV2.2) voltage-gated calcium channel.[1][4]

  • Binding to the Channel : ω-Conotoxin MVIIA binds to the extracellular side of the CaV2.2 channel.[4] The binding site is located within the outer vestibule of the channel's pore, which is formed by the α1B subunit.[4][9] Specific amino acid residues, particularly in loop 2 of the toxin, such as Tyr13, are crucial for this high-affinity interaction.[10]

  • Pore Occlusion : Upon binding, the toxin physically occludes the ion-conducting pore of the channel.[9] This direct blockade prevents the influx of extracellular Ca²⁺ ions into the presynaptic terminal, even when an action potential arrives and causes membrane depolarization.[9][11]

  • Inhibition of Neurotransmitter Release : The influx of Ca²⁺ through N-type channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[7][8] By blocking this Ca²⁺ entry, ω-conotoxin MVIIA effectively decouples neuronal excitation from neurotransmitter release.[2][3] This has been demonstrated to suppress the release of key neurotransmitters like glutamate, which are involved in pain transmission.[2][3]

  • Analgesia and Neuroprotection : In the context of pain pathways, particularly in the spinal dorsal horn, the inhibition of glutamate release from primary afferent Aδ- and C-fibers reduces the activation of second-order neurons, thereby dampening the transmission of pain signals to the brain.[2][3][11] Additionally, by preventing excessive calcium influx following ischemic events, ω-conotoxin MVIIA exhibits neuroprotective effects.[2][12]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol causes CaV22 N-type Ca²⁺ Channel (CaV2.2) Depol->CaV22 activates Ca_Influx Ca²⁺ Influx CaV22->Ca_Influx allows MVIIA ω-Conotoxin MVIIA MVIIA->CaV22 Block BLOCKS VesicleFusion Synaptic Vesicle Fusion Ca_Influx->VesicleFusion triggers NT_Release Neurotransmitter Release (e.g., Glutamate) VesicleFusion->NT_Release leads to Postsynaptic_Activation Postsynaptic Receptor Activation NT_Release->Postsynaptic_Activation causes Block->Ca_Influx Pain_Signal Pain Signal Propagation Postsynaptic_Activation->Pain_Signal

Caption: Signaling pathway of ω-conotoxin MVIIA action at the presynaptic terminal.

Quantitative Data Summary

The activity of ω-conotoxin MVIIA has been quantified in various assays, measuring its binding affinity, inhibitory concentration, and effects on synaptic transmission.

Table 1: Binding Affinity and Potency
ParameterValueCell/Tissue TypeAssay TypeReference
IC₅₀ (Neuroprotection)50 nmol/LRat Organotypic Hippocampal SlicesHypoxia-induced damage assay[12]
ED₅₀ (Binding)~60 pMChick Brain MembranesRadioligand Binding Assay (¹²⁵I-ω-CTX MVIIC)[13]
Table 2: Electrophysiological Effects on Synaptic Transmission
Parameter MeasuredConditionEffect (% of Control)PreparationReference
mEPSC Frequency1 µM MVIIA57.5% ± 10.2%Rat Spinal Cord Slices (SCI model)[2][3]
mEPSC Amplitude1 µM MVIIA101.0% ± 20.3% (No significant change)Rat Spinal Cord Slices (SCI model)[2][3]
Aδ-fiber-evoked EPSC Amplitude1 µM MVIIA64.4% ± 12.6%Rat Spinal Cord Slices (SCI model)[3]
C-fiber-evoked EPSC Amplitude1 µM MVIIA74.4% ± 11.7%Rat Spinal Cord Slices (SCI model)[3]

Key Experimental Protocols

The characterization of ω-conotoxin MVIIA's mechanism of action relies on several key experimental techniques.

In Vitro Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the electrical activity of individual neurons and the effect of MVIIA on synaptic currents.

Objective: To measure excitatory postsynaptic currents (EPSCs) in spinal dorsal horn neurons and assess the impact of MVIIA on neurotransmitter release.

Methodology:

  • Animal Model: Male Wistar rats (200-250 g) are used. A spinal cord injury (SCI) model is induced to study neuropathic pain mechanisms.[2][3]

  • Spinal Cord Slice Preparation:

    • Rats are anesthetized, and the lumbosacral segment of the spinal cord is removed and placed in ice-cold, preoxygenated Krebs solution.[3]

    • A transverse slice (300-500 µm thick) of the spinal cord is prepared using a microslicer.[2][3]

    • The slice is transferred to a recording chamber and continuously perfused with Krebs solution (117 mM NaCl, 3.6 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 11.5 mM D-glucose) equilibrated with 95% O₂/5% CO₂ gas at 36°C ± 1°C for at least 3 hours.[2][3]

  • Recording:

    • Substantia gelatinosa neurons in the spinal dorsal horn are visually identified.

    • Whole-cell patch-clamp recordings are made using glass pipettes filled with an internal solution.

    • To isolate miniature EPSCs (mEPSCs), tetrodotoxin (TTX, 0.5 µM) is added to the Krebs solution to block action potentials.[2][3]

    • A baseline of synaptic activity is recorded.

    • ω-conotoxin MVIIA (e.g., 1 µM) is applied directly to the spinal cord slice for a short duration (e.g., 20 seconds).[2][3]

  • Data Analysis: Changes in the frequency and amplitude of mEPSCs or evoked EPSCs before and after MVIIA application are measured and compared to determine the toxin's effect on presynaptic neurotransmitter release.[2][3]

G cluster_prep Tissue Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis animal Anesthetize Rat dissect Isolate Lumbosacral Spinal Cord animal->dissect slice Prepare Transverse Slice (300-500 µm) dissect->slice incubate Incubate Slice in Perfused Krebs Solution slice->incubate identify Identify Substantia Gelatinosa Neuron incubate->identify patch Establish Whole-Cell Patch Clamp identify->patch baseline Record Baseline Synaptic Activity (EPSCs) patch->baseline apply_drug Apply ω-Conotoxin MVIIA baseline->apply_drug record_effect Record Post-Drug Activity apply_drug->record_effect measure Measure EPSC Frequency & Amplitude record_effect->measure compare Compare Pre- vs. Post-Drug Measurements measure->compare conclusion Determine Effect on Presynaptic Release compare->conclusion

Caption: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay

This method is used to determine the binding affinity and specificity of MVIIA for its target receptor.

Objective: To quantify the binding characteristics of ω-conotoxins to CaV2.2 channels.

Methodology:

  • Membrane Preparation: Crude membranes are prepared from a tissue source rich in N-type channels, such as chick brain.[13]

  • Channel Immunocapture (Optional enhancement): Antibodies against a specific peptide sequence of the CaV2.2 channel can be used to capture and enrich the target channels from the membrane preparation.[13]

  • Binding Reaction:

    • A radiolabeled version of an ω-conotoxin (e.g., ¹²⁵I-ω-CTX MVIIC or GVIA) is incubated with the membrane preparation at a fixed concentration (e.g., 60 pM).[13]

    • For competition assays, increasing concentrations of unlabeled ω-conotoxin MVIIA are added to compete for binding with the radioligand.

  • Separation and Counting: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is used to calculate binding parameters such as the dissociation constant (Kd) or the half-maximal effective dose (ED₅₀) for binding.[13]

Structure-Function Relationships

The CaV2.2 channel is a multi-subunit complex, and its structure is key to understanding the mechanism of MVIIA.

G cluster_subunits Subunit Composition cluster_a1B_domains α1B Subunit Domains center_node N-type Ca²⁺ Channel (CaV2.2) a1B α1B Subunit (Pore-forming) center_node->a1B comprises a2d α2δ Subunit (Auxiliary) center_node->a2d comprises beta β Subunit (Intracellular, Auxiliary) center_node->beta comprises pore Ion-Conducting Pore (S5-S6 Segments) a1B->pore contains vsd Voltage-Sensing Domain (S1-S4 Segments) a1B->vsd contains binding_site MVIIA Binding Site (Outer Vestibule) pore->binding_site includes

Caption: Logical relationship diagram of the N-type (CaV2.2) channel subunits.

Conclusion

ω-Conotoxin MVIIA exerts its powerful analgesic and neuroprotective effects through a highly specific and potent mechanism: the direct physical blockade of N-type voltage-gated calcium channels. By binding to the α1B subunit and occluding the channel pore, it prevents the presynaptic calcium influx required for neurotransmitter release. This action effectively silences key synapses in pain-transmitting pathways. The detailed understanding of this mechanism, supported by quantitative biophysical and electrophysiological data, has not only led to the development of a novel therapeutic for chronic pain but also provides a critical pharmacological tool for the ongoing investigation of synaptic function and neuronal signaling.

References

Ziconotide Acetate: A Deep Dive into its Potent and Selective Blockade of N-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of ziconotide acetate's remarkable selectivity for N-type (Cav2.2) voltage-gated calcium channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental methodologies, and visualizes the underlying molecular mechanisms and workflows. Ziconotide, a synthetic peptide derived from the cone snail Conus magus, is a powerful analgesic that offers a non-opioid therapeutic option for severe chronic pain. Its efficacy is rooted in its highly specific interaction with N-type calcium channels, a critical component in nociceptive signaling.

Core Mechanism of Action

Ziconotide exerts its analgesic effect by binding to and blocking N-type calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[1][2][3] This blockade prevents the influx of calcium ions that is essential for the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] By interrupting this crucial step in the pain signaling cascade, ziconotide effectively dampens the transmission of pain signals to the brain.

Quantitative Analysis of Selectivity

Ziconotide's therapeutic utility is underscored by its exceptional selectivity for N-type calcium channels over other voltage-gated calcium channel subtypes. This high degree of selectivity minimizes off-target effects and contributes to its safety profile. The following tables summarize the quantitative data from binding and functional assays, demonstrating ziconotide's potent and specific interaction with Cav2.2 channels.

Binding Affinity Data
Parameter Value
Target Channel N-type (Cav2.2)
Dissociation Constant (Kd) 4.8 x 10⁻⁸ M
Functional Inhibition Data
Channel Subtype Parameter Concentration
N-type (Cav2.2)IC₅₀0.7–1.8 nM[4]
L-type (Cav1.2)->10 µM
T-type (Cav3.2)->10 µM

Note: Data for L-type and T-type channels are based on studies with a ziconotide analog, RD2, which showed inhibition only at concentrations higher than 10 µM, indicating a selectivity of over 1000-fold for the N-type channel.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_presynaptic Presynaptic Terminal (Nociceptor) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Action Potential Action Potential N_type_Ca_Channel N-type Ca²⁺ Channel (Cav2.2) Action Potential->N_type_Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx N_type_Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P, CGRP) Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Ziconotide Ziconotide Ziconotide->N_type_Ca_Channel Blockade Signal_Transmission Pain Signal Transmission Receptors->Signal_Transmission

Mechanism of Action of this compound

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_DRG Isolate Dorsal Root Ganglion (DRG) Neurons Culture_Cells Culture DRG Neurons or Transfected Cell Lines Isolate_DRG->Culture_Cells Electrophysiology Whole-Cell Patch Clamp (Measure I_Ca) Culture_Cells->Electrophysiology Calcium_Imaging Calcium Imaging (e.g., Fura-2, Fluo-4) Culture_Cells->Calcium_Imaging Binding_Assay Radioligand Binding Assay (Competition with [¹²⁵I]-MVIIA) Culture_Cells->Binding_Assay Analyze_Data Determine IC₅₀ / Ki for different channel subtypes Electrophysiology->Analyze_Data Calcium_Imaging->Analyze_Data Binding_Assay->Analyze_Data Compare_Selectivity Compare Selectivity (N-type vs. P/Q, L, T-type) Analyze_Data->Compare_Selectivity

Experimental Workflow for Determining Ziconotide Selectivity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of ziconotide to N-type calcium channels, typically by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize rat brain tissue or cells expressing the target calcium channel subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Competition Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled N-type calcium channel ligand (e.g., [¹²⁵I]-ω-conotoxin MVIIA), and varying concentrations of unlabeled ziconotide.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of ziconotide.

  • Determine the IC₅₀ value (the concentration of ziconotide that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of ziconotide on the function of N-type calcium channels by recording the ionic currents flowing through them.

1. Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from rodents or use a cell line stably expressing the desired calcium channel subtype (e.g., HEK293 cells).

  • Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing physiological concentrations of ions and blockers of sodium and potassium channels to isolate calcium currents.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that will carry the current (e.g., Cs⁺ or Ba²⁺).

3. Whole-Cell Recording:

  • Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Clamp the membrane potential at a holding potential where the calcium channels are closed (e.g., -80 mV).

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Record baseline calcium currents before and after the application of ziconotide to the external solution.

4. Data Analysis:

  • Measure the peak amplitude of the calcium currents in the absence and presence of different concentrations of ziconotide.

  • Construct a concentration-response curve by plotting the percentage of current inhibition versus the ziconotide concentration.

  • Determine the IC₅₀ value from the concentration-response curve.

Calcium Imaging with Fura-2

This method visualizes changes in intracellular calcium concentration in response to channel activation and its blockade by ziconotide.

1. Cell Loading:

  • Culture cells (e.g., DRG neurons) on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with a physiological salt solution to remove excess dye.

2. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a camera to capture the emission at ~510 nm.

  • Perfuse the cells with a solution that will depolarize the membrane and open voltage-gated calcium channels (e.g., a high potassium solution).

  • Record the fluorescence intensity at both excitation wavelengths before, during, and after the application of ziconotide.

3. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

  • Measure the change in the F340/F380 ratio upon depolarization in the absence and presence of ziconotide.

  • Quantify the inhibitory effect of ziconotide on the depolarization-induced calcium influx.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the high selectivity of this compound for N-type voltage-gated calcium channels. This remarkable specificity is the cornerstone of its therapeutic efficacy in managing severe chronic pain. The detailed experimental protocols and visualizations serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of N-type calcium channel blockers.

References

Unraveling the Intricate Architecture of Ziconotide Acetate: A Technical Guide to its Disulfide Bond Configuration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic peptide analogue of ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic used in the management of severe chronic pain.[1][2][3] Its therapeutic efficacy is intrinsically linked to its unique three-dimensional structure, which is stabilized by a specific network of three disulfide bonds. This guide provides an in-depth exploration of the disulfide bond configuration of this compound, detailing the experimental methodologies used for its elucidation and its crucial role in the peptide's biological activity.

This compound: Core Structural and Functional Properties

Ziconotide is a 25-amino acid peptide with a C-terminal amidation.[2] The stability and conformation of this peptide are critically dependent on the precise connectivity of its six cysteine residues, which form three intramolecular disulfide bridges.

Amino Acid Sequence and Disulfide Connectivity

The primary structure of ziconotide is characterized by the following amino acid sequence: Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂.[2] The specific arrangement of its disulfide bonds has been determined to be between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25.[2][4] This "inhibitor cystine knot" (ICK) motif is a hallmark of many conotoxins and is essential for their biological function and structural stability.[3]

PropertyValueReference
Amino Acid Sequence CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂[2][4]
Molecular Weight 2639.12 Da
Disulfide Bond 1 Cys1 - Cys16[2][4]
Disulfide Bond 2 Cys8 - Cys20[2][4]
Disulfide Bond 3 Cys15 - Cys25[2][4]
Amino Acid Sequence and Disulfide Bond Connectivity of this compound.
Disulfide Bond Configuration Diagram

The intricate network of disulfide bonds in ziconotide creates a compact and rigid structure, which is paramount for its high-affinity binding to its molecular target.

ziconotide_disulfide_bonds cluster_sequence Ziconotide Amino Acid Sequence C1 Cys1 K2 Lys2 C16 Cys16 C1->C16 G3 Gly3 K4 Lys4 G5 Gly5 A6 Ala6 K7 Lys7 C8 Cys8 S9 Ser9 C20 Cys20 C8->C20 R10 Arg10 L11 Leu11 M12 Met12 Y13 Tyr13 D14 Asp14 C15 Cys15 C25 Cys25 C15->C25 T17 Thr17 G18 Gly18 S19 Ser19 R21 Arg21 S22 Ser22 G23 Gly23 K24 Lys24

Disulfide bond connectivity of this compound.

Experimental Determination of Disulfide Bond Configuration

The precise determination of disulfide bond connectivity in peptides like ziconotide is a complex analytical challenge. A combination of techniques, primarily centered around mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is employed.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for disulfide bond mapping. The general workflow involves enzymatic digestion of the peptide under non-reducing conditions, followed by analysis of the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Disulfide Bond Mapping by Mass Spectrometry

experimental_workflow start Ziconotide Sample non_reduced Non-Reduced Digestion (e.g., Trypsin) start->non_reduced reduced Reduction (DTT) & Alkylation (IAM) start->reduced lcms_non_reduced LC-MS/MS Analysis non_reduced->lcms_non_reduced reduced_digestion Enzymatic Digestion (e.g., Trypsin) reduced->reduced_digestion lcms_reduced LC-MS/MS Analysis reduced_digestion->lcms_reduced data_analysis Data Analysis: Compare peptide maps and identify disulfide-linked peptides lcms_non_reduced->data_analysis lcms_reduced->data_analysis confirmation Confirmation of Disulfide Connectivity data_analysis->confirmation

Workflow for disulfide bond analysis by mass spectrometry.

Detailed Methodologies:

  • Sample Preparation (Non-Reduced):

    • A solution of this compound is prepared in a suitable buffer.

    • To prevent disulfide bond scrambling, free sulfhydryl groups (if any) are alkylated using a reagent like N-ethylmaleimide (NEM).

    • The peptide is then subjected to enzymatic digestion using a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The digestion is carried out under conditions that preserve the native disulfide bonds.

  • Sample Preparation (Reduced and Alkylated):

    • A parallel sample of ziconotide is denatured and its disulfide bonds are cleaved using a reducing agent like dithiothreitol (DTT).

    • The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide (IAM) to prevent re-oxidation.

    • This fully reduced and alkylated peptide is then subjected to the same enzymatic digestion protocol as the non-reduced sample.

  • LC-MS/MS Analysis:

    • The peptide digests from both the non-reduced and reduced/alkylated samples are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The separated peptides are then introduced into a mass spectrometer. In tandem mass spectrometry (MS/MS), peptide ions are selected and fragmented to obtain sequence information.

  • Data Analysis:

    • The peptide maps (chromatograms) of the non-reduced and reduced samples are compared. Peptides present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.

    • The mass of these candidate peptides is measured. A disulfide-linked peptide will have a mass corresponding to the sum of the masses of the two individual peptides minus the mass of two hydrogen atoms.

    • MS/MS fragmentation of the disulfide-linked peptides confirms the sequences of the constituent peptides, thereby identifying the specific cysteine residues involved in the bond.

A more advanced technique involves partial reduction of the peptide, where conditions are controlled to break only one or two of the three disulfide bonds. Subsequent analysis by LC-MS/MS can help to systematically deduce the connectivity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides through-space distance information between protons. For disulfide bond determination, nuclear Overhauser effect (NOE) signals between the protons of different cysteine residues can indicate their spatial proximity, thus confirming the disulfide linkages.[6] The high-resolution three-dimensional structure of ziconotide has been determined using NMR, revealing a short triple-stranded anti-parallel β-sheet structure with four loops.[6]

Edman Degradation

While Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide, it is generally not used to directly determine disulfide bridge positions.[2][7] However, it can be used in conjunction with mass spectrometry. After partial reduction and alkylation, the resulting peptide fragments can be sequenced by Edman degradation to confirm their identity.

Role of Disulfide Bonds in Ziconotide's Mechanism of Action

Ziconotide exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (VGCCs) in the presynaptic nerve terminals of the spinal cord.[1][8][9] This blockade inhibits the influx of calcium ions, which is a critical step in the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2]

The rigid, three-dimensional structure conferred by the three disulfide bonds is essential for the high-affinity and selective binding of ziconotide to the N-type VGCCs.[3] Disruption of any of these bonds leads to a significant loss of biological activity, highlighting the critical role of the disulfide-stabilized conformation in the pharmacodynamics of the drug.

Signaling Pathway of Ziconotide's Analgesic Action

ziconotide_moa cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Neuron pain_signal Pain Signal (Action Potential) ca_channel N-type Voltage-Gated Calcium Channel (VGCC) pain_signal->ca_channel Depolarization ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens vesicles Synaptic Vesicles (containing Neurotransmitters) ca_influx->vesicles Triggers fusion neurotransmitter_release Neurotransmitter Release (Glutamate, Substance P, CGRP) vesicles->neurotransmitter_release receptors Neurotransmitter Receptors neurotransmitter_release->receptors ziconotide Ziconotide ziconotide->block pain_transmission Pain Signal Transmission to Brain receptors->pain_transmission

Ziconotide's mechanism of action in blocking pain signaling.

Conclusion

The specific disulfide bond configuration of this compound (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25) is a cornerstone of its structural integrity and potent analgesic activity. Elucidating this intricate architecture requires sophisticated analytical techniques, with mass spectrometry and NMR spectroscopy being the primary tools. A thorough understanding of this disulfide-stabilized structure is not only crucial for the quality control and manufacturing of ziconotide but also provides a valuable framework for the rational design of novel peptide-based therapeutics with enhanced stability and efficacy.

References

An In-depth Technical Guide to the Hydrophilic Properties of Ziconotide Acetate for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Ziconotide acetate, a synthetic peptide analgesic derived from the cone snail Conus magus. A thorough understanding of these properties is critical for its handling, formulation, and delivery in research and clinical settings.

Core Hydrophilic Characteristics

This compound is characterized as a hydrophilic molecule.[1][2] This is attributed to its polypeptide nature, composed of 25 amino acids, including several charged and polar residues, which favor interaction with aqueous environments. Its solubility profile further underscores its hydrophilic nature.

Quantitative Hydrophilicity Data

The following table summarizes the key quantitative parameters that define the hydrophilic properties of this compound.

PropertyValueMethodSource
Water Solubility 100 mg/mL (requires sonication)ExperimentalMedChemExpress
DMSO Solubility 25 mg/mL (requires sonication)ExperimentalMedChemExpress
Calculated LogP -8.36ALOGPsVirtual Computational Chemistry Laboratory
Physical State White to off-white lyophilized powder---[3]
Insolubility Practically insoluble in methyl t-butyl ether---[1]

Note: The LogP value is a calculated prediction and may vary from experimentally determined values. A negative LogP value is indicative of high hydrophilicity.

Experimental Protocols for Determining Hydrophilic Properties

While specific experimental protocols for this compound are not publicly available, the following are detailed, standard methodologies for determining the key hydrophilic parameters of peptides.

Protocol for Determining Aqueous Solubility

This protocol outlines a general procedure for determining the solubility of a peptide like this compound in an aqueous buffer.

Materials:

  • This compound (lyophilized powder)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, precise volume of purified water (e.g., 100 µL) to the tube to create a concentrated stock solution.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the peptide does not fully dissolve, place the tube in a bath sonicator for 5-10 minute intervals, followed by vortexing. Avoid excessive heating of the sample.

  • Serial Dilutions:

    • Prepare a series of dilutions of the stock solution in PBS (pH 7.4).

  • Equilibration and Observation:

    • Allow the solutions to equilibrate at room temperature for at least one hour.

    • Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Quantification:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (at a predetermined wavelength) or RP-HPLC with a standard curve.

  • Determination of Solubility Limit:

    • The solubility is defined as the highest concentration at which the peptide remains fully dissolved.

Protocol for Determining the Partition Coefficient (LogP) using the Shake-Flask Method

The shake-flask method is the traditional and most common technique for the experimental determination of the octanol-water partition coefficient (LogP).[4][5][6]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases:

    • To pre-saturate the solvents, mix equal volumes of n-octanol and water (or buffer) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Dissolving the Peptide:

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a separatory funnel or centrifuge tube, add a precise volume of the aqueous peptide solution and an equal volume of the pre-saturated n-octanol.

    • Shake the mixture gently for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning between the two phases. Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have clearly separated. If an emulsion has formed, centrifugation can be used to aid in separation.

  • Quantification:

    • Carefully withdraw a sample from both the aqueous and the n-octanol phases.

    • Determine the concentration of this compound in each phase using a validated analytical method.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the n-octanol phase to its concentration in the aqueous phase: P = [Ziconotide]octanol / [Ziconotide]aqueous

    • The LogP is the logarithm of the partition coefficient: LogP = log10(P)

Protocol for Assessing Hydrophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the relative hydrophobicity of peptides.[7][8] The retention time of a peptide on a nonpolar stationary phase is related to its hydrophobicity; more hydrophobic peptides have longer retention times.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 280 nm

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The retention time of the this compound peak is a measure of its relative hydrophobicity. This can be compared to a set of standard peptides with known hydrophobicity indices to create a calibration curve and determine a hydrophobicity index for Ziconotide.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Ca_Channel N-type Voltage-Gated Calcium Channel (CaV2.2) Action_Potential->Ca_Channel Depolarization Vesicles Synaptic Vesicles with Neurotransmitters (Glutamate, Substance P, CGRP) Ca_Channel->Vesicles Ca2+ Influx (Inhibited) Ziconotide Ziconotide Ziconotide->Ca_Channel Blockade Fusion Vesicle Fusion and Neurotransmitter Release Neurotransmitters Fusion->Neurotransmitters Reduced Release Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binding (Reduced) Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation

Ziconotide's Mechanism of Action at the Synapse.

G start Start: Lyophilized This compound dissolve Dissolve in Aqueous Buffer (e.g., PBS, pH 7.4) start->dissolve sonicate Vortex and Sonicate if Necessary dissolve->sonicate check_solubility Visually Inspect for Complete Dissolution sonicate->check_solubility centrifuge Centrifuge to Pellet Insoluble Material check_solubility->centrifuge Incomplete Dissolution quantify Quantify Supernatant Concentration (UV-Vis or HPLC) check_solubility->quantify Complete Dissolution centrifuge->quantify end End: Determine Solubility Limit quantify->end

Experimental Workflow for Aqueous Solubility Determination.

G start Start: Ziconotide Solution in Mobile Phase A inject Inject onto C18 RP-HPLC Column start->inject gradient Apply Acetonitrile Gradient (Increasing %B) inject->gradient elution Peptide Elution based on Hydrophobicity gradient->elution detect Detect by UV (214 nm or 280 nm) elution->detect analyze Analyze Chromatogram: Determine Retention Time detect->analyze end End: Correlate Retention Time to Hydrophobicity Index analyze->end

Workflow for RP-HPLC-based Hydrophobicity Assessment.

References

Ziconotide Acetate: A Technical Guide to Molecular Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain. Its unique mechanism of action, high selectivity, and clinical efficacy have made its molecular target, the N-type voltage-gated calcium channel (CaV2.2), a well-validated target for novel analgesic development. This technical guide provides an in-depth overview of the pivotal studies that have validated the molecular target of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Molecular Target: The N-type Voltage-Gated Calcium Channel (CaV2.2)

Ziconotide exerts its analgesic effects through potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the superficial layers of the spinal cord's dorsal horn.[1] By binding to and blocking these channels, ziconotide inhibits the influx of calcium ions that is essential for the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This interruption of pain signal transmission at the spinal level forms the basis of ziconotide's therapeutic action.

Quantitative Analysis of Ziconotide-Target Interaction

The validation of CaV2.2 as the molecular target of ziconotide is underpinned by robust quantitative data from a variety of in vitro and in vivo studies. These data consistently demonstrate the high affinity, selectivity, and potent functional consequences of ziconotide's interaction with its target.

Table 1: In Vitro Binding Affinity and Channel Blockade
Assay TypePreparationRadioligandKey ParameterValueReference
Radioligand BindingRat Neocortical Membranes[125I]ω-conotoxin MVIIAKd9 pM[3]
ElectrophysiologyMammalian Cell Line-IC50Not explicitly found-
Table 2: In Vivo Analgesic Efficacy
Animal ModelSpeciesAdministrationEndpointED50Reference
Incisional PainRatIntrathecalReversal of Heat Hyperalgesia0.36 ng (49 pM)[3][4]
Formalin TestRatIntrathecalReduction of Phase 2 Flinching~0.3 - 1 µg[2]

Experimental Protocols for Core Validation Studies

Detailed methodologies are crucial for the replication and extension of target validation studies. The following sections outline the core experimental protocols used to characterize the interaction of ziconotide with the CaV2.2 channel.

Radioligand Binding Assay

Objective: To determine the binding affinity of ziconotide to N-type calcium channels in neuronal tissue.

Protocol:

  • Membrane Preparation: Rat neocortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled [125I]ω-conotoxin MVIIA and varying concentrations of unlabeled ziconotide.

  • Incubation: The reaction is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of ziconotide that inhibits 50% of specific radioligand binding) is calculated. The Ki (dissociation constant) is then determined using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional block of CaV2.2 channels by ziconotide.

Protocol:

  • Cell Culture: A mammalian cell line (e.g., HEK293 or tsA-201) is stably or transiently transfected to express the subunits of the human CaV2.2 channel.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution typically contains a cesium-based solution to block potassium channels, while the extracellular (bath) solution contains barium as the charge carrier to enhance the calcium channel currents.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit CaV2.2 channel currents.

  • Drug Application: Ziconotide is applied to the bath solution at varying concentrations.

  • Data Acquisition and Analysis: The peak inward current is measured before and after the application of ziconotide. Dose-response curves are constructed to determine the IC50 for channel block.

In Vivo Animal Models of Pain

Objective: To assess the analgesic efficacy of ziconotide in preclinical models of pain.

A. Rat Incisional Pain Model:

  • Surgical Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw in anesthetized rats.[4]

  • Behavioral Testing: Post-surgery, thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus) are assessed. Thermal hyperalgesia is measured as the latency to paw withdrawal from a radiant heat source. Mechanical allodynia is measured using von Frey filaments of varying stiffness applied to the paw.

  • Drug Administration: Ziconotide is administered intrathecally via a pre-implanted catheter.[4]

  • Data Analysis: The dose-dependent reversal of hyperalgesia and allodynia is measured, and the ED50 is calculated.

B. Rat Formalin Test:

  • Formalin Injection: A dilute solution of formalin is injected subcutaneously into the dorsal surface of one hind paw of the rat.

  • Behavioral Observation: The number of flinching and licking behaviors is observed during two distinct phases: Phase 1 (0-10 minutes post-injection, representing acute nociception) and Phase 2 (10-60 minutes post-injection, representing inflammatory pain and central sensitization).

  • Drug Administration: Ziconotide is administered intrathecally prior to the formalin injection.

  • Data Analysis: The dose-dependent reduction in flinching and licking behavior, particularly in Phase 2, is quantified to determine the ED50.[2]

Substance P Release Assay

Objective: To measure the inhibitory effect of ziconotide on the release of a key pro-nociceptive neurotransmitter from spinal cord tissue.

Protocol:

  • Tissue Preparation: Spinal cord slices are prepared from rats.

  • Stimulation and Superfusion: The slices are superfused with an artificial cerebrospinal fluid and stimulated (e.g., with high potassium or capsaicin) to evoke neurotransmitter release.

  • Drug Treatment: Ziconotide is included in the superfusion medium at various concentrations.

  • Sample Collection: The superfusate is collected.

  • Quantification of Substance P: The concentration of substance P in the superfusate is measured using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The dose-dependent inhibition of stimulus-evoked substance P release by ziconotide is determined, and the IC50 is calculated.

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in ziconotide's target validation.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential CaV2_2 N-type CaV2.2 Channel AP->CaV2_2 Depolarization Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers Fusion NT_release Neurotransmitter Release (Glutamate, Substance P) Vesicles->NT_release Receptors Neurotransmitter Receptors NT_release->Receptors Ziconotide Ziconotide Ziconotide->CaV2_2 Blocks Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation

Caption: Signaling pathway of ziconotide's action at the presynaptic terminal.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Affinity - Kd) Animal Animal Models of Pain (Efficacy - ED50) Binding->Animal Electro Electrophysiology (Functional Block - IC50) Electro->Animal Neurochem Neurotransmitter Release Assay (Mechanism - IC50) Animal->Neurochem Target Molecular Target (CaV2.2) Target->Binding Target->Electro

Caption: Experimental workflow for the molecular target validation of ziconotide.

G Target_Engagement Ziconotide Binds to CaV2.2 (High Affinity & Selectivity) Channel_Block Blockade of Ca²⁺ Influx Target_Engagement->Channel_Block NT_Inhibition Inhibition of Neurotransmitter Release Channel_Block->NT_Inhibition Signal_Interruption Interruption of Pain Signal Transmission NT_Inhibition->Signal_Interruption Analgesia Therapeutic Effect: Analgesia Signal_Interruption->Analgesia

Caption: Logical relationship from target engagement to therapeutic effect.

Conclusion

The molecular target of this compound, the N-type voltage-gated calcium channel (CaV2.2), has been rigorously validated through a combination of in vitro and in vivo studies. The high-affinity binding, potent and selective channel blockade, and robust analgesic efficacy in preclinical models provide a compelling body of evidence. The detailed experimental protocols outlined in this guide serve as a foundation for future research in this area, facilitating the discovery and development of the next generation of non-opioid analgesics targeting this critical pain pathway.

References

The Core Pharmacodynamics of Intrathecal Ziconotide Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, the synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic administered intrathecally for the management of severe chronic pain.[1][2][3] Unlike traditional analgesics, ziconotide does not interact with opioid receptors and its mechanism of action is independent of the opioidergic system, offering a valuable alternative for patients who are refractory to or intolerant of other pain therapies.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of intrathecal this compound, with a focus on its molecular mechanism, effects on neuronal signaling, and the experimental methodologies used to elucidate its activity.

Molecular Mechanism of Action

Ziconotide exerts its analgesic effect through the potent and selective blockade of N-type voltage-gated calcium channels (VGCCs).[2][3][6] These channels, particularly the CaV2.2 subtype, are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn of the spinal cord.[1][6][7][8]

Upon the arrival of an action potential at the presynaptic terminal, N-type VGCCs open, allowing an influx of calcium ions. This increase in intracellular calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of pronociceptive neurotransmitters into the synaptic cleft.[2][9] Ziconotide binds with high affinity to the N-type VGCCs, physically occluding the channel pore and preventing this calcium influx.[6][10] This blockade of calcium entry effectively inhibits the release of key neurotransmitters involved in pain transmission, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][3][11] By preventing the release of these excitatory neurotransmitters, ziconotide interrupts the transmission of pain signals from the primary afferent neurons to second-order neurons in the spinal cord, thereby producing potent analgesia.[3][12]

Signaling Pathway of Ziconotide Action

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Primary Nociceptive Neuron) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) ActionPotential Action Potential Arrives VGCC_Closed N-type VGCC (CaV2.2) (Closed) ActionPotential->VGCC_Closed Depolarization VGCC_Open N-type VGCC (CaV2.2) (Open) VGCC_Closed->VGCC_Open VGCC_Blocked N-type VGCC (CaV2.2) (Blocked) VGCC_Open->VGCC_Blocked Ca_Influx Ca²⁺ Influx VGCC_Open->Ca_Influx Ziconotide Ziconotide Ziconotide->VGCC_Open Binds & Blocks No_Ca_Influx No Ca²⁺ Influx VGCC_Blocked->No_Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion No_Vesicle_Fusion Inhibition of Neurotransmitter Release No_Ca_Influx->No_Vesicle_Fusion Neurotransmitters Glutamate, Substance P, CGRP Vesicle_Fusion->Neurotransmitters No_Pain_Signal Analgesia No_Vesicle_Fusion->No_Pain_Signal Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binding Pain_Signal_Propagation Pain Signal Propagation Receptors->Pain_Signal_Propagation

Caption: Ziconotide's mechanism of action in the presynaptic terminal.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of intrathecal this compound.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueChannel/ReceptorPreparationReference
Kd 9 pMN-type VGCCs-[7]
Kd 4.8 x 10-8 MCaV2.2Homology structural models[10]
Selectivity >1000-foldN-type vs. P/Q-type VGCCsRadioligand binding experiments[11]

Table 2: Preclinical Analgesic Efficacy (Intrathecal Administration in Rats)

Pain ModelEndpointID50 / Effective DoseReference
Post-operative Pain (Incisional Model)Antinociception49 pM[7]
Neuropathic Pain (Spinal Nerve Ligation)Antiallodynia2.8 pmol (microinjection into rostral ventromedial medulla)[11]
Inflammatory Pain (Formalin Test)Inhibition of flinch responsesDose-dependent[13]

Table 3: Clinical Dosing and Cerebrospinal Fluid (CSF) Pharmacokinetics

ParameterValuePopulationReference
Recommended Starting Dose 0.5 - 2.4 mcg/day (continuous infusion)Adult patients with severe chronic pain[9][14]
Recommended Titration ≤0.5 - 2.4 mcg/day increase no more than 2-3 times/weekAdult patients with severe chronic pain[9][14]
Maximum Recommended Dose 19.2 mcg/dayAdult patients with severe chronic pain[9]
CSF Half-life (t1/2) ~4.5 - 4.6 hoursChronic pain patients[2][12]
CSF Clearance (CL) ~0.38 mL/minChronic pain patients[12]
CSF Volume of Distribution (Vd) ~155 mLChronic pain patients[15]

Detailed Experimental Protocols

In Vitro Neurotransmitter Release Assay

Objective: To quantify the inhibitory effect of ziconotide on the depolarization-evoked release of pronociceptive neurotransmitters from spinal cord tissue.

Methodology:

  • Tissue Preparation:

    • Adult Sprague-Dawley rats are euthanized, and the spinal cord is rapidly dissected.

    • The dorsal horns of the lumbar spinal cord are isolated and homogenized in a buffered sucrose solution.

    • Synaptosomes (resealed presynaptic nerve terminals) are prepared by differential centrifugation of the homogenate.[16][17]

  • Neurotransmitter Release Assay:

    • Synaptosomes are pre-incubated with a radiolabeled neurotransmitter precursor (e.g., [3H]glutamate) to label the neurotransmitter pool.

    • The loaded synaptosomes are then superfused with a physiological buffer.

    • Release of the radiolabeled neurotransmitter is stimulated by brief exposure to a high concentration of potassium chloride (KCl), which induces depolarization.[16]

    • Ziconotide is included in the superfusion buffer at various concentrations to determine its effect on KCl-evoked release.

    • Fractions of the superfusate are collected, and the amount of radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • The inhibitory effect of ziconotide is calculated as the percentage reduction in KCl-evoked neurotransmitter release compared to control conditions.

    • An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Electrophysiology in the Dorsal Horn

Objective: To assess the effect of intrathecal ziconotide on the excitability of dorsal horn neurons in response to noxious stimuli.

Methodology:

  • Animal Preparation:

    • An adult rat is anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.[5][18]

    • The animal is placed in a stereotaxic frame to ensure stability.

    • An intrathecal catheter is inserted for drug delivery.

  • Single-Unit Recording:

    • A microelectrode is slowly advanced into the dorsal horn of the spinal cord.[5]

    • The receptive field of a single neuron is identified by applying mechanical or thermal stimuli to the ipsilateral hind paw.

    • The spontaneous and evoked firing of the neuron is recorded extracellularly. Neurons are characterized based on their responses to a range of stimuli (e.g., wide dynamic range neurons).[19]

  • Experimental Protocol:

    • Baseline neuronal activity in response to noxious stimuli (e.g., mechanical stimulation with von Frey filaments, thermal stimulation) is recorded.

    • Ziconotide is administered via the intrathecal catheter.

    • The evoked neuronal responses are recorded at multiple time points after ziconotide administration to assess its inhibitory effect.

  • Data Analysis:

    • The firing rate of the neuron in response to each stimulus is quantified.

    • The percentage inhibition of the evoked response by ziconotide is calculated.

Behavioral Models of Pain

Objective: To evaluate the analgesic effect of intrathecal ziconotide in a model of tonic, inflammatory pain.

Methodology:

  • Animal Preparation:

    • Rats are habituated to the testing environment.

    • An intrathecal catheter is implanted for ziconotide administration.

  • Experimental Procedure:

    • Ziconotide or vehicle is administered intrathecally.

    • After a predetermined pretreatment time, a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[3][6]

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or flinching the injected paw is recorded over a period of up to 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).[3][6]

  • Data Analysis:

    • The total time spent licking/flinching in each phase is calculated.

    • The analgesic effect of ziconotide is determined by the reduction in licking/flinching time compared to the vehicle-treated group.

Objective: To assess the efficacy of intrathecal ziconotide in alleviating mechanical allodynia, a hallmark of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Under anesthesia, the sciatic nerve of one hind limb of a rat is exposed.

    • Loose ligatures are placed around the nerve to induce a partial nerve injury.[20]

  • Assessment of Mechanical Allodynia:

    • Several days after surgery, mechanical allodynia is assessed using von Frey filaments.[20][21]

    • The rat is placed on a wire mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.[21]

  • Drug Administration and Testing:

    • Once a stable baseline of mechanical allodynia is established, ziconotide is administered intrathecally.

    • The paw withdrawal threshold is reassessed at various time points after drug administration.

  • Data Analysis:

    • The change in paw withdrawal threshold after ziconotide treatment is calculated to determine the degree of reversal of mechanical allodynia.

Calcium Imaging in Dorsal Root Ganglion Neurons

Objective: To visualize the effect of ziconotide on calcium influx in primary sensory neurons.

Methodology:

  • Cell Preparation and Loading:

    • Dorsal root ganglia (DRG) are dissected from rats and cultured.

    • The DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[22]

  • Calcium Imaging:

    • The loaded neurons are placed on a microscope stage and superfused with a physiological solution.

    • The baseline fluorescence of the neurons is recorded.

    • The neurons are stimulated with a depolarizing agent (e.g., high KCl) to induce calcium influx, and the change in fluorescence is measured.

    • Ziconotide is then added to the superfusion solution, and the stimulation is repeated to observe the effect of ziconotide on the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is used to calculate the relative change in intracellular calcium concentration.

    • The inhibitory effect of ziconotide on the depolarization-induced calcium influx is quantified.

Mandatory Visualizations

Experimental Workflow for In Vivo Electrophysiology

Electrophysiology_Workflow cluster_preparation Animal Preparation cluster_recording Neuronal Recording cluster_intervention Pharmacological Intervention cluster_analysis Data Analysis Anesthesia Anesthetize Rat Laminectomy Perform Laminectomy (Expose Spinal Cord) Anesthesia->Laminectomy Catheter Implant Intrathecal Catheter Laminectomy->Catheter Electrode Lower Microelectrode into Dorsal Horn Catheter->Electrode IdentifyNeuron Identify Single Neuron & Receptive Field Electrode->IdentifyNeuron RecordBaseline Record Baseline Evoked Activity (Mechanical/Thermal Stimuli) IdentifyNeuron->RecordBaseline AdministerZiconotide Administer Intrathecal Ziconotide RecordBaseline->AdministerZiconotide RecordPostDrug Record Post-Ziconotide Evoked Activity AdministerZiconotide->RecordPostDrug QuantifyFiring Quantify Neuronal Firing Rate RecordPostDrug->QuantifyFiring CalculateInhibition Calculate % Inhibition of Evoked Response QuantifyFiring->CalculateInhibition

Caption: Workflow for assessing ziconotide's effect on dorsal horn neurons.

Logical Relationship in the Formalin Test

Formalin_Test_Logic cluster_phase1 Early Phase (0-5 min) cluster_phase2 Late Phase (15-60 min) Formalin Subcutaneous Formalin Injection DirectNociceptor Direct Nociceptor Activation Formalin->DirectNociceptor Inflammation Peripheral Inflammation Formalin->Inflammation PainBehavior1 Licking/Flinching Behavior DirectNociceptor->PainBehavior1 Analgesia Reduced Licking/ Flinching PainBehavior1->Analgesia CentralSensitization Central Sensitization in Dorsal Horn Inflammation->CentralSensitization PainBehavior2 Licking/Flinching Behavior CentralSensitization->PainBehavior2 PainBehavior2->Analgesia Ziconotide Intrathecal Ziconotide Ziconotide->PainBehavior1 Reduces Ziconotide->CentralSensitization Inhibits Ziconotide->PainBehavior2 Reduces

Caption: Ziconotide's impact on the phases of the formalin test.

Conclusion

Intrathecal this compound represents a unique and valuable therapeutic option for severe chronic pain, distinguished by its targeted mechanism of action as a selective N-type voltage-gated calcium channel blocker. Its ability to inhibit the release of key pronociceptive neurotransmitters in the dorsal horn of the spinal cord provides potent analgesia without the development of tolerance observed with opioids. The experimental methodologies detailed in this guide have been instrumental in characterizing the pharmacodynamic profile of ziconotide and continue to be essential tools in the development of novel analgesics targeting neuronal calcium channels. A thorough understanding of these principles and protocols is crucial for researchers and clinicians working to advance the treatment of chronic pain.

References

Ziconotide Acetate: A Deep Dive into its Role in Nociceptive Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic peptide equivalent of ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, represents a unique class of non-opioid analgesics.[1][2] Approved for intrathecal administration for severe chronic pain, its mechanism of action is fundamentally distinct from traditional pain therapies.[3][4] This technical guide provides an in-depth exploration of ziconotide's role in nociceptive pathways, detailing its molecular interactions, summarizing key quantitative data, and outlining relevant experimental protocols for its study.

Core Mechanism of Action: Selective N-type Calcium Channel Blockade

Ziconotide's potent analgesic effects stem from its highly selective and potent blockade of N-type voltage-gated calcium channels (N-VSCCs or CaV2.2).[1][2][5] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons within the superficial layers (laminae I and II) of the dorsal horn of the spinal cord.[6][7]

Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal depolarizes the membrane, leading to the opening of N-VSCCs. The subsequent influx of calcium ions is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of pro-nociceptive neurotransmitters into the synaptic cleft.[3][8] These neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), then bind to their respective receptors on second-order neurons, propagating the pain signal to higher brain centers.[3][5][8]

Ziconotide disrupts this cascade by binding to the N-VSCCs, effectively occluding the channel pore and preventing calcium influx.[9] This inhibition of calcium entry directly curtails the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals at the spinal level.[5][10] Notably, ziconotide's mechanism does not involve opioid receptors, and its prolonged administration does not lead to the development of tolerance or addiction.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ziconotide, providing insights into its binding affinity, potency, and efficacy.

Table 1: In Vitro Binding and Functional Activity of Ziconotide

ParameterValueCell/Tissue PreparationReference
Binding Affinity (Kd) 9 pMRat brain synaptosomes[13]
Binding Affinity (Kd) 4.8 x 10⁻⁸ MHuman CaV2.2 channel[14]
IC₅₀ (N-type Ca²⁺ current inhibition) 0.11 µM (voltage-dependent)Heterologous expression systems[10]

Table 2: In Vivo Efficacy of Intrathecal Ziconotide in Animal Models of Pain

Animal ModelEndpointED₅₀SpeciesReference
Postoperative PainBlockade of heat hyperalgesia1.6 µg (2.1 nmol)Rat[15]
Formalin Test (Phase 2)Reduction in paw flinchingDose-dependent reduction at 0.3, 0.6, and 1 µgRat[1]
Neuropathic PainAntiallodynic effectsNot specifiedRat[16]

Table 3: Clinical Efficacy of Intrathecal Ziconotide in Severe Chronic Pain

Study PopulationOutcome MeasureEfficacyReference
Neuropathic PainMean percent improvement in pain score15.7% to 31.6%[16]
Cancer or AIDS-related PainReduction in Visual Analogue Scale of Pain Intensity (VASPI)53.1% reduction[17]
Refractory Chronic PainReduction in VASPI15% average improvement[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ziconotide.

Solid-Phase Peptide Synthesis of Ziconotide

Ziconotide is a 25-amino acid peptide with three disulfide bonds. Its synthesis is typically achieved through solid-phase peptide synthesis (SPPS).

  • Resin and Amino Acid Protection: The synthesis begins with an Fmoc-Rink Amide-MBHA resin as the solid support.[1][11] Each of the 25 amino acids is added sequentially with its alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected by appropriate protecting groups. The three pairs of cysteine residues that form the disulfide bonds are protected with distinct groups such as Trt (triphenylmethyl), Acm (acetamidomethyl), and tBu (tert-butyl) to allow for selective deprotection and disulfide bond formation.[6][11]

  • Coupling and Deprotection Cycles: The synthesis involves a series of coupling and deprotection steps. In each cycle, the Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in dimethylformamide (DMF).[1] The next protected amino acid is then activated with a coupling agent (e.g., HBTU/NMM or DIC/HOBt) and added to the resin to form a peptide bond.[16]

  • Cleavage from Resin: Once the full-length peptide chain is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like thioanisole and dithioglycol.[6][11] This step also removes most of the side-chain protecting groups, except for those on the cysteine residues intended for controlled disulfide bond formation.

  • Disulfide Bond Formation: The linear peptide is then subjected to a series of oxidative folding steps to form the three disulfide bonds in the correct conformation. This is a critical step and is often performed in a redox buffer system.[3][16]

  • Purification: The final product is purified using preparative high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[16]

In Vivo Intrathecal Administration in a Rat Model of Postoperative Pain

This protocol is adapted from studies investigating the antinociceptive effects of ziconotide in a rat model of incisional pain.[15]

  • Animal Subjects: Adult male Sprague-Dawley rats are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Intrathecal Catheter Implantation: A sterile polyethylene catheter is implanted into the intrathecal space at the lumbar level of the spinal cord under anesthesia. The catheter is externalized at the back of the neck for drug administration.

  • Postoperative Pain Model: A surgical incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw. This induces mechanical allodynia and heat hyperalgesia in the operated paw.[15]

  • Drug Administration: One day after surgery, a bolus injection of ziconotide (at varying doses, e.g., 0.3, 1.0, 3.0 µg) or vehicle (saline) is administered through the intrathecal catheter.[15]

  • Nociceptive Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing stiffness is measured.

    • Heat Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Data Analysis: The dose-dependent effects of ziconotide on paw withdrawal thresholds and latencies are analyzed to determine the ED₅₀.[15]

In Vitro Neurotransmitter Release Assay from Spinal Cord Slices

This protocol describes a method to measure the effect of ziconotide on the release of substance P from spinal cord slices.[5][18]

  • Tissue Preparation: Spinal cords are rapidly dissected from rats and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices of the lumbar spinal cord are prepared using a vibratome.[2]

  • Incubation and Stimulation: The slices are pre-incubated in aCSF. To evoke neurotransmitter release, the slices are depolarized with a high concentration of potassium chloride (KCl) or by electrical stimulation of the attached dorsal roots.[2][5] Ziconotide or vehicle is added to the incubation medium prior to depolarization.

  • Superfusate Collection: The superfusate surrounding the spinal cord slices is collected before and after stimulation.

  • Quantification of Substance P: The concentration of substance P in the collected superfusate is quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[12]

  • Data Analysis: The amount of substance P released in the presence of ziconotide is compared to the amount released in the control condition to determine the inhibitory effect of ziconotide.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording N-type calcium currents from cultured neurons to assess the inhibitory effect of ziconotide.[19]

  • Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing N-type calcium channels are plated on coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and a microscope. The coverslip with the cells is placed in a recording chamber continuously perfused with an external solution.

  • Pipette and Solutions: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition. The external solution contains ions to isolate the calcium currents, including blockers for sodium and potassium channels.

  • Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance seal (gigaohm seal) is formed. The cell membrane under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.[15]

  • Data Acquisition: Calcium currents are evoked by depolarizing voltage steps. Ziconotide is applied to the external solution, and the effect on the amplitude of the calcium current is recorded.

  • Data Analysis: The concentration-response curve for ziconotide's inhibition of the N-type calcium current is generated to determine the IC₅₀.[10]

Visualizations

Signaling Pathway of Ziconotide Action

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Primary Nociceptor) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal (Second-Order Neuron) ActionPotential Action Potential Depolarization Membrane Depolarization ActionPotential->Depolarization NVSCC_open N-type Ca²⁺ Channel (Open State) Depolarization->NVSCC_open Ca_influx Ca²⁺ Influx NVSCC_open->Ca_influx NVSCC_blocked N-type Ca²⁺ Channel (Blocked State) VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion NT_Release Neurotransmitter Release (Glutamate, Substance P, CGRP) VesicleFusion->NT_Release NT Neurotransmitters NT_Release->NT Receptors Neurotransmitter Receptors NT->Receptors SignalPropagation Pain Signal Propagation Receptors->SignalPropagation Ziconotide Ziconotide Ziconotide->NVSCC_blocked Binds and Blocks

Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons, inhibiting neurotransmitter release.

Experimental Workflow for In Vivo Pain Model

Experimental_Workflow Start Start AnimalPrep Animal Preparation (Intrathecal Catheter Implantation) Start->AnimalPrep PainModel Induction of Postoperative Pain (Hind Paw Incision) AnimalPrep->PainModel DrugAdmin Intrathecal Administration (Ziconotide or Vehicle) PainModel->DrugAdmin NociceptiveTest Nociceptive Testing (Mechanical Allodynia & Heat Hyperalgesia) DrugAdmin->NociceptiveTest DataCollection Data Collection (Paw Withdrawal Thresholds/Latencies) NociceptiveTest->DataCollection DataAnalysis Data Analysis (Dose-Response, ED₅₀ Calculation) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing ziconotide's efficacy in a rat model of postoperative pain.

Logical Relationship of Ziconotide's Analgesic Effect

Logical_Relationship Ziconotide Ziconotide Administration (Intrathecal) NVSCC_Block Selective Blockade of Presynaptic N-type Ca²⁺ Channels Ziconotide->NVSCC_Block Ca_Influx_Inhibition Inhibition of Ca²⁺ Influx NVSCC_Block->Ca_Influx_Inhibition NT_Release_Inhibition Inhibition of Pro-nociceptive Neurotransmitter Release Ca_Influx_Inhibition->NT_Release_Inhibition Synaptic_Transmission_Reduction Reduced Synaptic Transmission in Dorsal Horn NT_Release_Inhibition->Synaptic_Transmission_Reduction Analgesia Analgesia (Pain Relief) Synaptic_Transmission_Reduction->Analgesia

Caption: The logical cascade from ziconotide administration to analgesia.

Conclusion

This compound's role in nociceptive pathways is a clear example of targeted therapy. By selectively blocking N-type voltage-gated calcium channels at a key juncture in the pain signaling cascade, it offers a potent analgesic effect independent of the opioid system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ziconotide and other N-type calcium channel blockers in the management of severe chronic pain.

References

Methodological & Application

Ziconotide Acetate: Application Notes and Protocols for Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide found in the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic.[1] It functions as a selective blocker of N-type voltage-gated calcium channels (N-VGCCs) which are crucial for the transmission of pain signals in the spinal cord.[2][3] By inhibiting these channels, ziconotide reduces the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby attenuating pain perception.[2] This document provides detailed experimental protocols for evaluating the analgesic efficacy of this compound in established rodent models of acute and chronic pain.

Mechanism of Action

Ziconotide exerts its analgesic effect by binding to N-VGCCs on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.[2] This binding inhibits the influx of calcium ions that is necessary for the release of neurotransmitters into the synaptic cleft. The reduction in neurotransmitter release diminishes the excitation of second-order neurons, thus impeding the propagation of the pain signal to the brain.[2]

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential NVGCC N-type Voltage-Gated Calcium Channel (N-VGCC) ActionPotential->NVGCC Depolarization Ca_ion Ca²⁺ NVGCC->Ca_ion Opens Vesicle Synaptic Vesicle (contains Neurotransmitters) Ca_ion->Vesicle Triggers Fusion Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release (Glutamate, Substance P) Ziconotide Ziconotide Ziconotide->NVGCC Blocks PainSignal Pain Signal Propagation Receptor->PainSignal

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of intrathecal this compound in various rat pain models.

Table 1: Efficacy of Intrathecal Ziconotide in the Rat Formalin Test

PhaseAdministrationDose (pmol)ED₅₀ (pmol)Outcome MeasureReference
Phase 1Bolus Injection-3Reduction in flinching/licking[1]
Phase 2Bolus Injection-3Reduction in flinching/licking[1]
Phase 22-day infusion3-42.5% decrease in flinching[1]
Phase 22-day infusion30-61.2% decrease in flinching[1]
Phase 27-day infusion3-20.4% decrease in flinching[1]
Phase 27-day infusion30-43.1% decrease in flinching[1]

Table 2: Efficacy of Intrathecal Ziconotide in Rat Neuropathic Pain Models

Pain ModelAdministrationDoseED₅₀Outcome MeasureReference
Post-operative PainBolus Injection-0.1 µg (49 pM)Reversal of heat hyperalgesia[3][4]
Post-operative PainBolus Injection<0.3 µg-Reversal of mechanical allodynia[1]
CCI3-day infusion-14 ng/hReversal of mechanical allodynia[1]
SNL3-day infusion-0.82 ng/hReversal of mechanical allodynia[1]
CCI7-day infusion3 pmol/h-59% decrease in mechanical allodynia[1]
CCI7-day infusion30 pmol/h-86.1% decrease in mechanical allodynia[1]

Experimental Protocols

The following are detailed protocols for inducing and assessing pain in rodent models and for the administration of this compound.

Intrathecal Catheter Implantation

For chronic pain models requiring repeated intrathecal drug administration, a catheter can be implanted.

Materials:

  • PE-10 tubing

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a small incision over the cisterna magna.

  • Carefully insert a PE-10 catheter into the subarachnoid space, advancing it to the lumbar region.

  • Suture the catheter in place and close the incision.

  • Allow the animal to recover for at least 5-7 days before drug administration.

Formalin Test (Acute Inflammatory Pain)

The formalin test is a model of acute, localized inflammatory pain characterized by a biphasic response.

Materials:

  • 5% formalin solution

  • Injection syringe with a 30-gauge needle

  • Observation chamber with a clear floor

  • Timer

Procedure:

  • Acclimate the rat to the observation chamber for at least 30 minutes.

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber and start the timer.

  • Observe and record the cumulative time (in seconds) the animal spends licking or flinching the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

Ziconotide Administration:

  • Administer this compound via intrathecal injection 10-15 minutes prior to the formalin injection. Doses can range from 1 to 30 pmol.

Formalin_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection Acclimation Acclimate Rat to Observation Chamber (30 min) Ziconotide_Admin Intrathecal Ziconotide Administration (1-30 pmol) Acclimation->Ziconotide_Admin Formalin_Injection Inject 50 µL of 5% Formalin into Hind Paw Ziconotide_Admin->Formalin_Injection Phase1 Phase 1 (0-5 min): Record Licking/Flinching Time Formalin_Injection->Phase1 Phase2 Phase 2 (15-60 min): Record Licking/Flinching Time Phase1->Phase2 Neuropathic_Pain_Model_Workflow cluster_surgery Surgical Procedure cluster_development Pain Development cluster_treatment_assessment Treatment and Assessment Anesthesia Anesthetize Rat Surgery Perform CCI or SNL Surgery Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Pain_Development Allow 7-14 days for Neuropathic Pain to Develop Recovery->Pain_Development Baseline Baseline Assessment of Mechanical Allodynia (von Frey) Pain_Development->Baseline Ziconotide_Admin Intrathecal Ziconotide Administration Baseline->Ziconotide_Admin Post_Treatment_Assessment Post-Treatment Assessment of Mechanical Allodynia Ziconotide_Admin->Post_Treatment_Assessment

References

Application Notes and Protocols for In Vitro Electrophysiology with Ziconotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, the synthetic form of ω-conotoxin MVIIA, is a peptide originally isolated from the venom of the marine cone snail, Conus magus. It is a highly potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels (VGCCs). This specificity makes Ziconotide an invaluable tool for the investigation of N-type calcium channel function in various physiological and pathological processes, particularly in the context of nociception. Clinically, Ziconotide is approved for intrathecal administration to manage severe chronic pain. In the laboratory, its utility extends to the precise dissection of N-type channel contributions to neuronal excitability, neurotransmitter release, and synaptic plasticity.

These application notes provide a comprehensive overview of the use of this compound in in vitro electrophysiology, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in patch-clamp experiments.

Mechanism of Action

Ziconotide exerts its pharmacological effect by binding to the pore-forming α1B subunit of N-type voltage-gated calcium channels. This binding physically occludes the channel pore, thereby preventing the influx of Ca²⁺ ions into the presynaptic terminal upon membrane depolarization. The influx of calcium is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

By inhibiting N-type VGCCs in the dorsal horn of the spinal cord, Ziconotide effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, Substance P, and calcitonin gene-related peptide (CGRP). This interruption of pain signal transmission from peripheral nerves to the central nervous system is the primary basis for its potent analgesic properties.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol CaV N-type Ca²⁺ Channel (Cav2.2) Depol->CaV Opens Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, Substance P, CGRP) Vesicle_Fusion->NT_Release Postsynaptic_Signal Pain Signal Propagation NT_Release->Postsynaptic_Signal Activates Ziconotide This compound Ziconotide->CaV Blocks

Ziconotide's mechanism of action at the presynaptic terminal.

Quantitative Data Summary: In Vitro Inhibition of N-type Calcium Currents

The following table summarizes the inhibitory effects of Ziconotide on N-type calcium currents as determined by in vitro electrophysiology in various preparations.

Preparation TypeCell TypeKey ParametersIC₅₀ / % InhibitionReference
Native Neurons Rat Superior Cervical Ganglion NeuronsWhole-cell patch clampIC₅₀ = 32 nM (~90% inhibition)(Sanger et al., 2000) cited in
Rat Hippocampal NeuronsWhole-cell patch clamp~30% inhibition of total ICa at 3 µM(Wen et al., 2005) cited in
Heterologous Expression HEK293 cells expressing human α1BWhole-cell patch clamp92% inhibition at 100 nM(Bleakman et al., 1995) cited in
HEK293 cells expressing rat α1BWhole-cell patch clampIC₅₀ = 72 nM(Sanger et al., 2000) cited in
tsa-201 cells expressing rat α1BWhole-cell patch clampComplete block by 100 nM(Feng et al., 2001) cited in
Xenopus oocytes expressing rat α1BTwo-electrode voltage clampIC₅₀ = 0.4–11 nM (splice variant dependent)(Lewis et al., 2000) cited in
Neurotransmitter Release Rat Dorsal Root Ganglion NeuronsSubstance P Release AssayIC₅₀ = 63 nM(Smith et al., 2002) cited in

Experimental Workflow: In Vitro Electrophysiology

The following diagram outlines a typical workflow for assessing the effect of this compound on N-type calcium channels using whole-cell patch-clamp electrophysiology.

G start Start prep 1. Cell Preparation (Culture DRG neurons or transfect HEK293 cells with Cav2.2 subunits) start->prep solutions 2. Prepare Solutions (External, Internal, and Ziconotide stock) prep->solutions setup 3. System Setup (Microscope, amplifier, perfusion system) solutions->setup record 4. Obtain Whole-Cell Recording (Form GΩ seal and rupture membrane) setup->record baseline 5. Record Baseline Currents (Apply voltage steps to elicit N-type currents) record->baseline application 6. Apply this compound (Perfuse cells with desired concentration) baseline->application post_drug 7. Record Post-Application Currents (Observe inhibition of N-type currents) application->post_drug washout 8. Washout (Optional) (Perfuse with control solution to observe recovery) post_drug->washout analysis 9. Data Analysis (Measure current amplitude, calculate % inhibition, generate dose-response curve) washout->analysis end End analysis->end

Typical workflow for a Ziconotide electrophysiology experiment.

Detailed Experimental Protocols

The following are representative protocols for whole-cell voltage-clamp recordings to measure Ziconotide's effect on N-type calcium channels. These are based on methodologies reported in the literature.

Protocol 1: Recombinant N-type Channels in HEK293 Cells

This protocol is adapted from studies using human embryonic kidney (HEK293) or similar cell lines (e.g., tsa-201) transiently or stably expressing the N-type calcium channel subunits (α1B, α2δ, and β).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • For transient transfection, co-transfect cells with cDNAs encoding the human or rat α1B, α2δ, and β subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.

  • Record from cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Note: Ba²⁺ is used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water or a suitable buffer. Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw an aliquot and dilute to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Using a micromanipulator, approach a transfected cell and form a giga-ohm (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit N-type currents by applying depolarizing voltage steps (e.g., to +10 mV for 50-100 ms) every 10-15 seconds.

4. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording of the N-type currents for several minutes, switch the perfusion to an external solution containing the desired concentration of this compound.

  • Record the currents until a steady-state block is achieved.

  • To determine the IC₅₀, apply several concentrations of Ziconotide sequentially.

  • Measure the peak current amplitude before (control) and after drug application.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Protocol 2: Native N-type Channels in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is suitable for studying Ziconotide's effects on endogenously expressed N-type channels in primary sensory neurons.

1. Primary Neuron Culture:

  • Isolate dorsal root ganglia (DRGs) from neonatal or adult rats.

  • Digest the ganglia with a combination of collagenase and dispase to dissociate the neurons.

  • Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin.

  • Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor) for 1-7 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, other channel blockers (e.g., 1 µM Tetrodotoxin (TTX) to block Na⁺ channels, and Cs⁺ in the internal solution to block K⁺ channels) should be included.

  • Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • This compound Stock and Working Solutions: Prepare as described in Protocol 1.

3. Electrophysiological Recording and Data Analysis:

  • Follow the same procedures for whole-cell voltage-clamp recording, drug application, and data analysis as described in Protocol 1.

  • Identify neurons for recording based on their morphology (typically small to medium-diameter neurons are nociceptors rich in N-type channels).

  • Use a holding potential of -80 mV and depolarizing steps to a range of potentials (e.g., -20 mV to +40 mV) to construct a current-voltage (I-V) relationship and confirm the isolation of high-voltage activated calcium currents.

Conclusion

This compound is a powerful and selective tool for the functional characterization of N-type voltage-gated calcium channels. Its high affinity and specificity allow for the precise isolation and study of N-type currents in both recombinant and native systems. The protocols outlined above provide a robust framework for researchers to employ Ziconotide in in vitro electrophysiological assays to investigate the role of Cav2.2 channels in neuronal function and to screen for novel channel modulators. Careful experimental design, particularly regarding solution composition and voltage protocols, is essential for generating high-quality, reproducible data.

Application Notes and Protocols: Patch Clamp Recording of N-Type Calcium Channels with Ziconotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical players in cellular signaling, and among them, the N-type (CaV2.2) calcium channel is predominantly expressed in the nervous system where it plays a pivotal role in neurotransmitter release.[1][2][3] Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the venom of the cone snail Conus magus, is a potent and selective blocker of N-type calcium channels.[1][4][5] This selectivity makes Ziconotide a valuable tool for isolating and studying N-type channel function and a clinically approved analgesic for severe chronic pain.[4][6][7] These application notes provide a detailed protocol for the electrophysiological recording of N-type calcium channels and their inhibition by Ziconotide using the whole-cell patch clamp technique.

Mechanism of Action of Ziconotide

Ziconotide exerts its effects by binding to the external pore loop of the α1B subunit of the N-type calcium channel.[8] This binding physically occludes the channel, preventing the influx of Ca2+ ions into the presynaptic terminal upon depolarization.[8] The consequence of this blockade is the inhibition of the release of key pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and substance P, from primary afferent nerve terminals in the spinal cord.[2][8] This interruption of pain signaling pathways forms the basis of Ziconotide's analgesic properties.[8][9]

Data Presentation: Ziconotide Inhibition of N-Type Calcium Channels

The following table summarizes the inhibitory potency of Ziconotide on N-type calcium channels from various experimental paradigms.

Assay TypePreparationIC50Reference
ElectrophysiologyRat Hippocampal NeuronsNot specified, partial block(Wen et al 2005)[8]
ElectrophysiologyRat Superior Cervical Ganglion NeuronsNot specified, partial block(Sanger et al 2000)[8]
ElectrophysiologyHuman Neuroblastoma IMR32 CellsNot specified, partial block(Fox 1995)[8]
ElectrophysiologyHEK cells expressing α1BNot specified, partial block(Bleakman et al 1995; Sanger et al 2000)[8]
Electrophysiologytsa-201 cells expressing α1BNot specified, partial block(Feng et al 2003)[8]
ElectrophysiologyXenopus laevis oocytes expressing α1BNot specified, partial block(Newcomb et al 1995; Lewis et al 2000; Luchian 2001)[8]
Radioligand Binding (Displacement of 125I-ω-GVIA)Rat brain synaptosomes2 pM(Newcomb et al 1995)[8]
Radioligand Binding (Displacement of 125I-ω-GVIA)Rat brain synaptosomes7.2 pM(Wang et al 1998)[8]
Radioligand Binding (Displacement of 125I-ω-GVIA)Rat brain synaptosomes29 pM(Lewis et al 2000)[8]
Radioligand Binding (Displacement of 125I-ω-GVIA)Rat brain synaptosomes45 pM(Nielsen et al 1999b)[8]
Radioligand Binding (Displacement of 125I-ω-GVIA)Rat brain synaptosomes55 pM(Lewis et al 2000)[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of N-type calcium channels and the experimental workflow for patch clamp recording with Ziconotide.

N_Type_Channel_Signaling cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Presynaptic Cytosol AP Action Potential Depol Membrane Depolarization AP->Depol NCa N-Type Ca2+ Channel (CaV2.2) Depol->NCa Activation Ca_Influx Ca2+ Influx NCa->Ca_Influx SNARE SNARE Complex (Syntaxin, SNAP-25, Synaptobrevin) Ca_Influx->SNARE Triggers Ziconotide Ziconotide Ziconotide->NCa Blocks Vesicle_Fusion Synaptic Vesicle Fusion SNARE->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, CGRP, Substance P) Vesicle_Fusion->NT_Release

N-Type Calcium Channel Signaling Pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., DRG neuron isolation or cell line culture) Seal Giga-ohm Seal Formation (Cell-attached configuration) Cell_Prep->Seal Pipette_Prep Pipette Preparation (Pulling, fire-polishing, and filling with internal solution) Pipette_Prep->Seal Solution_Prep Solution Preparation (Internal and External Solutions) Solution_Prep->Pipette_Prep Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline N-type Currents Whole_Cell->Baseline Zico_App Bath Application of Ziconotide Baseline->Zico_App Post_Zico Record N-type Currents in presence of Ziconotide Zico_App->Post_Zico Analysis Data Analysis (Current amplitude, kinetics, dose-response curve, IC50) Post_Zico->Analysis

Patch Clamp Experimental Workflow.

Experimental Protocols

Cell Preparation

For Primary Dorsal Root Ganglion (DRG) Neurons:

  • Isolate DRG from the desired spinal level of euthanized rodents.

  • Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours before recording.

For Cell Lines (e.g., HEK293 cells stably expressing CaV2.2):

  • Culture cells in appropriate media and conditions.

  • Passage cells regularly to maintain a healthy, sub-confluent culture.

  • Plate cells on coverslips 24 hours before the experiment to allow for adherence.

Solutions

External (Bath) Solution (in mM):

  • 140 TEA-Cl

  • 10 CaCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with TEA-OH

  • Adjust osmolarity to ~310 mOsm

Internal (Pipette) Solution (in mM):

  • 120 CsCl

  • 10 HEPES

  • 10 EGTA

  • 5 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with CsOH

  • Adjust osmolarity to ~290 mOsm

Whole-Cell Patch Clamp Recording
  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a selected cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • To elicit N-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 50 ms).

  • Record baseline currents for a stable period.

  • Apply Ziconotide at the desired concentration to the bath via the perfusion system.

  • After a sufficient incubation period (e.g., 2-5 minutes) to allow for drug equilibration, record the N-type currents in the presence of Ziconotide.

  • To determine the dose-response relationship, apply a range of Ziconotide concentrations.

Data Analysis
  • Measure the peak amplitude of the inward calcium current before and after Ziconotide application.

  • Calculate the percentage of current inhibition for each Ziconotide concentration.

  • Plot the percentage of inhibition against the Ziconotide concentration and fit the data with a Hill equation to determine the IC50 value.

  • Analyze the effects of Ziconotide on the channel kinetics, such as the time course of activation and inactivation.

Conclusion

This document provides a comprehensive guide for studying the effects of Ziconotide on N-type calcium channels using patch clamp electrophysiology. The provided protocols and data serve as a valuable resource for researchers in neuroscience and drug development, facilitating a deeper understanding of N-type channel pharmacology and its implications for pain therapeutics. The high selectivity and potency of Ziconotide make it an indispensable tool for dissecting the role of N-type calcium channels in neuronal function.

References

Application Notes and Protocols for Ziconotide Testing in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ziconotide and Neuropathic Pain

Neuropathic pain is a debilitating chronic condition resulting from damage or dysfunction of the somatosensory nervous system.[1] It presents a significant therapeutic challenge, as conventional analgesics like opioids and NSAIDs have limited efficacy.[2] Ziconotide (brand name Prialt®) is a potent, non-opioid analgesic approved for severe chronic pain.[3][4] It is a synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine cone snail Conus magus.[3][5] Unlike opioids, Ziconotide does not appear to cause tolerance with long-term administration, making it a valuable tool for pain research and a therapeutic option for refractory pain.[6] Due to its inability to cross the blood-brain barrier effectively, Ziconotide must be administered directly into the cerebrospinal fluid via intrathecal (IT) infusion.[3][4]

These application notes provide detailed protocols for utilizing established rodent models of neuropathic pain to evaluate the preclinical efficacy of Ziconotide.

Mechanism of Action of Ziconotide

Ziconotide exerts its analgesic effect by acting as a potent and selective blocker of N-type voltage-sensitive calcium channels (N-VSCCs), which are densely expressed on primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[7][8] In states of chronic pain, the activity of these channels is often upregulated.[9]

By binding to these channels, Ziconotide prevents the influx of calcium into the presynaptic terminal. This, in turn, inhibits the release of key pro-nociceptive neurotransmitters such as glutamate, Substance P, and calcitonin gene-related peptide (CGRP).[3][9] This interruption of pain signaling at the spinal level prevents the transmission of pain signals to the brain, resulting in analgesia.[3][6]

Ziconotide_MoA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (contains Glutamate, CGRP, Substance P) receptor Neurotransmitter Receptors vesicle->receptor Neurotransmitter Release (Inhibited) ca_channel N-Type Ca2+ Channel ca_channel->vesicle Ca2+ Influx Triggers Release zico Ziconotide zico->ca_channel BLOCKS ap Action Potential ap->ca_channel Depolarization Opens Channel pain_signal Pain Signal Propagation receptor->pain_signal Signal Transduction (Reduced)

Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons.

Experimental Workflow for Ziconotide Testing

A typical preclinical study to evaluate Ziconotide in a neuropathic pain model follows a structured timeline. This ensures the stable development of pain behaviors before therapeutic intervention and allows for accurate assessment of the compound's efficacy.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_test Phase 2: Efficacy Testing acclimate Animal Acclimation (1-2 weeks) baseline Baseline Behavioral Testing acclimate->baseline surgery Induce Neuropathy (e.g., SNL/CCI Surgery) baseline->surgery develop Pain Development (1-3 weeks) surgery->develop post_op_test Post-Op Behavioral Testing (Confirm Pain) develop->post_op_test drug_admin Intrathecal (IT) Ziconotide Administration post_op_test->drug_admin final_test Final Behavioral Testing (Assess Efficacy) drug_admin->final_test analysis Data Analysis final_test->analysis

References

Application Notes and Protocols for Intrathecal Administration of Ziconotide in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intrathecal (IT) administration of Ziconotide in rodent models for pain research. This document includes detailed protocols for surgical procedures, drug administration, and behavioral assays, along with quantitative data from preclinical studies and visualizations of the underlying signaling pathway and experimental workflow.

Introduction

Ziconotide (Prialt®), a synthetic form of ω-conotoxin MVIIA from the venom of the cone snail Conus magus, is a potent non-opioid analgesic.[1] It selectively blocks N-type voltage-gated calcium channels (Cav2.2), which are crucial for the transmission of pain signals in the spinal cord.[2][3] By inhibiting these channels on presynaptic nerve terminals in the dorsal horn, Ziconotide prevents the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] Due to its hydrophilic nature and limited ability to cross the blood-brain barrier, Ziconotide is administered directly into the cerebrospinal fluid (CSF) via the intrathecal route to achieve therapeutic concentrations at its site of action.[1] Rodent models are invaluable for preclinical evaluation of the analgesic efficacy and potential side effects of intrathecally delivered Ziconotide.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the intrathecal administration of Ziconotide in rats, categorized by the pain model and behavioral assay used.

Table 1: Efficacy of Intrathecal Ziconotide in the Formalin Test in Rats

Dose (nmol)Formalin ConcentrationPhase I (0-10 min) EffectPhase II (10-60 min) EffectStudy
0.0035%ID50 (Dose producing 50% inhibition)ID50Malmberg and Yaksh 1994[5]
0.1Not SpecifiedSignificant decrease in licking timeSignificant decrease in licking timeBowersox et al. 1996[5]

Table 2: Efficacy of Intrathecal Ziconotide in the Hot Plate Test in Rats

DoseTemperatureEndpointEffectStudy
0.03 - 0.3 nmol52.5°CPaw withdrawal latencyNo significant effectMalmberg and Yaksh 1994[5]
10 pmolNot SpecifiedPaw withdrawal latency (%MPE)Significant increase in latencyBowersox et al. 1996[5]

Table 3: Efficacy of Intrathecal Ziconotide in Neuropathic Pain Models in Rats (Von Frey Test)

Animal ModelDoseEndpointEffectStudy
Chronic Constriction Injury (CCI)0.03 nmolPaw withdrawal thresholdReversal of mechanical allodyniaBowersox et al. 1996[5]
Post-operative Pain (Incisional)ED50 = 49 pMPaw withdrawal thresholdBlockade of established mechanical allodyniaWang et al. 2000[2][3]

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation in Rats

This protocol describes the surgical procedure for implanting a chronic intrathecal catheter in rats for repeated drug administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Isoflurane anesthesia system

  • Stereotaxic frame

  • Surgical instruments (scalpel, scissors, forceps)

  • Polyethylene tubing (PE-10)

  • Suture materials

  • Antibiotics and analgesics

Procedure:

  • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Shave the surgical area from the back of the neck to the mid-back.

  • Mount the rat in a stereotaxic frame.

  • Make a midline incision over the cisterna magna.

  • Carefully dissect the muscles to expose the atlanto-occipital membrane.

  • Make a small incision in the membrane to expose the dura mater.

  • Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level (typically the lumbar enlargement).

  • Suture the catheter to the surrounding musculature to secure it in place.

  • Exteriorize the distal end of the catheter at the nape of the neck and seal it.

  • Close the incision with sutures or wound clips.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the animal to recover for at least 5-7 days before experimental procedures. Catheter patency should be checked by administering a small volume of sterile saline.

Protocol 2: Intrathecal Drug Administration

Materials:

  • Hamilton syringe (10-50 µL)

  • Ziconotide solution of desired concentration in sterile saline

  • Sterile saline for flushing

Procedure:

  • Gently restrain the rat.

  • Connect the Hamilton syringe filled with the Ziconotide solution to the exteriorized end of the intrathecal catheter.

  • Slowly inject the desired volume (typically 5-10 µL) over 30-60 seconds.

  • Follow the drug injection with a 10 µL flush of sterile saline to ensure complete delivery into the intrathecal space.

  • Monitor the animal for any immediate adverse reactions.

Protocol 3: Formalin Test

This test is used to assess inflammatory pain.

Materials:

  • Formalin solution (1-5% in sterile saline)

  • Observation chamber with a clear floor

  • Timer

Procedure:

  • Acclimatize the rat to the observation chamber for at least 30 minutes.

  • Inject 50 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the rat back into the observation chamber and start the timer.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase I (Early Phase): 0-10 minutes post-injection (neurogenic pain).

    • Phase II (Late Phase): 10-60 minutes post-injection (inflammatory pain).[6]

Protocol 4: Hot Plate Test

This test is used to evaluate thermal nociception.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the animal on the plate

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Place the rat on the hot plate within the transparent cylinder.

  • Start the timer immediately.

  • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is recorded as the paw withdrawal latency.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.

Protocol 5: Von Frey Test

This test is used to assess mechanical allodynia (pain in response to a non-painful stimulus).

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with enclosures for the animals

Procedure:

  • Acclimatize the rat in the enclosure on the mesh platform for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh.

  • Begin with a filament of low bending force and apply it with enough pressure to cause it to bend, holding for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a positive response, the next filament with a lower force is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

Mandatory Visualizations

Ziconotide_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Ziconotide Ziconotide N_type_Ca_Channel N-type Voltage-Gated Calcium Channel (Cav2.2) Ziconotide->N_type_Ca_Channel blocks Vesicle Synaptic Vesicle (containing Neurotransmitters) N_type_Ca_Channel->Vesicle Ca2+ influx triggers fusion Neurotransmitters Glutamate, Substance P, CGRP Vesicle->Neurotransmitters release Receptors Neurotransmitter Receptors Neurotransmitters->Receptors binds to Synapse Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release and pain signaling.

Experimental_Workflow cluster_preparation Animal Preparation cluster_surgery Surgical Procedure cluster_experiment Experimental Phase Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Hot Plate, Von Frey) Animal_Acclimation->Baseline_Testing Anesthesia Anesthesia Baseline_Testing->Anesthesia Surgical Candidacy Catheter_Implantation Intrathecal Catheter Implantation Anesthesia->Catheter_Implantation Recovery Post-operative Recovery (5-7 days) Catheter_Implantation->Recovery Drug_Administration Intrathecal Ziconotide Administration Recovery->Drug_Administration Ready for Experiment Behavioral_Assays Behavioral Assays (Formalin, Hot Plate, Von Frey) Drug_Administration->Behavioral_Assays Data_Collection Data Collection and Analysis Behavioral_Assays->Data_Collection

Caption: Experimental workflow for intrathecal Ziconotide administration and behavioral testing in rodents.

References

Preparing Ziconotide Acetate Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the marine cone snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (N-VSCCs).[1][2] Its unique mechanism of action, which involves inhibiting the release of pro-nociceptive neurotransmitters in the spinal cord, has established it as a valuable tool in pain research and a therapeutic option for severe chronic pain.[1][3][4] Unlike opioids, Ziconotide does not bind to opioid receptors, and its prolonged administration does not lead to the development of tolerance or addiction.[1][4]

These application notes provide detailed protocols for the preparation and use of this compound solutions for common preclinical in vitro and in vivo experimental models. Adherence to proper preparation and handling techniques is crucial for obtaining accurate and reproducible results.

Physicochemical and Pharmacokinetic Properties of Ziconotide

A summary of key properties of Ziconotide is presented below. This data is essential for understanding its handling, stability, and disposition in experimental systems.

PropertyValue / Description
Molecular Formula C₁₀₂H₁₇₂N₃₆O₃₂S₇
Molecular Weight 2639.12 g/mol
Appearance Lyophilized white powder or preservative-free isotonic solution
Solubility Freely soluble in water; practically insoluble in methyl tert-butyl ether.[5]
Mechanism of Action Potent and selective blockade of N-type voltage-gated calcium channels (Cav2.2).[1][6]
Storage (Lyophilized) Store at -20°C for long-term stability (up to 36 months).
Storage (Solution) Commercially available solutions (25 µg/mL and 100 µg/mL) should be stored at 2-8°C.[7] Reconstituted solutions should be used promptly or aliquoted and stored at -20°C or -80°C.
In Vitro Stability Stable in freshly aspirated rat cerebrospinal fluid (CSF) for at least 6 hours at 37°C.[3] Stability can be compromised when compounded with other drugs.[8][9] Oxygen can accelerate degradation.[9]
Metabolism Cleaved by ubiquitous endopeptidases and exopeptidases.[7][8] Not metabolized by the cytochrome P450 system.[10]
CSF Half-Life (Human) Approximately 4.6 hours.[8]
CSF Half-Life (Rat) Elimination rate constant of 1.01 ± 0.34 h⁻¹ following intrathecal administration.[3]

Signaling Pathway of Ziconotide Action

Ziconotide exerts its analgesic effect by targeting the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord. The following diagram illustrates this pathway.

Ziconotide_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pain_Signal Pain Signal (Action Potential) Ca_Channel N-type Ca²⁺ Channel (Cav2.2) Pain_Signal->Ca_Channel Depolarizes membrane Ziconotide Ziconotide Ca_Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Release Vesicles->Release Ziconotide->Ca_Channel Blocks Ca_Influx->Vesicles Triggers fusion Neurotransmitters Release->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds Pain_Transmission Pain Signal Transmission to Brain Receptors->Pain_Transmission Activates

Ziconotide blocks N-type calcium channels on presynaptic neurons.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the reconstitution of lyophilized this compound and subsequent dilution to prepare stock and working solutions suitable for in vitro and in vivo studies. All procedures should be performed under aseptic conditions in a laminar flow hood.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% Sodium Chloride (preservative-free)

  • Sterile, low-protein-binding polypropylene tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (low protein binding, e.g., PVDF)

Procedure:

  • Reconstitution of Lyophilized Powder: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Carefully add the required volume of sterile WFI or 0.9% NaCl to the vial to create a concentrated stock solution (e.g., 100 µM or 1 mg/mL). The choice of solvent should be based on the peptide's certificate of analysis or solubility tests. Ziconotide is freely soluble in water.[5] c. Gently swirl or sonicate the vial to ensure complete dissolution.[11] Avoid vigorous shaking, which can cause peptide degradation. d. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization and Aliquoting: a. Sterilize the reconstituted stock solution by filtering it through a 0.22 µm syringe filter into a sterile polypropylene tube. b. Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. c. Label aliquots clearly with the compound name, concentration, date, and aliquot number.

  • Storage: a. Store stock solution aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the stock solution on ice. b. Dilute the stock solution to the final desired concentration using the appropriate sterile vehicle (e.g., artificial cerebrospinal fluid for electrophysiology, cell culture medium for in vitro assays, or sterile 0.9% NaCl for in vivo injections). c. Keep the working solution on ice until use. Any unused portion of the working solution should be discarded at the end of the day to ensure potency and avoid contamination.

Solution_Prep_Workflow start Start lyo_vial Lyophilized Ziconotide Vial start->lyo_vial equilibrate Equilibrate to Room Temperature lyo_vial->equilibrate add_solvent Add Sterile Solvent (e.g., WFI) equilibrate->add_solvent dissolve Gently Dissolve (Swirl/Sonicate) add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Low-Binding Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw Day of Use dilute Prepare Working Solution (Dilute in Vehicle) thaw->dilute use Use in Experiment dilute->use

Workflow for preparing this compound solutions.
Protocol 2: In Vitro Application - Patch-Clamp Electrophysiology

This protocol provides a method for applying Ziconotide to cultured neurons or brain slices during whole-cell patch-clamp recordings to assess its effect on N-type calcium currents.

Materials:

  • Prepared Ziconotide working solution

  • Artificial Cerebrospinal Fluid (aCSF)

  • Intracellular pipette solution

  • Patch-clamp electrophysiology setup

  • Cultured neurons or acute brain slices

Solution Compositions:

SolutionComponentConcentration (mM)
aCSF NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10
Pipette K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES40

Note: Prepare aCSF fresh and continuously bubble with carbogen (95% O₂ / 5% CO₂). Adjust pH of pipette solution to 7.2 with KOH and osmolarity to ~270 mOsm.[12]

Procedure:

  • Prepare aCSF and intracellular solutions as described in the table. Filter both solutions before use.

  • Prepare Ziconotide working solutions by diluting the stock solution in aCSF to final concentrations. Ziconotide's biological actions in vitro are typically observed in the nanomolar range.[1] A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.

  • Establish a stable whole-cell patch-clamp recording from a neuron.

  • Record baseline calcium channel currents by applying a voltage-step protocol.

  • Perfuse the Ziconotide working solution onto the cell or slice using the perfusion system.

  • After a sufficient incubation period (typically 2-5 minutes) to allow for channel blockade, repeat the voltage-step protocol to record currents in the presence of Ziconotide.

  • To test for reversibility, perfuse with aCSF without Ziconotide (washout) and record currents again.

Protocol 3: In Vivo Application - Intrathecal Bolus Injection in a Rat Pain Model

This protocol describes the preparation and administration of Ziconotide via intrathecal (IT) injection for assessing its antinociceptive effects in a rat model of postoperative pain.[13]

Materials:

  • Prepared Ziconotide working solution

  • Vehicle: Sterile, preservative-free 0.9% Sodium Chloride

  • Hamilton syringe (10-50 µL)

  • Intrathecal catheter or needle for direct lumbar puncture

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for catheter implantation (if applicable)

Procedure:

  • Solution Preparation: a. On the day of the experiment, prepare the required concentrations of Ziconotide by diluting the stock solution in sterile 0.9% NaCl. b. Based on preclinical studies, effective doses for IT bolus injections in rats can range from the picomolar to low nanomolar range.[13][14] For example, a study in a rat incisional model of pain reported a potent ED₅₀ of 49 pM.[8] It is recommended to perform a dose-response study (e.g., 0.1, 1, 10, 100 pmol per rat) to determine the optimal dose for a specific pain model. c. Prepare a vehicle-only control solution (0.9% NaCl).

  • Animal Preparation and Injection: a. Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). b. If using direct lumbar puncture, position the rat in a stereotaxic frame or hold it securely to flex the spine. Insert a 30-gauge needle connected to a Hamilton syringe between the L4 and L5 vertebrae. A characteristic tail-flick response confirms entry into the intrathecal space. c. Slowly inject the Ziconotide solution or vehicle over 30-60 seconds. The typical injection volume for a rat is 5-10 µL. d. After injection, withdraw the needle and return the animal to its cage for recovery.

  • Behavioral Assessment: a. Following recovery from anesthesia, assess pain-related behaviors at predetermined time points (e.g., 30 min, 1, 2, 4, and 24 hours post-injection). b. The specific behavioral tests will depend on the pain model (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).[13]

Safety and Handling

This compound is a peptide and does not require extraordinary safety precautions beyond standard laboratory practice. It is not classified as a hazardous substance.[9] However, researchers should always consult the Safety Data Sheet (SDS) provided by the manufacturer. Use personal protective equipment (gloves, lab coat, safety glasses) during handling and preparation. As Ziconotide is a potent neuroactive compound, avoid direct contact and inhalation.

References

Application Notes and Protocols for HPLC Purification of Synthetic Ziconotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide is a synthetic peptide analgesic that is an N-type voltage-gated calcium channel blocker, used for the management of severe chronic pain. The synthesis of Ziconotide, a 25-amino acid peptide with three disulfide bridges, is a complex process that results in a crude product containing various impurities. These impurities can include deletion sequences, incompletely deprotected peptides, and isomers with incorrect disulfide bond formations. Therefore, a robust and efficient purification method is critical to obtain a final product with high purity and yield, suitable for therapeutic use. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic Ziconotide.

This document provides detailed application notes and experimental protocols for the HPLC purification of synthetic Ziconotide, based on established methods.

Challenges in Ziconotide Purification

The purification of Ziconotide presents several challenges due to its unique structural characteristics:

  • Multiple Disulfide Bonds: The presence of three disulfide bridges (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) can lead to the formation of multiple isomers with mismatched disulfide bonds during synthesis and folding. These isomers often have very similar retention times to the correctly folded Ziconotide, making their separation difficult.

  • Stereo Structure: The complex three-dimensional structure of Ziconotide can lead to poor peak shapes and low resolution on standard HPLC columns if the conditions are not optimized.

  • Polymeric Impurities: During the synthesis and handling of the peptide, aggregation can occur, leading to the formation of dimers and other higher molecular weight polymers.

General Workflow for Synthetic Ziconotide Purification

The overall process for producing pure, synthetic Ziconotide involves solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, oxidative folding to form the correct disulfide bonds, and finally, purification by preparative RP-HPLC.

Ziconotide_Purification_Workflow cluster_synthesis Peptide Synthesis & Folding cluster_purification Purification & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Folding Oxidative Folding Cleavage->Folding Crude_Ziconotide Crude Ziconotide Solution Folding->Crude_Ziconotide pH_Adjustment pH Adjustment Crude_Ziconotide->pH_Adjustment Prep_HPLC Preparative RP-HPLC pH_Adjustment->Prep_HPLC Fraction_Collection Main Peak Fraction Collection Prep_HPLC->Fraction_Collection Concentration Solvent Evaporation Fraction_Collection->Concentration Lyophilization Lyophilization Concentration->Lyophilization Pure_Ziconotide Pure Ziconotide Powder Lyophilization->Pure_Ziconotide

Caption: General workflow for the synthesis and purification of Ziconotide.

Quantitative Data Summary

The following tables summarize the quantitative data from two example purification protocols for synthetic Ziconotide.

Table 1: Purification Protocol 1 Performance

ParameterValueReference
Crude Purity (by HPLC) 67.5%[1]
Final Purity (by HPLC) 99.30%[1]
Purification Yield 56.2%[1]
Total Yield 35.0%[1]

Table 2: Purification Protocol 2 Performance

ParameterValueReference
Final Purity (by HPLC) 99.45%[1]
Purification Yield 72.6%[1]
Total Yield 45.2%[1]

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of Ziconotide

This protocol is based on a method described for the purification of crude Ziconotide with a starting purity of approximately 67.5%.[1]

1. Sample Preparation:

  • Dissolve the crude Ziconotide product in an aqueous solution.

  • Adjust the pH of the crude Ziconotide solution to 3-4 using trifluoroacetic acid (TFA).[1]

  • Filter the solution to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: Preparative HPLC system

  • Column: Reversed-phase C18, 10 µm particle size.[1]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: Dependent on column dimensions (e.g., 90 mL/min for a 77mm x 250mm column).

  • Detection: UV at 230 nm.[2]

  • Column Temperature: 40°C.[2]

3. Gradient Elution Program:

  • Wash the column with 50% Mobile Phase B for 10 minutes.

  • Equilibrate the column with 5% Mobile Phase B for 10 minutes.

  • Load the prepared crude Ziconotide solution onto the column.

  • Maintain 5% Mobile Phase B for 5 minutes.

  • Increase the proportion of Mobile Phase B to 22% over 60 minutes.[1]

  • Monitor the elution profile and collect the fraction corresponding to the main Ziconotide peak.

4. Post-Purification Processing:

  • Perform salt transfer and concentration of the collected fractions.

  • Freeze-dry (lyophilize) the concentrated solution to obtain the final purified Ziconotide as a white powder.

Protocol 2: High-Yield Preparative RP-HPLC Purification of Ziconotide

This protocol is an alternative method that has been reported to achieve a higher purification yield.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1, ensuring the pH of the crude solution is adjusted to 3-4 with TFA.[1]

2. HPLC System and Conditions:

  • HPLC System: Preparative HPLC system

  • Column: Reversed-phase C18 packing material.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: Appropriate for the preparative column dimensions.

  • Detection: UV at 230 nm.[2]

  • Column Temperature: 40°C.[2]

3. Gradient Elution Program:

The specific gradient for this high-yield method involves a carefully optimized increase in the percentage of Mobile Phase B to effectively separate Ziconotide from its closely eluting impurities. A shallow gradient around the elution point of Ziconotide is recommended. A starting point for optimization would be a linear gradient from 5% to 30% Mobile Phase B over an extended period (e.g., 60-90 minutes).

4. Post-Purification Processing:

  • Concentrate the collected fractions containing the pure Ziconotide under reduced pressure by rotary evaporation.

  • Lyophilize the concentrated solution to obtain the purified Ziconotide.

Analytical HPLC for Purity Assessment

To confirm the purity of the final product, an analytical RP-HPLC method should be employed.

1. HPLC System and Conditions:

  • HPLC System: Analytical HPLC system

  • Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 230 nm.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 20 µL.[2]

2. Gradient Elution Program:

A typical analytical gradient would be a linear increase from 5% to 95% Mobile Phase B over a period of 30-40 minutes.

Conclusion

The purification of synthetic Ziconotide to a high degree of purity is a critical step in its manufacturing process. The use of preparative reversed-phase HPLC with a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid is the established method of choice. By carefully optimizing the gradient elution conditions and sample preparation, it is possible to achieve a final product with a purity exceeding 99%. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and production of synthetic Ziconotide.

References

Application Notes and Protocols: Utilizing Ziconotide Acetate in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide found in the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels (VGCCs).[1][2][3][4] These channels are crucial for neuronal signaling, particularly in the transmission of pain signals.[2][5] By inhibiting N-type VGCCs, Ziconotide effectively reduces the influx of calcium into presynaptic nerve terminals, thereby preventing the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][3] This mechanism makes Ziconotide a valuable tool in pain research and a therapeutic agent for severe chronic pain.[1][6][7][8]

Calcium imaging assays are powerful techniques to investigate the effects of compounds like Ziconotide on intracellular calcium dynamics. These assays allow for real-time monitoring of changes in cytosolic calcium concentrations in response to neuronal stimulation and drug application. This document provides detailed application notes and protocols for the use of this compound in calcium imaging experiments.

Mechanism of Action of this compound

Ziconotide exerts its pharmacological effect by binding selectively to the α1B subunit of N-type voltage-gated calcium channels.[5][9] This binding physically obstructs the channel pore, preventing the influx of extracellular calcium ions that is normally triggered by membrane depolarization. The reduction in intracellular calcium concentration at the presynaptic terminal inhibits the fusion of synaptic vesicles with the plasma membrane, thereby blocking the release of excitatory neurotransmitters into the synaptic cleft.[2]

cluster_presynaptic Presynaptic Terminal cluster_extracellular Extracellular Space Depolarization Membrane Depolarization NCaChannel N-type Ca²⁺ Channel (Cav2.2) Depolarization->NCaChannel Activates CaInflux Ca²⁺ Influx NCaChannel->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease Ziconotide This compound Ziconotide->NCaChannel Blocks

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The inhibitory effect of this compound on depolarization-induced calcium influx is dose-dependent. The following table summarizes data from a study using cultured rat dorsal root ganglion (DRG) neurons stimulated with 30 mM KCl.[6][10]

Ziconotide ConcentrationNumber of Cells (n)Effect on KCl-induced [Ca²⁺]i Increase
1 nM17Dose-dependent reduction
10 nM23Dose-dependent reduction
1 µM37Effective prevention of [Ca²⁺]i response

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to assess the inhibitory effect of this compound on neuronal cells.

Materials
  • Cells: Primary cultured neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line endogenously expressing N-type calcium channels (e.g., SH-SY5Y).

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., sterile water or saline) and store at -20°C. Dilute to final working concentrations in extracellular buffer just before use.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or other suitable calcium-sensitive dyes.

  • Pluronic F-127: To aid in dye loading.

  • Extracellular Buffer (e.g., HBSS): Containing CaCl₂, MgCl₂, glucose, and HEPES at physiological pH.

  • Depolarizing Agent: High potassium chloride (KCl) solution (e.g., 30-50 mM in extracellular buffer).

  • Cell Culture Plates: Black-walled, clear-bottom 96-well or 384-well plates suitable for fluorescence imaging.

Experimental Workflow

cluster_workflow Calcium Imaging Workflow A 1. Cell Seeding B 2. Dye Loading A->B C 3. Pre-incubation with This compound B->C D 4. Baseline Fluorescence Measurement C->D E 5. Stimulation with Depolarizing Agent (e.g., KCl) D->E F 6. Post-stimulation Fluorescence Measurement E->F G 7. Data Analysis F->G

Figure 2: Experimental workflow for the calcium imaging assay.
Detailed Procedure

  • Cell Preparation:

    • Seed the neuronal cells onto black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium indicator dye (e.g., 1 µM Fura-2 AM) and Pluronic F-127 in extracellular buffer.

    • Remove the cell culture medium and wash the cells once with extracellular buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with extracellular buffer to remove excess dye.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in extracellular buffer to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (extracellular buffer without Ziconotide).

    • Add the Ziconotide solutions or vehicle to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Imaging:

    • Place the microplate into a fluorescence plate reader or a microscope equipped with a calcium imaging system.

    • Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and ~510 nm emission).

    • Record the baseline fluorescence for a short period (e.g., 30-60 seconds).

    • Using an automated injection system, add the high KCl solution to all wells to induce membrane depolarization and subsequent calcium influx.

    • Continue recording the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).

    • Determine the peak calcium response for each well.

    • Normalize the responses to the vehicle control to determine the percent inhibition by this compound at each concentration.

    • Plot the percent inhibition against the Ziconotide concentration to generate a dose-response curve and calculate the IC₅₀ value.

Troubleshooting and Considerations

  • Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect their response to stimuli.

  • Dye Loading: Optimize dye concentration and loading time to achieve a strong signal without causing cellular toxicity.

  • Phototoxicity: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the dye.

  • Controls: Always include positive (depolarizing agent alone) and negative (no stimulus) controls in your experimental design.

  • Irreversibility: Be aware that the effects of Ziconotide can be partially irreversible, which may require thorough washing steps if planning subsequent experiments on the same cells.[6][10]

By following these protocols, researchers can effectively utilize this compound as a selective N-type calcium channel blocker in calcium imaging assays to investigate neuronal function and screen for novel therapeutic agents.

References

Application Notes and Protocols: Assessing the In Vivo Efficacy of Ziconotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide acetate, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic.[1][2] It is approved for the management of severe chronic pain in patients who are refractory to other treatments and require intrathecal (IT) therapy.[3][4][5] Unlike opioids, Ziconotide does not interact with opioid receptors, thus avoiding common side effects like respiratory depression, tolerance, and physical dependence.[1][2][6][7] Its unique mechanism of action involves the selective blockade of N-type voltage-gated calcium channels (N-VSCCs), which are crucial for pain signal transmission in the spinal cord.[1][8][9] These application notes provide a comprehensive overview of the in vivo assessment of this compound, including its mechanism of action, relevant animal models, and detailed experimental protocols.

Mechanism of Action

Ziconotide exerts its analgesic effect by binding selectively and potently to N-type voltage-gated calcium channels located on the presynaptic terminals of primary afferent nociceptive neurons in the dorsal horn of the spinal cord.[3][8][9] In chronic pain states, the activity of these channels is often upregulated.[3] By blocking these channels, Ziconotide inhibits the influx of calcium, which is a necessary step for the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][3][8][10] This interruption of pain signaling at the spinal level prevents the transmission of pain signals to the brain, resulting in analgesia.[1][10]

Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.

Quantitative Data from In Vivo Studies

The efficacy of intrathecally administered Ziconotide has been demonstrated across various animal models of pain. The following tables summarize key quantitative findings.

Table 1: Efficacy of Ziconotide in Neuropathic and Post-operative Pain Models

Animal ModelAdministrationDoseEffectReference
Chronic Constriction Injury (Rat)Bolus Injection100 pmolReversed heat hyperalgesia[1]
Partial Nerve Injury (Rat)Bolus Injection100 pmolNo significant effect on heat hyperalgesia[1]
Post-operative Pain (Rat)Bolus InjectionED₅₀ = 0.3 µg (0.4 nmol)Blocked established heat hyperalgesia in the injured paw[11]
Post-operative Pain (Rat)Bolus InjectionED₅₀ = 0.5 µg (0.7 nmol)Blocked established mechanical allodynia[11]

Table 2: Efficacy of Ziconotide in the Formalin Test (Rat)

Pain PhaseAdministrationEffectReference
Early (Acute)Intrathecal BolusContributes to antinociception, but less significant than in late phase[1]
Late (Tonic)Intrathecal BolusPotent inhibition of tonic flinch responses[1][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ziconotide's in vivo efficacy. Due to its limited ability to cross the blood-brain barrier, intrathecal (IT) administration is required for optimal effect.[1]

Experimental_Workflow cluster_prep Preparation cluster_model Pain Model Induction cluster_testing Testing & Data Collection cluster_analysis Analysis animal_acclimation Animal Acclimation it_catheter Intrathecal Catheter Implantation (Optional) animal_acclimation->it_catheter recovery Surgical Recovery it_catheter->recovery cci_model Chronic Constriction Injury (CCI) recovery->cci_model baseline Baseline Nociceptive Testing cci_model->baseline formalin_model Formalin Injection formalin_model->baseline other_model Other Models (e.g., Post-operative) other_model->baseline drug_admin Ziconotide IT Administration baseline->drug_admin post_drug_testing Post-treatment Nociceptive Testing drug_admin->post_drug_testing data_collection Data Collection (e.g., Paw Withdrawal Latency, Licking Time) post_drug_testing->data_collection stats Statistical Analysis (e.g., ANOVA, t-test) data_collection->stats results Results Interpretation & ED₅₀ Calculation stats->results

Caption: General workflow for assessing Ziconotide's in vivo analgesic efficacy.
Protocol 1: Intrathecal (IT) Administration in Rats

This protocol describes the direct lumbar puncture method for acute IT bolus injections in anesthetized rats. For chronic studies, surgical implantation of an IT catheter is recommended.

Materials:

  • This compound solution (appropriate concentration in sterile saline)

  • Isoflurane or other suitable anesthetic

  • 30-gauge, 1/2-inch needles connected to a 50 µL Hamilton syringe

  • Animal clippers

  • 70% ethanol

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Positioning: Place the animal in a prone position with its hind limbs flexed. Shave the area over the lumbosacral spine.

  • Site Identification: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Carefully insert the 30-gauge needle perpendicular to the skin at the identified injection site. A characteristic tail-flick or a slight dural resistance followed by a pop indicates successful entry into the intrathecal space.

  • Infusion: Slowly inject the desired volume (typically 5-10 µL) of Ziconotide solution over 10-15 seconds.

  • Recovery: Withdraw the needle and return the animal to its cage. Monitor the animal until it has fully recovered from anesthesia. A transient paralysis of the hind limbs may be observed due to the injection volume but should resolve quickly.

Protocol 2: Formalin Test

The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response, allowing for the evaluation of analgesics against both acute and persistent pain.[13][14]

Materials:

  • Formalin solution (e.g., 5% formalin in sterile saline)

  • 27- or 30-gauge needles with syringes

  • Observation chamber with a clear floor

  • Timer/stopwatch

Procedure:

  • Acclimation: Place the rat in the observation chamber for at least 20-30 minutes to allow for acclimation to the environment.

  • Drug Administration: Administer Ziconotide via the IT route (as per Protocol 1) at a predetermined time before formalin injection (e.g., 10-15 minutes prior).

  • Formalin Injection: Briefly restrain the animal and inject 50 µL of 5% formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.

  • Observation and Scoring: Immediately return the animal to the chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase 1 (Early/Acute): 0-5 minutes post-injection. This phase is thought to result from the direct chemical stimulation of nociceptors.[14]

    • Phase 2 (Late/Tonic): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization in the spinal cord.[1][14][15]

  • Data Analysis: Compare the total time spent in nociceptive behaviors during each phase between Ziconotide-treated groups and vehicle-treated control groups.

Protocol 3: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of neuropathic pain, characterized by the development of hyperalgesia and allodynia following loose ligation of the sciatic nerve.[16][17][18]

Materials:

  • Surgical instruments (scissors, forceps)

  • 4-0 or 5-0 chromic gut or silk sutures

  • Anesthetic (e.g., isoflurane)

  • Wound clips or sutures

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the lateral surface of the mid-thigh of one leg.

  • Surgical Procedure:

    • Make a small incision through the skin and fascia to expose the biceps femoris muscle.

    • Separate the biceps femoris muscle by blunt dissection to reveal the common sciatic nerve.

    • Proximal to the nerve's trifurcation, carefully free the nerve from surrounding connective tissue.

    • Place four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.[18]

    • The ligatures should be tightened just enough to cause a slight constriction of the nerve, without arresting epineural circulation.

    • Close the muscle layer with sutures and the skin incision with wound clips.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines (avoiding agents that may interfere with the study) and allow the animal to recover.

  • Behavioral Testing:

    • Allow 7-14 days for the full development of neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia).

    • Mechanical Allodynia: Measure the paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the injured hind paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

    • Establish a stable baseline response over 2-3 days before drug administration.

  • Efficacy Assessment: Administer Ziconotide via the IT route. Perform behavioral testing at various time points post-administration (e.g., 1, 2, 4, and 24 hours) to determine the magnitude and duration of the analgesic effect by measuring the reversal of allodynia and hyperalgesia.[1][11]

Conclusion

This compound offers a distinct and valuable therapeutic option for severe chronic pain through its targeted blockade of N-type calcium channels.[2][9] The in vivo models and protocols detailed here—including the formalin test for tonic pain and the CCI model for neuropathic pain—are essential tools for preclinical research into its efficacy.[1] Accurate assessment using these standardized methods is critical for understanding the analgesic properties of Ziconotide and for the development of new, improved N-type calcium channel blockers.[1]

References

Troubleshooting & Optimization

Technical Support Center: Ziconotide Acetate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of Ziconotide acetate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ziconotide in an aqueous solution?

A1: The primary chemical degradation pathway for Ziconotide in solution is the oxidation of the methionine residue at position 12 (Met-12) to form methionine sulfoxide ([Mox¹²]ziconotide).[1][2][3][4] This oxidation can result in two diastereomers.[1] Other potential degradation pathways, though less common, include acid hydrolysis, which can lead to the formation of [iso-Asp¹⁴]ziconotide, and β-elimination of a cysteine residue.[1][5]

Q2: Which factors have the most significant impact on Ziconotide's stability?

A2: The stability of Ziconotide in solution is influenced by several factors, including:

  • Temperature: Higher temperatures significantly accelerate degradation.[5][6][7] For instance, solutions stored at 37°C (body temperature) degrade much faster than those kept at refrigerated temperatures (4-5°C).[7][8]

  • pH: Acidic conditions (pH < 4.5) can lead to acid hydrolysis, significantly reducing the stability and usable time of the solution.[5]

  • Presence of Oxygen: Dissolved oxygen is a key contributor to the oxidation of the methionine residue.[9]

  • Concentration: Lower concentrations of Ziconotide tend to be less stable. Studies show that residual concentrations are lower for more diluted solutions when stored under the same conditions.[8]

  • Admixtures: Compounding Ziconotide with other drugs, particularly morphine, can speed up its degradation.[5][9][10][11] The degradation rate is often correlated with the concentration of the co-administered drug.[5][10]

  • Light Exposure: Exposure to light can also negatively affect the stability of Ziconotide.[6]

Q3: How can I improve the stability of my Ziconotide solution?

A3: To maximize stability, consider the following strategies:

  • Control Temperature: Store solutions at recommended refrigerated temperatures (e.g., 5°C) whenever possible.[8][12] Ziconotide is significantly more stable at 5°C compared to 21°C, 31°C, or 37°C.[7][8][12]

  • Optimize pH: Maintain a pH above 4.5 to minimize acid-catalyzed hydrolysis.[5]

  • Minimize Oxygen Exposure: Removing dissolved oxygen by bubbling nitrogen through the solution (sparging) can improve stability by reducing oxidation.[9][13]

  • Use Higher Concentrations: Whenever the experimental design allows, use higher concentrations of Ziconotide, as they have shown better stability.[8]

  • Careful Admixture Preparation: When mixing with other drugs, be aware that this can accelerate degradation.[9] Using lyophilized powders of other drugs instead of solutions for compounding may improve Ziconotide stability.[9][13]

  • Select Appropriate Containers: Use containers made of materials with low adsorption properties, such as certain polyolefins, to prevent loss of the active ingredient to the container surface.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of Ziconotide concentration in solution.

If you observe a faster-than-expected decrease in Ziconotide concentration, consult the following troubleshooting workflow.

G start Problem: Rapid Ziconotide Degradation check_temp Is storage temperature elevated (e.g., > 5°C)? start->check_temp check_ph Is solution pH acidic (pH < 4.5)? check_temp->check_ph No sol_temp Action: Store at 2-8°C. Avoid temperature fluctuations. check_temp->sol_temp Yes check_oxygen Was the solution exposed to oxygen? check_ph->check_oxygen No sol_ph Action: Adjust pH to be ≥ 4.5 using appropriate buffers. check_ph->sol_ph Yes check_admixture Is Ziconotide mixed with other drugs? check_oxygen->check_admixture No sol_oxygen Action: Sparge solution with nitrogen to remove dissolved oxygen. check_oxygen->sol_oxygen Yes sol_admixture Action: Assess compatibility. Consider sequential addition or using powdered forms of other drugs. check_admixture->sol_admixture Yes

Caption: Troubleshooting workflow for rapid Ziconotide degradation.

Issue 2: Appearance of unknown peaks in HPLC chromatogram.

The appearance of new peaks during stability analysis indicates the formation of degradation products.

G ziconotide Ziconotide (Methionine-12) oxidation Oxidation (+16 Da) ziconotide->oxidation O₂, light, temp hydrolysis Acid Hydrolysis ziconotide->hydrolysis low pH sulfoxide [Mox¹²]ziconotide (Methionine Sulfoxide) oxidation->sulfoxide iso_asp [iso-Asp¹⁴]ziconotide hydrolysis->iso_asp G prep 1. Sample Preparation - Dilute Ziconotide solution - Prepare mobile phases hplc 2. HPLC System Setup - Column: C18 (e.g., 2.1x50 mm, 1.7 µm) - Detector: UV/DAD at ~210-220 nm prep->hplc injection 3. Injection & Separation - Inject sample (e.g., 5-10 µL) - Run gradient elution hplc->injection detection 4. Detection & Integration - Monitor absorbance - Integrate peak areas injection->detection analysis 5. Data Analysis - Calculate concentration vs. standard - Identify degradant peaks detection->analysis

References

Ziconotide Acetate Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ziconotide Acetate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments with this potent N-type voltage-gated calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide equivalent of ω-conotoxin MVIIA, a naturally occurring toxin from the marine cone snail Conus magus.[1][2] Its primary mechanism of action is the potent and selective blockade of N-type voltage-gated calcium channels (N-VGCCs) located on presynaptic nerve terminals, particularly in the dorsal horn of the spinal cord.[3][4] By blocking these channels, Ziconotide inhibits the influx of calcium, which in turn prevents the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling.[5]

Q2: Why is intrathecal administration necessary for Ziconotide in most experimental models and clinical applications?

A2: Ziconotide is a hydrophilic and relatively large peptide molecule, which limits its ability to cross the blood-brain barrier effectively.[6] Systemic administration would require prohibitively high doses to achieve therapeutic concentrations in the central nervous system, leading to significant peripheral side effects.[6] Intrathecal administration delivers the drug directly into the cerebrospinal fluid (CSF), allowing it to reach its target N-type calcium channels in the spinal cord at much lower and safer concentrations.[6]

Q3: What are the most common adverse effects observed in preclinical and clinical studies?

A3: Due to its narrow therapeutic window, Ziconotide administration can be associated with a range of adverse effects, primarily related to the central nervous system.[7] Common adverse events include dizziness, nausea, confusion, nystagmus, and gait abnormalities.[8] More severe neuropsychiatric side effects such as hallucinations, paranoia, and psychosis have also been reported and are a significant concern.[9] Careful dose titration is crucial to minimize these effects.[7]

Q4: What is the stability of this compound in solution?

A4: this compound's stability is a critical consideration in experimental design. It is known to be sensitive to temperature and can degrade over time, especially at physiological temperatures (37°C) encountered in infusion pumps.[10][11] Degradation can be influenced by the concentration of Ziconotide, the presence of other drugs in the solution, and the material of the storage container.[12][13][14] For instance, in one study, the concentration of Ziconotide (25 µg/mL) when mixed with morphine (35 mg/mL) in a pump at 37°C declined to 79% of the initial concentration in 17 days.[13]

Troubleshooting Guides

In Vitro & Analytical Experiments

Q: I am observing precipitation of my this compound solution. What could be the cause and how can I prevent it?

A:

  • Check the solvent: this compound is freely soluble in water and slightly soluble in DMSO.[15][16] It is practically insoluble in methyl t-butyl ether.[5][15] Ensure you are using an appropriate solvent.

  • Verify the pH: The commercial formulation of Ziconotide (Prialt®) has a pH between 4.0 and 5.0.[17] Significant deviations from this pH range could affect solubility.

  • Concentration issues: While soluble in water, preparing highly concentrated stock solutions may lead to precipitation. Try preparing a fresh, lower concentration solution.

  • Temperature: Ensure the solution is stored at the recommended temperature (typically 2-8°C for long-term storage) and brought to room temperature before use to ensure complete dissolution.[18]

Q: My HPLC quantification of Ziconotide is showing inconsistent results or peak tailing. What are some troubleshooting steps?

A:

  • Column Choice: A C18 column is commonly used for Ziconotide analysis.[19] Ensure your column is appropriate for peptide analysis and is not degraded.

  • Mobile Phase: The mobile phase composition is critical. A common mobile phase involves a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. Ensure the mobile phase is fresh and properly degassed.

  • Sample Degradation: Ziconotide can adsorb to surfaces. Using low-adsorption vials and minimizing the time the sample spends in the autosampler can help.

  • Method Validation: If you have developed your own method, ensure it is properly validated for linearity, accuracy, and precision. A validated UPLC-DAD method has been described for stability studies.[20]

In Vivo Experiments

Q: I am performing intrathecal injections in an animal model and observing significant motor impairment or distress in the animals, even at low doses. What should I consider?

A:

  • Injection Volume and Rate: Rapid injection of a large volume into the intrathecal space can increase intracranial pressure and cause neurological deficits. Use a small volume and infuse slowly.

  • Dose Titration: Ziconotide has a very steep dose-response curve.[21] It is crucial to start with a very low dose and titrate upwards slowly, carefully observing the animals for any adverse effects. Recommended starting doses in clinical settings are as low as 1.2 to 2.4 µ g/day .[8]

  • Catheter Placement: Verify the correct placement of the intrathecal catheter. Incorrect placement can lead to subdural or epidural administration, resulting in a different and potentially more severe side effect profile.

  • Neuropsychiatric Effects: Be aware that Ziconotide can induce significant neuropsychiatric-like effects. The observed distress may be a manifestation of these effects. Careful behavioral monitoring is essential.

Q: How can I manage the stability of Ziconotide in an implanted infusion pump in a long-term animal study?

A:

  • Pump Material: Ensure the pump and catheter materials are compatible with Ziconotide. The approved clinical pumps are the Medtronic SynchroMed® and CADD-Micro® systems.[17]

  • Temperature Effects: Be mindful that the pump will be at the animal's body temperature (around 37°C), which can accelerate Ziconotide degradation.[11]

  • Refill Schedule: Based on stability data, you will need to establish a regular pump refill schedule to ensure the animal is receiving a consistent dose. The stability of Ziconotide is concentration-dependent and is also affected by co-administered drugs.[12][14]

  • Formulation: The commercial formulation includes L-methionine as an antioxidant.[17] If you are preparing your own solutions, consider the need for stabilizing excipients.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterFreely soluble[5][15][22]
DMSO25 mg/mL (with sonication)[16]
H₂O100 mg/mL (with sonication)[16]
Methyl t-butyl etherPractically insoluble[5][15]

Table 2: Stability of Ziconotide in Infusion Pumps at 37°C

Ziconotide ConcentrationCo-administered Drug(s)Pump System% of Initial Concentration RemainingTime PointReference(s)
25 µg/mLMorphine (35 mg/mL)Medtronic SynchroMed® II79%17 days[13]
25 µg/mLHydromorphone (35 mg/mL)Medtronic SynchroMed® II88%25 days[13]
25 µg/mLMorphine (10 mg/mL)Implantable intrathecal pump81.4%60 days[14]
25 µg/mLMorphine (20 mg/mL)Implantable intrathecal pump85.3%28 days[14]
0.25 µg/mLNoneIntrathecal pump35.54%31 days[12]
0.5 µg/mLNoneIntrathecal pump39.37%31 days[12]
1 µg/mLNoneIntrathecal pump44.49%31 days[12]
0.1 - 0.75 µg/mLRopivacaine, Morphine, ClonidineIntrathecal pump53.4%35 days[12]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in water or a suitable buffer (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • For in vitro samples, dilute with the mobile phase to fall within the calibration range.

    • For biological matrices (e.g., CSF, plasma), protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation is typically required. The supernatant is then diluted as needed.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it over 15-20 minutes to elute the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Ziconotide in the unknown samples by interpolation from the calibration curve.

Protocol 2: In Vitro Neurotoxicity Assessment

This protocol provides a framework for assessing the potential neurotoxicity of Ziconotide using a neuronal cell line (e.g., SH-SY5Y or primary neurons).

  • Cell Culture:

    • Culture neuronal cells in an appropriate medium and conditions until they reach the desired confluency or differentiation state.

  • Compound Treatment:

    • Prepare a range of this compound concentrations in the cell culture medium. Include a vehicle control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Ziconotide.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Viability Assay (e.g., MTT or LDH assay):

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • LDH Assay:

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions to measure lactate dehydrogenase release, an indicator of cell membrane damage.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the Ziconotide concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC N-type Voltage-Gated Calcium Channel (N-VGCC) Action_Potential->VGCC Depolarization Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Ziconotide This compound Ziconotide->VGCC Blocks Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P, CGRP) Vesicle_Fusion->Neurotransmitter_Release Leads to Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Binds to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation

Caption: Signaling pathway of this compound in inhibiting pain transmission.

Experimental_Workflow_Neurotoxicity Start Start: Neurotoxicity Assessment Cell_Culture Culture Neuronal Cells Start->Cell_Culture Prepare_Ziconotide Prepare Ziconotide Dilutions Cell_Culture->Prepare_Ziconotide Treat_Cells Treat Cells with Ziconotide Prepare_Ziconotide->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT or LDH) Incubate->Viability_Assay Measure_Signal Measure Absorbance/Fluorescence Viability_Assay->Measure_Signal Analyze_Data Analyze Data & Calculate IC₅₀ Measure_Signal->Analyze_Data End End: Determine Neurotoxic Potential Analyze_Data->End

Caption: Experimental workflow for assessing Ziconotide neurotoxicity in vitro.

Troubleshooting_Logic_In_Vivo Start Issue: Unexpected Adverse Effects in Animal Model Check_Dose Is the dose within the expected therapeutic range for the model? Start->Check_Dose High_Dose Reduce Dose & Titrate Slowly Check_Dose->High_Dose No Check_Administration Was the administration protocol followed correctly? Check_Dose->Check_Administration Yes Admin_Error Review Injection Technique: - Rate of infusion - Volume - Catheter placement Check_Administration->Admin_Error No Consider_Side_Effects Could the observations be known neuropsychiatric side effects? Check_Administration->Consider_Side_Effects Yes Behavioral_Assessment Implement detailed behavioral assessment protocols Consider_Side_Effects->Behavioral_Assessment Yes Consult_Literature Consult Literature for Model-Specific Effects Consider_Side_Effects->Consult_Literature No

Caption: Logical troubleshooting flow for in vivo Ziconotide experiments.

References

Ziconotide Acetate Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ziconotide acetate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Ziconotide and what is its mechanism of action?

Ziconotide is a synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine cone snail, Conus magus[1][2]. It is a potent, non-opioid analgesic that functions as a selective blocker of N-type voltage-gated calcium channels (N-VSCCs)[1][3][4]. These channels are abundant in the dorsal horn of the spinal cord and play a crucial role in processing pain signals[5]. By blocking these channels on presynaptic nerve terminals, Ziconotide inhibits the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signaling[1][2]. Unlike opioids, Ziconotide does not develop tolerance with chronic administration[1][6][7][8].

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_Channel N-Type Ca²⁺ Channel Vesicle Vesicles with Neurotransmitters (e.g., Substance P) Ca_Channel->Vesicle Ca²⁺ influx triggers vesicle fusion Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release PainSignal Pain Signal Propagation Receptor->PainSignal Ziconotide Ziconotide Ziconotide->Ca_Channel Blocks ActionPotential Action Potential ActionPotential->Ca_Channel Opens NoSignal Pain Signal Blocked start_node Observation: Adverse Effects without Analgesia check_admin Verify IT Administration Technique (Rule out supraspinal delivery) start_node->check_admin check_dose Review Dosing Protocol check_admin->check_dose Technique Confirmed OK solution_tech Refine Surgical/Injection Procedure. Use imaging guidance if possible. check_admin->solution_tech Technique Issue Suspected solution_dose Reduce Starting Dose. Use a slower, more gradual titration schedule. check_dose->solution_dose consider_combo Consider Combination Therapy (e.g., with low-dose morphine) to achieve synergy. solution_dose->consider_combo If monotherapy fails

References

Ziconotide acetate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of ziconotide acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a hydrophilic peptide that is freely soluble in water.[1][2][3] It is practically insoluble in methyl t-butyl ether.[1][3] While it is readily soluble in aqueous solutions, issues with stability and precipitation can arise under certain conditions.

Q2: I'm having trouble dissolving lyophilized this compound powder. What is the recommended procedure?

For dissolving lyophilized this compound, it is recommended to start with a high-purity solvent such as sterile, deionized water or a common buffer like phosphate-buffered saline (PBS). To aid dissolution, especially if precipitation or phase separation occurs, gentle sonication can be used. It is advisable to first test the solubility with a small portion of the peptide before dissolving the entire sample.

Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

Several factors can lead to the precipitation or aggregation of this compound in solution:

  • pH: this compound's stability is pH-dependent. The commercial formulation is maintained at a pH of 4.0-5.0.[3] Deviations from this optimal pH range can lead to instability and precipitation. Specifically, acid hydrolysis has been observed to cause degradation.

  • Temperature: Elevated temperatures can decrease the stability of this compound, potentially leading to aggregation and degradation. It is recommended to store stock solutions at -20°C or colder.

  • Concentration: While this compound is soluble at high concentrations in appropriate buffers (e.g., 50 mg/mL in PBS), lower concentrations can sometimes be less stable over time, especially in the absence of stabilizing excipients.

  • Buffer Composition: The choice of buffer can influence the solubility and stability of peptides. While PBS is a common choice, certain buffer salts could potentially interact with the peptide.

  • Contamination: Contamination with proteases or other substances can lead to the degradation of the peptide and subsequent precipitation.

Q4: What are the known degradation pathways for this compound?

This compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the peptide bonds.

  • Oxidation: The disulfide bonds in ziconotide are susceptible to oxidation, which can alter its structure and function.

  • Thermal Stress: Exposure to high temperatures can cause degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Lyophilized Powder Inappropriate solvent; Insufficient agitationUse sterile, deionized water or PBS. Use sonication to aid dissolution.
Cloudy or Precipitated Solution pH out of optimal range (4.0-5.0); High temperature; Incompatible bufferAdjust the pH of the solution to be within the 4.0-5.0 range. Store solutions at recommended temperatures (refrigerated for short-term, frozen for long-term). If using a custom buffer, consider switching to a standard buffer like PBS.
Loss of Activity in Experiments Degradation of the peptidePrepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubilityReference
WaterFreely Soluble[1][2][3]
Phosphate-Buffered Saline (PBS)50 mg/mL
Methyl t-butyl etherPractically Insoluble[1][3]

Experimental Protocols

Protocol for Solubilizing Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration.

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not fully dissolve, sonicate the solution in a water bath for short intervals (1-2 minutes) until the solution is clear. Avoid excessive heating during sonication.

  • Visually inspect the solution for any remaining particulates. If present, the solution can be filtered through a 0.22 µm sterile filter.

Visualizations

This compound Troubleshooting Workflow

start Start: this compound Solubility Issue check_powder Is the issue with dissolving the lyophilized powder? start->check_powder check_solution Is the issue with a previously dissolved solution? start->check_solution check_powder->check_solution No dissolution_protocol Follow Solubilization Protocol: - Use sterile water or PBS - Gentle vortexing - Sonication if needed check_powder->dissolution_protocol Yes precipitate_analysis Analyze the cause of precipitation/cloudiness check_solution->precipitate_analysis end_soluble Solution is clear and ready for use dissolution_protocol->end_soluble ph_check Check pH of the solution precipitate_analysis->ph_check temp_check Review storage and handling temperature precipitate_analysis->temp_check buffer_check Evaluate buffer compatibility precipitate_analysis->buffer_check ph_check->temp_check In range ph_adjust Adjust pH to 4.0-5.0 if necessary ph_check->ph_adjust Out of range temp_check->buffer_check Correct temp_adjust Store at recommended temperatures (2-8°C short-term, -20°C long-term) temp_check->temp_adjust Incorrect buffer_change Consider using a different buffer system (e.g., PBS) buffer_check->buffer_change Potentially incompatible end_issue_persists Issue persists: Contact technical support buffer_check->end_issue_persists Compatible ph_adjust->end_soluble temp_adjust->end_soluble buffer_change->end_soluble

A troubleshooting guide for this compound solubility issues.
This compound Mechanism of Action

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (VGCCs) in the dorsal horn of the spinal cord.[4][5][6][7] This blockage inhibits the release of pronociceptive neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), from primary afferent nerve terminals, thereby dampening the transmission of pain signals to the brain.[1][6][7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pain_signal Pain Signal (Action Potential) ca_channel N-type Voltage-Gated Calcium Channel pain_signal->ca_channel Opens vesicles Vesicles with Neurotransmitters (Glutamate, Substance P, CGRP) ca_channel->vesicles Triggers fusion ziconotide This compound ziconotide->ca_channel Blocks release Neurotransmitter Release vesicles->release receptors Neurotransmitter Receptors release->receptors Bind to pain_transmission Pain Signal Transmission to Brain receptors->pain_transmission Initiates

References

Technical Support Center: Ziconotide Acetate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Ziconotide acetate bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of bioassay for this compound?

A1: The most common bioassay format for quantifying this compound is a competitive enzyme-linked immunosorbent assay (ELISA) . This is due to Ziconotide being a small peptide, for which a competitive format is generally more suitable than a sandwich ELISA.[1] Radioligand binding assays are also a viable, high-affinity method for studying Ziconotide's interaction with its target.[2][3][4]

Q2: What are the critical reagents in a this compound bioassay?

A2: Critical reagents include the this compound reference standard, a specific anti-Ziconotide antibody, an enzyme-conjugated secondary antibody (in an ELISA), a labeled form of Ziconotide (in a radioligand binding assay), and the biological matrix for standard and quality control sample preparation. The quality and consistency of these reagents are paramount for minimizing assay variability.

Q3: How should this compound samples and standards be handled and stored?

A3: this compound is a peptide and requires careful handling to prevent degradation. It is recommended to store Ziconotide solutions at 2-8°C and protect them from light.[5] For long-term storage, freezing at -20°C or below is advisable.[6] It is crucial to avoid repeated freeze-thaw cycles. When preparing standards and quality controls, the same biological matrix as the unknown samples should be used to account for matrix effects.[7]

Q4: What are acceptable levels of variability in a this compound bioassay?

A4: For bioanalytical method validation, the precision of the assay is typically evaluated by the coefficient of variation (CV). Generally, for quality control samples, the CV should be ≤15%, except for the lower limit of quantification (LLOQ), where it should be ≤20%. The accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).

Q5: What is the mechanism of action of Ziconotide, and why is it important for bioassay development?

A5: Ziconotide is a selective blocker of N-type voltage-gated calcium channels (CaV2.2) located on presynaptic nerve terminals.[8] By blocking these channels, it inhibits the release of neurotransmitters, such as glutamate, that are involved in pain signaling.[2] Understanding this mechanism is crucial for developing relevant cell-based functional assays and for interpreting data from binding assays that measure the direct interaction of Ziconotide with its target channel.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High coefficient of variation (CV) between replicate wells is a common issue that can obscure results.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate and service pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure pipette tips are properly sealed.- Pipette consistent volumes into the center of each well without touching the sides.[9]
Inconsistent Plate Washing - Ensure all wells are filled and aspirated completely and uniformly during each wash step.- Check for clogged washer nozzles.- If washing manually, be consistent with the force and angle of dispensing and aspiration.[10]
Temperature Gradients - Allow all reagents and plates to equilibrate to room temperature before starting the assay.- Avoid stacking plates during incubation.[9]
Edge Effects - To minimize evaporation from outer wells, use a plate sealer during incubations and place a humidified chamber in the incubator.
Issue 2: Low or No Signal

This can indicate a problem with one or more components of the assay.

Potential Cause Troubleshooting Steps
Inactive Reagents - Check the expiration dates of all reagents.- Store antibodies, enzyme conjugates, and Ziconotide standards at the recommended temperatures.[5]- Prepare fresh substrate solutions for each experiment.
Incorrect Reagent Concentrations - Verify the dilutions of the capture/primary antibody, detection antibody, and standards.- Perform a titration of the primary antibody to determine the optimal concentration.
Suboptimal Incubation Times/Temperatures - Ensure that incubations are carried out for the recommended duration and at the specified temperature.
Omission of a Key Reagent - Carefully review the protocol to ensure all steps were followed in the correct order.[10]
Issue 3: High Background

High background noise can mask the specific signal and reduce the dynamic range of the assay.

Potential Cause Troubleshooting Steps
Insufficient Blocking - Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time.- Test different blocking buffers.
Excessive Antibody Concentration - Titrate the primary and/or secondary antibody to a lower concentration.
Inadequate Washing - Increase the number of wash cycles or the volume of wash buffer.
Cross-Reactivity - Ensure the secondary antibody is specific to the primary antibody.
Contaminated Reagents - Use fresh, sterile buffers and reagents.
Issue 4: Matrix Effects

Components in the biological sample can interfere with the assay, leading to inaccurate quantification.[7][11]

Potential Cause Troubleshooting Steps
Interfering Substances in the Matrix - Dilute the samples to reduce the concentration of interfering components.[12]- Use a sample cleanup method such as solid-phase extraction (SPE) or protein precipitation.
Mismatch between Sample and Standard Matrix - Prepare standard curves and quality controls in the same biological matrix as the samples being tested.[7]
Non-specific Binding - Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific binding.

Experimental Protocols

Example Protocol: this compound Competitive ELISA

This is a general protocol and may require optimization.

1. Plate Coating:

  • Dilute Ziconotide-carrier protein conjugate to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Cover the plate and incubate overnight at 4°C.

2. Washing:

  • Aspirate the coating solution and wash the plate 3-4 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA).

  • Incubate for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Prepare Ziconotide standards and samples.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard, control, or sample with 50 µL of diluted anti-Ziconotide primary antibody for 1 hour at room temperature.

  • After washing the blocked plate, transfer 100 µL of the pre-incubated mixture to the corresponding wells.

  • Incubate for 1-2 hours at room temperature.

5. Detection:

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

  • Incubate for 1 hour at room temperature.

6. Signal Development:

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of substrate solution (e.g., TMB) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

7. Stopping the Reaction and Reading:

  • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

Data Analysis:

  • The signal is inversely proportional to the amount of Ziconotide in the sample. A standard curve is generated by plotting the absorbance against the logarithm of the Ziconotide concentration.

Quantitative Data Tables

Table 1: Example this compound ELISA Parameters

ParameterRecommended Value
Coating Antigen Conc.1-10 µg/mL
Primary Antibody Dilution1:1,000 - 1:10,000 (optimize)
Secondary Antibody Dilution1:5,000 - 1:20,000 (optimize)
Standard Curve Range0.1 - 100 ng/mL
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Times1-2 hours
Wash BufferPBS with 0.05% Tween-20
SubstrateTMB
Stop Solution2N H₂SO₄

Table 2: Acceptance Criteria for Assay Validation

ParameterAcceptance Criteria
Intra-assay Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy 85-115% (80-120% at LLOQ)
Standard Curve (r²) ≥ 0.99

Visualizations

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization NCaC N-type Ca2+ Channel (CaV2.2) Depolarization->NCaC Opens Ca_Influx Ca2+ Influx NCaC->Ca_Influx Vesicle_Fusion Vesicle Fusion and Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitters Glutamate, Substance P Vesicle_Fusion->Neurotransmitters Receptor Neurotransmitter Receptor Neurotransmitters->Receptor Binds placeholder Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Ziconotide Ziconotide Ziconotide->NCaC Blocks

Caption: Ziconotide's mechanism of action in blocking pain signal transmission.

Competitive_ELISA_Workflow start Start coat_plate Coat Plate with Ziconotide-Conjugate start->coat_plate wash1 Wash coat_plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 pre_incubate Pre-incubate Sample/Standard with Anti-Ziconotide Ab wash2->pre_incubate add_mixture Add Mixture to Plate pre_incubate->add_mixture incubate Incubate add_mixture->incubate wash3 Wash incubate->wash3 add_secondary Add Enzyme-conjugated Secondary Ab wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_substrate Add Substrate wash4->add_substrate develop_color Develop Color add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

Caption: General workflow for a competitive ELISA for this compound.

Troubleshooting_Decision_Tree start Assay Fails QC high_cv High CV? start->high_cv Check Variability low_signal Low/No Signal? start->low_signal Check Signal Strength high_bg High Background? start->high_bg Check Background pipetting Check Pipetting Technique & Calibration high_cv->pipetting Yes washing Review Wash Procedure high_cv->washing No reagents Verify Reagent Activity & Conc. low_signal->reagents Yes protocol Confirm Protocol Steps Followed low_signal->protocol No blocking Optimize Blocking Step high_bg->blocking Yes ab_conc Titrate Antibody Concentrations high_bg->ab_conc No re_run Re-run Assay pipetting->re_run temp Check Temperature Control washing->temp temp->re_run reagents->re_run protocol->re_run blocking->re_run washing2 Increase Wash Efficiency ab_conc->washing2 washing2->re_run

Caption: A decision tree for troubleshooting common Ziconotide bioassay issues.

References

Ziconotide Acetate Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ziconotide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues related to its degradation.

FAQs: Understanding this compound Degradation

Q1: What is this compound and what are its key structural features?

Ziconotide is a synthetic peptide that is an analog of ω-conotoxin MVIIA, originally found in the venom of the marine cone snail Conus magus.[1][2] It is a 25-amino acid peptide with three disulfide bonds, which are crucial for its three-dimensional structure and biological activity.[1][3] The presence of these disulfide bonds and specific amino acid residues, such as aspartic acid and cysteine, makes the molecule susceptible to particular degradation pathways.

Q2: What are the primary degradation pathways for this compound under stress conditions?

Based on forced degradation studies and the inherent chemical nature of peptides, the primary degradation pathways for this compound include:

  • Oxidation: The disulfide bonds and potentially other amino acid residues are susceptible to oxidation.[4] The addition of methionine to the formulation of the commercial product, Prialt®, suggests that oxidation is a recognized degradation route.[5]

  • Hydrolysis: Like all peptides, Ziconotide is susceptible to hydrolysis of its peptide bonds, especially under acidic or basic conditions. This can lead to the formation of smaller peptide fragments.

  • Isomerization: The aspartic acid residue at position 14 is a known site for isomerization, leading to the formation of iso-aspartate ([iso-Asp14]ziconotide).[3][6] This occurs via a succinimide intermediate and is a common degradation pathway for peptides containing aspartic acid.

  • β-elimination: Cysteine residues can undergo β-elimination, particularly under alkaline conditions, which can lead to the cleavage of disulfide bonds.

  • Deamidation: Although not explicitly reported for Ziconotide, deamidation of asparagine and glutamine residues is a common degradation pathway for peptides.

Q3: What are some of the identified degradation products of Ziconotide?

While comprehensive public data is limited, some related substances and potential degradation products have been identified:

  • [iso-Asp14]ziconotide: An isomer formed by the rearrangement of the aspartic acid at position 14.[3][6]

  • Disulfide bond exchange/deletion impurities: Variations in the correct disulfide bond linkages can occur, leading to misfolded and inactive forms of the peptide.[3][6]

  • Oxidation products: The appearance of oxidation-related degradation products has been noted in stability studies, particularly when Ziconotide is mixed with other drugs.[4] The exact structures of these products are not publicly detailed.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected peaks in HPLC/UPLC chromatogram Degradation of Ziconotide due to improper storage or experimental conditions.1. Review Storage Conditions: Ensure this compound is stored at the recommended temperature (typically 2-8°C) and protected from light. 2. Check Solution pH: The pH of your experimental solution can significantly impact stability. Ziconotide is formulated at a specific pH to minimize degradation. 3. Consider Co-solvents/Excipients: Other molecules in your formulation could be accelerating degradation. For example, morphine has been shown to decrease the stability of Ziconotide in admixtures.[7] 4. Perform Stress Testing: To identify the nature of the degradation, perform forced degradation studies under controlled stress conditions (see Experimental Protocols below).
Loss of biological activity Degradation leading to changes in the three-dimensional structure of Ziconotide (e.g., disulfide bond scrambling, isomerization).1. Confirm Structural Integrity: Use analytical techniques such as mass spectrometry to check for changes in mass that could indicate degradation. Circular dichroism can be used to assess changes in secondary structure. 2. Quantify Ziconotide Concentration: Use a validated stability-indicating HPLC/UPLC method to accurately determine the concentration of intact Ziconotide. 3. Re-evaluate Experimental Protocol: Ensure that all steps in your experimental protocol are optimized to minimize stress on the peptide.
Precipitation or cloudiness in solution Aggregation of Ziconotide, which can be a consequence of degradation and conformational changes.1. Visual Inspection: Always visually inspect solutions for any signs of precipitation. 2. Solubility Check: Re-assess the solubility of Ziconotide in your specific buffer or formulation. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation. Aliquot solutions to avoid multiple freeze-thaw cycles.

Experimental Protocols

Forced Degradation Studies

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Acid and Base Hydrolysis:

  • Acid: Treat a solution of this compound with 0.1 M HCl at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base: Treat a solution of this compound with 0.1 M NaOH at a controlled temperature (e.g., 40-60°C) for a defined period.

  • Analysis: At each time point, neutralize the sample and analyze by a stability-indicating UPLC-MS method to separate and identify any degradation products.

2. Oxidative Degradation:

  • Reagent: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Time Course: Monitor the reaction over several hours.

  • Analysis: Analyze samples at different time points by UPLC-MS to identify oxidized species. Pay close attention to mass shifts corresponding to the addition of oxygen atoms.

3. Thermal Degradation:

  • Solid State: Expose solid this compound to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Solution State: Heat a solution of this compound at a controlled temperature (e.g., 60-80°C).

  • Analysis: Analyze the stressed samples by UPLC-MS.

4. Photostability Testing:

  • Light Source: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: A dark control sample should be kept under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Analyze the samples by UPLC-MS.

Analytical Method for Stability Indication

A validated stability-indicating method is crucial for separating and quantifying Ziconotide from its degradation products.

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for this purpose.

  • Column: A C18 reversed-phase column is typically suitable for peptide analysis.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid is commonly used.

  • Detection: UV detection (e.g., at 214 nm for the peptide bond) and mass spectrometry for identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following table summarizes the expected degradation pathways of this compound under various stress conditions based on available literature and general peptide chemistry.

Stress ConditionExpected Degradation Pathway(s)Potential Degradation Products
Acidic Hydrolysis Peptide bond cleavageSmaller peptide fragments
Basic Hydrolysis Peptide bond cleavage, β-elimination of cysteine, Isomerization of aspartic acidSmaller peptide fragments, Dehydroalanine-containing peptides, [iso-Asp14]ziconotide
Oxidation Oxidation of disulfide bonds and other susceptible amino acidsSulfoxides, sulfones, other oxidized species
Thermal Stress Isomerization of aspartic acid, Deamidation, Aggregation[iso-Asp14]ziconotide, Deamidated products, Aggregates
Photolytic Stress Photo-oxidation, often mediated by photosensitizersOxidized products, cross-linked species

Visualizations

Degradation Pathways of this compound

cluster_stress Stress Conditions cluster_products Degradation Products Ziconotide This compound Oxidative Oxidative Stress (e.g., H₂O₂) Ziconotide->Oxidative Hydrolytic Hydrolytic Stress (Acidic/Basic pH) Ziconotide->Hydrolytic Thermal Thermal Stress (Heat) Ziconotide->Thermal Photolytic Photolytic Stress (UV/Vis Light) Ziconotide->Photolytic Oxidized Oxidized Ziconotide (e.g., Sulfoxides) Oxidative->Oxidized Fragments Peptide Fragments Hydrolytic->Fragments Isomers Isomers (e.g., [iso-Asp14]ziconotide) Hydrolytic->Isomers Thermal->Fragments Thermal->Isomers Photolytic->Oxidized Crosslinked Cross-linked Species Photolytic->Crosslinked

Caption: Overview of this compound degradation pathways under stress.

Experimental Workflow for Forced Degradation Study

start This compound Sample stress Apply Stress Condition (Heat, pH, Light, Oxidant) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating UPLC-MS Method sampling->analysis characterization Characterize Degradation Products (MS/MS, etc.) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for a forced degradation study of this compound.

References

addressing CNS side effects in preclinical Ziconotide studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preclinical Ziconotide Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering Central Nervous System (CNS) side effects during preclinical studies with Ziconotide.

Frequently Asked Questions (FAQs)

Q1: What is Ziconotide and how does it work?

A1: Ziconotide (also known as SNX-111) is a synthetic equivalent of ω-conotoxin MVIIA, a peptide found in the venom of the marine cone snail Conus magus.[1][2] It is a potent, non-opioid analgesic that functions by selectively blocking N-type voltage-sensitive calcium channels (N-VSCCs).[1][2] This blockade occurs at the presynaptic terminals of primary nociceptive afferent nerves in the dorsal horn of the spinal cord, inhibiting the release of pro-nociceptive neurotransmitters like glutamate, calcitonin gene-related peptide (CGRP), and substance P, which in turn interrupts pain signaling.[3]

Q2: Why must Ziconotide be administered intrathecally (IT) in preclinical models?

A2: Ziconotide is a peptide with limited ability to cross the blood-brain barrier.[2][4] Systemic administration (e.g., intravenous) is not effective for analgesia and can cause profound side effects like hypotension.[2][5] Therefore, direct administration into the cerebrospinal fluid (CSF) via the intrathecal route is necessary to achieve analgesic efficacy at its target site in the spinal cord while minimizing systemic exposure.[2][3]

Q3: What are the most common CNS side effects observed in preclinical Ziconotide studies?

A3: The CNS side effects of Ziconotide are dose-dependent and reflect its mechanism of action on N-type calcium channels, which are present in various brain regions, including the cerebellum.[6][7] Common adverse effects observed in animal models, which parallel those seen in human clinical trials, include motor deficits (ataxia, abnormal gait), tremors, dizziness, and sedation.[2][7][8] At higher doses, more severe effects like confusion, memory impairment, and psychiatric-like symptoms can occur.[9]

Q4: Do tolerance or withdrawal effects occur with Ziconotide in preclinical models?

A4: Unlike opioid analgesics, prolonged administration of Ziconotide does not lead to the development of tolerance or addiction.[1][2] Studies in rats have shown that Ziconotide produces sustained analgesia with no loss of potency during chronic intrathecal infusion.[10] Furthermore, it can be discontinued without causing withdrawal effects.[6]

Troubleshooting Guide: Managing CNS Side Effects

Q5: My animal models are showing severe ataxia and motor impairment after IT Ziconotide administration. What should I do?

A5: This is a common dose-limiting side effect. The therapeutic index for Ziconotide can be narrow.[2][7]

  • Immediate Action: The first step is to lower the dose. Side effects are often dose-related and can be alleviated by reducing the concentration or infusion rate.[2]

  • Review Your Dosing Regimen: Early preclinical and clinical studies used aggressive, rapid titration schedules which led to a high incidence of adverse effects.[8][9] Current best practices recommend a "start low, go slow" approach. Initiate therapy at a very low dose and titrate upwards slowly, allowing several days between dose increases to assess for the emergence of side effects.

  • Confirm Catheter Placement: Ensure the intrathecal catheter is correctly placed. Improper placement can lead to poor drug distribution and inconsistent effects, potentially leading to overdosing in certain spinal segments.

Q6: How can I optimize the therapeutic window to achieve analgesia without motor side effects?

A6: Optimizing the therapeutic window involves careful dose titration and considering combination therapies.

  • Slow Titration: A slow titration schedule is critical. Expert consensus guidelines for clinical use, which can be adapted for preclinical studies, recommend starting as low as 0.5-1.2 µ g/day and increasing the dose by no more than 0.5 µ g/day on a weekly basis.[11][12] This allows the nervous system to adapt and can significantly improve tolerability.

  • Combination Therapy: Consider co-administering Ziconotide with a low dose of another analgesic, such as morphine. Preclinical studies in rats have shown that combining IT Ziconotide and IT morphine can produce additive or synergistic analgesic effects.[10] This may allow for a lower, better-tolerated dose of Ziconotide to be used while still achieving robust analgesia.

Q7: I'm observing behaviors that might be analogous to psychiatric side effects (e.g., agitation, abnormal grooming). How should this be managed?

A7: Severe psychiatric symptoms can occur with Ziconotide.[13] In preclinical models, these can be challenging to interpret but require careful monitoring.

  • Monitor and Score Behavior: Implement a detailed behavioral scoring system to systematically track the onset and severity of these events.

  • Dose Reduction/Discontinuation: If such signs appear, the Ziconotide dose should be immediately reduced or discontinued. These effects are typically reversible and resolve within a couple of weeks of stopping the drug.[6]

  • Contraindications: In clinical practice, Ziconotide is contraindicated in patients with a history of psychosis.[13] While not directly applicable to naive animal models, this highlights the drug's potential to induce these effects and underscores the need for caution at higher dose levels.

Quantitative Data Summary

The following table summarizes key dosing parameters and side effect incidences from clinical trials, which can help inform preclinical dose selection and monitoring.

ParameterValue / ObservationSource(s)
Recommended Starting Dose (Clinical) ≤ 2.4 µ g/day (0.1 µg/hr)[11][14]
Slow Titration Recommendation Increase by ≤ 0.5 µ g/day , no more than weekly.[12][15]
Maximum Recommended Dose (Clinical) 19.2 µ g/day (0.8 µg/hr)[13][14]
Mean Final Dose (Slow Titration Trial) 6.9 µ g/day (0.29 µg/hr)[14][15]
Common Adverse Events (≥25%) Dizziness, Nausea, Confusion, Nystagmus[9][13][16]
Cognitive Adverse Events Confusion (33%), Memory Impairment (22%)[9]
CSF Half-Life ~4.6 hours[16]

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation in Rats

This protocol describes the surgical implantation of an intrathecal catheter for direct drug delivery to the spinal cord in rats.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an equivalent injectable anesthetic. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the surgical area over the cisterna magna (at the base of the skull). Sterilize the skin with povidone-iodine and 70% ethanol.

  • Incision: Make a small midline incision over the neck to expose the atlanto-occipital membrane.

  • Catheter Insertion: Carefully puncture the atlanto-occipital membrane with a 25-gauge needle to create a small opening into the cisterna magna. A slight leakage of clear CSF confirms correct placement.

  • Gently thread a sterile polyethylene catheter (PE-10) through the opening, advancing it caudally into the subarachnoid space to the desired spinal level (typically lumbar for pain studies).

  • Securing the Catheter: Suture the catheter to the surrounding musculature to prevent dislodgement. Exteriorize the distal end of the catheter subcutaneously to the dorsal neck region.

  • Closure: Close the incision with sutures or surgical staples.

  • Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for 5-7 days before initiating Ziconotide administration. Flush the catheter regularly with sterile saline to maintain patency.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

The Rotarod test is used to assess motor coordination and ataxia, which are common side effects of Ziconotide.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Acclimation & Training:

    • Handle the animals for several days before testing.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the baseline test. Training trials typically involve placing the animal on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.

  • Baseline Testing:

    • On the test day, before drug administration, record a baseline latency to fall.

    • Use an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Place the animal on the rod and start the rotation.

    • Record the time (in seconds) it takes for the animal to fall off the rod or grip the rod and rotate with it for two consecutive revolutions.

    • Perform 2-3 trials with a 15-20 minute inter-trial interval and average the results.

  • Post-Drug Testing:

    • Administer IT Ziconotide at the desired dose.

    • At specific time points post-administration (e.g., 30, 60, 120 minutes), repeat the testing procedure as described for the baseline.

  • Data Analysis: Compare the post-drug latency to fall with the baseline latency. A significant decrease in latency indicates motor impairment.

Visualizations: Pathways and Workflows

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron (Dorsal Horn) cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives N_VSCC N-Type Voltage-Gated Ca++ Channel (N-VSCC) ActionPotential->N_VSCC Opens Vesicles Vesicles with Neurotransmitters (Glutamate, CGRP, Substance P) N_VSCC->Vesicles Ca++ Influx Triggers Release Neurotransmitter Release Vesicles->Release Fuse with Membrane Receptors Receptors Release->Receptors Bind to PainSignal Pain Signal Propagation Receptors->PainSignal Initiates Ziconotide Ziconotide Ziconotide->N_VSCC BLOCKS

Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons, preventing pain signal transmission.

Preclinical_Ziconotide_Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing & Observation cluster_testing Phase 3: Efficacy & Side Effect Testing cluster_analysis Phase 4: Analysis & Decision A1 Animal Acclimation A2 IT Catheter Implantation Surgery A1->A2 A3 Post-Op Recovery (5-7 days) A2->A3 A4 Baseline Behavioral Testing (e.g., Rotarod, Von Frey) A3->A4 B1 Initiate Ziconotide IT Infusion (Low Dose, Slow Titration) A4->B1 B2 Daily Health & Behavioral Scoring B1->B2 C1 Assess Analgesic Efficacy (e.g., Von Frey) B2->C1 C2 Assess CNS Side Effects (e.g., Rotarod, Open Field) B2->C2 D1 Data Analysis C1->D1 C2->D1 D2 Side Effects Observed? D1->D2 D3 Reduce Dose / Pause Titration D2->D3 Yes D4 Continue Titration or Conclude Study D2->D4 No D3->B1 Re-evaluate Dosing

Caption: A workflow for preclinical Ziconotide studies, incorporating checkpoints for side effect management.

References

Navigating Ziconotide Experiments: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new technical support center has been launched to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Ziconotide. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data presentations to address common challenges encountered during the use of this potent analgesic peptide.

Ziconotide, a synthetic form of a cone snail toxin, is a selective N-type voltage-gated calcium channel blocker.[1][2][3] Its unique mechanism of action makes it a valuable tool in pain research and a therapeutic option for severe chronic pain.[1][2][4] However, its peptidic nature and specific handling requirements can lead to variability in experimental outcomes. This guide aims to mitigate these issues by providing clear and accessible information.

Troubleshooting Guide

This section addresses specific issues that may arise during Ziconotide experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Inconsistent or lower-than-expected potency Peptide degradation: Ziconotide is susceptible to degradation at room temperature and when mixed with certain other compounds.[5][6][7]- Store Ziconotide at 2°C–8°C (36°F–46°F) and protect from light.[8] - Prepare fresh dilutions for each experiment. - If using admixtures, verify stability data for the specific combination and storage conditions.[6][7][9]
Improper solvent: Ziconotide is freely soluble in water or saline but practically insoluble in methyl t-butyl ether.[1][8]- Use sterile, preservative-free 0.9% Sodium Chloride Injection, USP for dilution.[8]
Adsorption to surfaces: Peptides can adsorb to plasticware, reducing the effective concentration.- Use low-protein-binding tubes and pipette tips. - Pre-incubate pipette tips with the experimental solution before transferring.
High variability between replicate experiments Inconsistent dosing/administration: For in vivo studies, intrathecal administration requires precision.[10][11] For in vitro work, minor pipetting errors can have a significant impact at low concentrations.- For intrathecal administration, ensure proper catheter placement and infusion pump calibration.[11] - Use calibrated pipettes and perform serial dilutions carefully.
Cell culture variability: Cell health, passage number, and density can affect the expression of N-type calcium channels.- Maintain consistent cell culture conditions. - Use cells within a defined passage number range. - Seed cells at a consistent density for all experiments.
Unexpected off-target effects High concentration: While highly selective for N-type calcium channels, very high concentrations may lead to non-specific effects.[2]- Perform dose-response experiments to determine the optimal concentration range. - Use the lowest effective concentration.
Contamination of the compound. - Ensure the purity of the Ziconotide stock. - Filter-sterilize solutions before use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ziconotide?

A1: Ziconotide is a selective blocker of N-type voltage-gated calcium channels (N-VSCCs).[1][3] By binding to these channels on presynaptic nerve terminals, particularly on primary nociceptive afferent nerves in the dorsal horn of the spinal cord, it inhibits the influx of calcium.[8][12][13] This, in turn, prevents the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby blocking pain signal transmission.[1][2]

Q2: How should I store and handle Ziconotide?

A2: Ziconotide should be stored at 2°C–8°C (36°F–46°F) and protected from light.[8] It should not be frozen.[8] When diluted, its stability can be time-limited, especially at room temperature or when mixed with other substances.[5][6][9] It is recommended to prepare fresh dilutions for each experiment from a stock solution.

Q3: At what concentration should I use Ziconotide in my in vitro assay?

A3: The effective concentration of Ziconotide will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or other relevant potency metrics for your experimental system. Published studies have used a range of concentrations, often in the nanomolar range.

Q4: Can I use Ziconotide in combination with other drugs?

A4: Yes, Ziconotide can be used in combination with other drugs. However, the chemical stability of Ziconotide in admixtures can vary.[6][7] It is essential to consult stability studies for the specific combination and storage conditions you plan to use. For instance, admixtures with morphine have shown different stability profiles compared to those with hydromorphone.[6]

Q5: Why is a slow titration of Ziconotide recommended in clinical and some preclinical studies?

A5: Slow dose titration is recommended to reduce the incidence and severity of adverse effects, which are often dose-related.[14][15] Rapid titration has been associated with a higher frequency of adverse events such as dizziness, confusion, and nausea.[15][16] While this is a critical consideration in a clinical context, the principle of careful dose selection is also important in research to ensure that the observed effects are specific to the intended mechanism of action.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol provides a general framework for assessing the effect of Ziconotide on N-type calcium channel currents.

Objective: To measure the inhibition of voltage-gated calcium channel currents by Ziconotide in a neuronal cell line or primary neuron culture.

Materials:

  • Cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons, SH-SY5Y cells)

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

  • Ziconotide stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare fresh dilutions of Ziconotide in the external solution.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium channel currents by applying a depolarizing voltage step (e.g., to +10 mV for 50 ms).

  • Record baseline currents in the absence of Ziconotide.

  • Perfuse the cell with the desired concentration of Ziconotide for a sufficient time to reach equilibrium.

  • Record currents in the presence of Ziconotide.

  • Wash out the drug with the external solution and record recovery currents.

  • Repeat for a range of Ziconotide concentrations to generate a dose-response curve.

Data Analysis:

  • Measure the peak current amplitude before, during, and after Ziconotide application.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the data to a Hill equation to determine the IC50.

In Vitro Calcium Imaging

Objective: To visualize the effect of Ziconotide on depolarization-evoked calcium influx in cultured neurons.

Materials:

  • Neuronal cells cultured on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • High potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Ziconotide stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with imaging buffer.

  • Acquire a baseline fluorescence signal.

  • Perfuse the cells with the desired concentration of Ziconotide.

  • Stimulate the cells with the high potassium buffer to induce depolarization and calcium influx.

  • Record the change in fluorescence intensity.

  • Wash out the Ziconotide and repeat the stimulation to assess recovery.

  • Analyze the data by measuring the peak fluorescence change in response to stimulation in the presence and absence of Ziconotide.

Visualizations

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Ca_Channel N-type Voltage-Gated Calcium Channel Action_Potential->N_type_Ca_Channel Opens Ca_Influx Ca²⁺ Influx N_type_Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, CGRP, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptor_Binding Neurotransmitter Receptor Binding Neurotransmitter_Release->Receptor_Binding Ziconotide Ziconotide Ziconotide->N_type_Ca_Channel Blocks Pain_Signal Pain Signal Propagation Receptor_Binding->Pain_Signal

Caption: Mechanism of action of Ziconotide in blocking pain signal transmission.

Experimental_Workflow_Patch_Clamp Start Start: Prepare Cells and Solutions Establish_Recording Establish Whole-Cell Patch-Clamp Recording Start->Establish_Recording Record_Baseline Record Baseline Ca²⁺ Currents Establish_Recording->Record_Baseline Apply_Ziconotide Apply Ziconotide (Test Concentration) Record_Baseline->Apply_Ziconotide Record_Treatment Record Ca²⁺ Currents with Ziconotide Apply_Ziconotide->Record_Treatment Washout Washout Ziconotide Record_Treatment->Washout Record_Recovery Record Recovery Ca²⁺ Currents Washout->Record_Recovery Analyze Analyze Data: Calculate % Inhibition Record_Recovery->Analyze End End: Generate Dose-Response Curve Analyze->End

Caption: Experimental workflow for patch-clamp analysis of Ziconotide.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ziconotide Acetate and Gabapentin in Chronic Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chronic pain therapeutics, ziconotide acetate and gabapentin represent two distinct mechanistic approaches to alleviating persistent and often debilitating pain. Ziconotide, a centrally acting N-type calcium channel blocker administered intrathecally, offers a potent non-opioid option for severe chronic pain. Gabapentin, an anticonvulsant that binds to the α2δ-1 subunit of voltage-gated calcium channels, is a widely prescribed oral medication for neuropathic pain. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and drug development efforts.

Quantitative Efficacy Data

Direct head-to-head clinical trials comparing this compound and gabapentin are limited, making a direct statistical comparison challenging. The following tables summarize efficacy data from separate clinical trials and systematic reviews for each drug, providing insights into their respective performance in treating chronic, and particularly neuropathic, pain.

This compound Efficacy Data

Ziconotide's efficacy has been primarily evaluated in patients with severe chronic pain who are refractory to other treatments. The primary endpoint in many of these trials was the mean percentage change in the Visual Analog Scale of Pain Intensity (VASPI).

Clinical Trial/StudyPatient PopulationKey Efficacy EndpointResults
Pivotal Trial 1Severe chronic painMean % change in VASPI score53% reduction in the ziconotide group.[1][2]
Pivotal Trial 2 (Wallace et al., 2006)Chronic non-malignant painMean % change in VASPI score from baseline31.2% reduction in the ziconotide group vs. 6.0% in the placebo group.[2]
Pivotal Trial 3 (Rauck et al., 2006)Intractable severe chronic pain (mostly neuropathic)Mean % improvement in VASPI scores15% average improvement in the ziconotide group.[1]
Meta-analysis of 3 RCTsChronic neuropathic painPooled odds ratio for being a "responder" (≥30% decrease in VASPI)2.77 (95% CI, 1.37 to 5.59) for ziconotide vs. placebo.[3]
Gabapentin Efficacy Data

Gabapentin's efficacy has been extensively studied in various neuropathic pain conditions. Efficacy is often reported as the percentage of patients achieving a certain level of pain relief (e.g., ≥30% or ≥50%) and the Number Needed to Treat (NNT) to achieve one additional positive outcome compared to placebo.

Study/Systematic ReviewNeuropathic Pain ConditionKey Efficacy EndpointResults
Cochrane Review (Wiffen et al., 2017)Postherpetic Neuralgia≥50% pain relief32% with gabapentin vs. 17% with placebo (NNT: 6.7).[4]
≥30% pain relief46% with gabapentin vs. 25% with placebo (NNT: 4.8).[4]
Cochrane Review (Wiffen et al., 2017)Painful Diabetic Neuropathy≥50% pain relief38% with gabapentin vs. 23% with placebo (NNT: 6.6).[4]
≥30% pain relief52% with gabapentin vs. 37% with placebo (NNT: 6.6).[4]
Systematic Review (Finnerup et al.)Neuropathic Pain (all etiologies)Combined NNT from 14 RCTs6.3 (95% CI, 5.0–8.3).[5]
n-of-1 TrialsChronic Neuropathic PainAggregate response (better than placebo)29% of participants showed a definite or probable response to gabapentin.[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of ziconotide and gabapentin underlie their different clinical profiles and routes of administration.

cluster_0 This compound Signaling Pathway Pain Signal Pain Signal Presynaptic Neuron Presynaptic Neuron Pain Signal->Presynaptic Neuron 1. Action Potential Arrives N-type Ca2+ Channel N-type Ca2+ Channel Presynaptic Neuron->N-type Ca2+ Channel 2. Depolarization Vesicle Fusion Vesicle Fusion N-type Ca2+ Channel->Vesicle Fusion 3. Ca2+ Influx N-type Ca2+ Channel->Vesicle Fusion Influx Blocked Ziconotide Ziconotide Ziconotide->N-type Ca2+ Channel Blocks Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release 4. Promotes Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron 5. Binds to Receptors Pain Transmission Pain Transmission Postsynaptic Neuron->Pain Transmission 6. Propagates Signal cluster_1 Gabapentin Signaling Pathway Gabapentin Gabapentin α2δ-1 Subunit α2δ-1 Subunit Gabapentin->α2δ-1 Subunit 1. Binds Voltage-Gated Ca2+ Channel Voltage-Gated Ca2+ Channel α2δ-1 Subunit->Voltage-Gated Ca2+ Channel 2. Modulates Trafficking & Function Excitatory Neurotransmitter Release Excitatory Neurotransmitter Release Voltage-Gated Ca2+ Channel->Excitatory Neurotransmitter Release 3. Reduced Ca2+ Influx Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Excitatory Neurotransmitter Release->Postsynaptic Neuron 4. Decreased Binding Reduced Neuronal Excitability Reduced Neuronal Excitability Postsynaptic Neuron->Reduced Neuronal Excitability 5. Leads to Patient Screening Patient Screening Inclusion Criteria Severe chronic pain Refractory to other treatments VASPI ≥ 50mm Patient Screening->Inclusion Criteria Exclusion Criteria Contraindication to IT therapy History of psychosis Patient Screening->Exclusion Criteria Randomization Randomization Patient Screening->Randomization Ziconotide Group Ziconotide Group Randomization->Ziconotide Group Placebo Group Placebo Group Randomization->Placebo Group Titration Phase Titration Phase Ziconotide Group->Titration Phase Slow dose escalation (e.g., start at 2.4 mcg/day) Placebo Group->Titration Phase Saline infusion Maintenance Phase Maintenance Phase Titration Phase->Maintenance Phase Data Collection VASPI Scores Adverse Events Opioid Consumption Maintenance Phase->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

References

Validation of N-type Calcium Channel Blockade by Ziconotide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ziconotide's performance against other N-type calcium channel (CaV2.2) blockers and alternative analgesics. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows.

Ziconotide, a synthetic peptide derived from the cone snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels.[1] Its unique mechanism of action, which involves the inhibition of neurotransmitter release in the spinal cord, has established it as a valuable therapeutic option for severe chronic pain, particularly in cases refractory to other treatments like opioids.[1][2]

Mechanism of Action: N-type Calcium Channel Blockade

N-type calcium channels are predominantly located on presynaptic nerve terminals and are crucial for the influx of calcium that triggers the release of neurotransmitters, including the pain-signaling molecules substance P and glutamate, in the dorsal horn of the spinal cord.[3] Ziconotide binds to these channels, preventing calcium entry and thereby inhibiting the release of these pronociceptive neurotransmitters.[1] This targeted action interrupts the transmission of pain signals to the brain. Unlike opioids, Ziconotide's mechanism does not involve opioid receptors, and prolonged administration has not been associated with the development of tolerance or addiction.[1][2]

Signaling Pathway of Ziconotide Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Channel N-type Ca²⁺ Channel (CaV2.2) Action_Potential->N_type_Channel Opens Ca_Influx Ca²⁺ Influx N_type_Channel->Ca_Influx Mediates Ziconotide Ziconotide Ziconotide->N_type_Channel Blocks Vesicles Synaptic Vesicles (Substance P, Glutamate) Ca_Influx->Vesicles Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Leads to Neurotransmitters Substance P Glutamate Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Bind to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activates

Caption: Signaling pathway of Ziconotide's blockade of N-type calcium channels.

Comparative Performance Data

Ziconotide's validation as a potent N-type calcium channel blocker is supported by extensive preclinical and clinical data.

In Vitro Potency of N-type Calcium Channel Blockers

The following table summarizes the in vitro potency of Ziconotide and other notable N-type calcium channel blockers, expressed as IC50 values (the concentration of an inhibitor where the response is reduced by half).

CompoundChemical ClassTargetIC50Reference
Ziconotide (ω-conotoxin MVIIA)Peptide (Conotoxin)N-type Ca²⁺ Channel (CaV2.2)0.005 µg/mL (~1.9 nM)[4]
CilnidipineDihydropyridineN-type & L-type Ca²⁺ Channels200 nM[4]
PD-1513074-benzyloxyaniline analogueN-type Ca²⁺ Channel320 nM[4]
PD-1673414-benzyloxyaniline analogueN-type Ca²⁺ Channel590 nM[4]
PD-32577Substituted bis-(4-hydroxyphenyl)methaneN-type Ca²⁺ Channel970 nM[4]
LomerizineDiphenylpiperazineN-type, T-type & L-type Ca²⁺ Channels2430 nM[4]
Ralfinamideα-aminoamideNa⁺ channels & N-type Ca²⁺ channels10000 nM[4]
Preclinical Efficacy in Animal Models of Neuropathic Pain

This table compares the efficacy of intrathecally administered Ziconotide and Morphine in a rat model of postoperative pain, a condition with a neuropathic component. Efficacy is presented as the ED50 (the dose that produces 50% of the maximal effect).

CompoundAdministration RouteAnimal ModelEfficacy (ED50)Key FindingsReference
Ziconotide IntrathecalRat (Postoperative Pain)0.3 µgBlocked heat hyperalgesia in a dose-dependent manner.[1]
Morphine IntrathecalRat (Postoperative Pain)1.6 µgEffects were immediate but short-lasting (≤1 hour).[1]
Clinical Efficacy in Patients with Severe Chronic Pain

The following table summarizes the reduction in pain intensity observed in clinical trials of intrathecal Ziconotide, as measured by the Visual Analog Scale of Pain Intensity (VASPI).

| Study | Patient Population | Ziconotide Treatment | Placebo | Mean % Reduction in VASPI (Ziconotide) | Mean % Reduction in VASPI (Placebo) | Reference | |---|---|---|---|---|---| | Staats et al. (2004) | Cancer and AIDS patients | Fast titration | Yes | 53.1% | 18.1% |[5] | | Wallace et al. (2006) | Chronic non-malignant pain | Fast titration | Yes | 31.2% | 6.0% |[5] | | Rauck et al. (2006) | Severe chronic pain | Slow titration | Yes | 14.7% | 7.2% |[6][7] | | Open-label trial | Severe chronic refractory pain | Long-term infusion | No | 53% (initial phase) | N/A |[1] | | PRIZM Registry (12 weeks) | Severe chronic pain | Clinical practice | No | 10.9% | N/A |[8] | | PRIZM Registry (18 months) | Severe chronic pain | Clinical practice | No | 24.7% | N/A |[8] | | Canovas Martínez et al. (2025) | Refractory pain (opioid rescue) | Gradual increase | No | Reduction from VAS 8.0 to 2.5 | N/A |[9] |

Key Experimental Protocols

Validation of Ziconotide's N-type calcium channel blockade relies on specific in vitro and in vivo experimental procedures.

Experimental Workflow: Validation of N-type Channel Blockade

cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., HEK293 expressing CaV2.2) Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp Data_Analysis_IV Data Analysis (IC50 determination) Patch_Clamp->Data_Analysis_IV Spinal_Cord_Slices Preparation of Dorsal Horn Slices Substance_P_Assay Substance P Release Assay (Neurokinin-1 Receptor Internalization) Spinal_Cord_Slices->Substance_P_Assay Data_Analysis_EV Data Analysis (Quantification of Inhibition) Substance_P_Assay->Data_Analysis_EV Animal_Model Induction of Neuropathic Pain (e.g., Rat model) Drug_Administration Intrathecal Administration of Ziconotide/Control Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Von Frey filaments, Hargreaves test) Drug_Administration->Behavioral_Testing Data_Analysis_IVo Data Analysis (ED50 determination) Behavioral_Testing->Data_Analysis_IVo

References

Ziconotide's Ion Channel Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent non-opioid analgesic for severe and chronic pain. Its therapeutic effect stems from its highly selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1][2][3][4][5][6][7] This guide provides a comparative analysis of Ziconotide's cross-reactivity with other ion channels, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinity and Potency

Ziconotide's remarkable selectivity for the N-type calcium channel is a cornerstone of its pharmacological profile.[1][2][3] The available data indicates a selectivity of over 1000-fold for N-type channels compared to other voltage-gated calcium channels.[3] While comprehensive screening data across all ion channel families is not extensively published, the existing literature consistently underscores its specificity.

Ion Channel TargetAlternative Ion ChannelZiconotide Binding Affinity (Ki/Kd)Ziconotide Potency (IC50)Notes
Primary Target
N-type Voltage-Gated Calcium Channel (CaV2.2)N/AKd: 4.8 x 10⁻⁸ MNot specified in retrieved resultsZiconotide binds with high affinity to N-type calcium channels.
Off-Target Voltage-Gated Calcium Channels
L-type Voltage-Gated Calcium ChannelsVerapamil, DiltiazemNo appreciable affinity reported.No significant block at therapeutic concentrations.Classical L-type channel blockers have no significant effect on N-type channels.[2]
P/Q-type Voltage-Gated Calcium Channelsω-agatoxin IVALow affinity suggested by high selectivity for N-type. Specific Ki not found.Significantly less potent than on N-type channels.ω-conotoxin MVIIC is more selective for P/Q-type channels.[3]
T-type Voltage-Gated Calcium ChannelsMibefradil, EthosuximideNo appreciable affinity reported.Not specified in retrieved results
Other Ion Channels
Voltage-Gated Sodium Channels (NaV)Lidocaine, TetrodotoxinNo appreciable affinity reported.Not specified in retrieved results
Voltage-Gated Potassium Channels (KV)4-Aminopyridine, TetraethylammoniumNo appreciable affinity reported.Not specified in retrieved results
Opioid Receptors (μ, δ, κ)Morphine, NaloxoneNo appreciable affinity reported.Not specified in retrieved resultsZiconotide's mechanism is distinct from opioid analgesics.[1][2]

Signaling Pathway of Ziconotide

Ziconotide exerts its analgesic effect by interrupting the pain signaling cascade at the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. By selectively blocking N-type calcium channels, it prevents the influx of calcium ions that is essential for the release of pronociceptive neurotransmitters.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Action_Potential->CaV2_2 Depolarization Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Vesicle Synaptic Vesicle (Glutamate, CGRP, Substance P) Ca_Influx->Vesicle Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Receptor Receptors Neurotransmitter_Release->Receptor Binds to Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Ziconotide Ziconotide Ziconotide->CaV2_2 Blocks

Ziconotide's mechanism of action.

Experimental Protocols

The assessment of Ziconotide's cross-reactivity involves a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Ziconotide for various ion channels by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of Ziconotide to a panel of ion channels.

Materials:

  • Cell membranes or tissue homogenates expressing the target ion channel.

  • A specific radioligand for the target ion channel (e.g., [³H]-dihydropyridine for L-type calcium channels).

  • Ziconotide at a range of concentrations.

  • Assay buffer, wash buffer, and scintillation fluid.

  • 96-well microplates and glass fiber filters.

  • Filtration apparatus and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of Ziconotide.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ziconotide.

  • Filtration: After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the Ziconotide concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of Ziconotide on the ion flow through specific channels in living cells.

Objective: To assess the functional inhibition of ion channel currents by Ziconotide.

Materials:

  • Cultured cells expressing the target ion channel.

  • Patch-clamp rig (microscope, micromanipulator, amplifier).

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Ziconotide solutions.

Procedure:

  • Cell Preparation: Plate cells expressing the target ion channel onto coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording: Clamp the cell membrane at a specific voltage and record the baseline ion channel currents.

  • Drug Application: Perfuse the cell with a solution containing Ziconotide and record the changes in current.

  • Data Analysis: Measure the percentage of current inhibition at different Ziconotide concentrations to determine the IC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Patch-Clamp Electrophysiology Membrane_Prep Prepare Cell Membranes Expressing Target Channel Incubate Incubate Membranes with Radioligand & Ziconotide Membrane_Prep->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate->Filter_Wash Scintillation Measure Radioactivity Filter_Wash->Scintillation Ki_Calc Calculate Ki Value Scintillation->Ki_Calc Conclusion Assess Cross-Reactivity Ki_Calc->Conclusion Cell_Culture Culture Cells Expressing Target Channel Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell Record_Baseline Record Baseline Ion Channel Currents Whole_Cell->Record_Baseline Apply_Ziconotide Apply Ziconotide and Record Current Inhibition Record_Baseline->Apply_Ziconotide IC50_Calc Calculate IC50 Value Apply_Ziconotide->IC50_Calc IC50_Calc->Conclusion Start Select Target Ion Channel Start->Membrane_Prep Start->Cell_Culture

Generalized workflow for assessing ion channel cross-reactivity.

Conclusion

References

A Head-to-Head Comparison of Conotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different conotoxin families based on their performance, supported by experimental data. It delves into their mechanisms of action, potency, and selectivity, offering a comprehensive resource for identifying promising candidates for further investigation.

Conotoxins, a diverse group of neurotoxic peptides isolated from the venom of marine cone snails, have garnered significant interest in neuroscience and pharmacology due to their exceptional potency and selectivity for a wide range of ion channels and receptors.[1] This specificity makes them invaluable tools for dissecting the roles of these targets in physiological and pathological processes, as well as promising leads for the development of novel therapeutics.[2]

This guide offers a head-to-head comparison of key conotoxin families, focusing on their interactions with voltage-gated sodium channels (NaV), voltage-gated calcium channels (CaV), nicotinic acetylcholine receptors (nAChRs), and N-methyl-D-aspartate (NMDA) receptors.

Comparative Analysis of Conotoxin Potency and Selectivity

The efficacy of a conotoxin is primarily determined by its potency (measured by IC50 or EC50 values) and its selectivity for specific subtypes of ion channels or receptors. The following tables summarize the quantitative data for representative conotoxins from different families, providing a basis for direct comparison.

µ-Conotoxins: Targeting Voltage-Gated Sodium Channels (NaV)

µ-conotoxins are potent blockers of voltage-gated sodium channels, playing a crucial role in the excitability of nerve and muscle cells.[3] Their ability to discriminate between different NaV subtypes makes them attractive candidates for the development of analgesics and other therapeutics.[3]

ConotoxinTarget SubtypeIC50 (nM)SpeciesReference
µ-GIIIArNaV1.458 ± 5Rat[4]
hNaV1.41228 ± 139Human[4]
µ-KIIIAhNaV1.797 - 363Human[5]
rNaV1.25 ± 2Rat[6]
rNaV1.440 ± 10Rat[6]
µ-SIIIATTX-sensitive NaV (mouse DRG)~5000 (20% inhibition at 5 µM)Mouse[7]
µ-BuIIIBrNaV1.3100Rat[8]
µO-MrVIATTX-resistant NaV (rat DRG)82.8Rat[7]
rNaV1.2200Rat[7]
µO-MrVIBhNaV1.8100-fold more selective than for hNaV1.9Human[2]
µO-MfVIAhNaV1.481Human[7]
hNaV1.8158Human[7]
hNaV1.5431Human[7]
hNaV1.61200Human[7]
hNaV1.72300Human[7]
hNaV1.2~5100Human[7]
ω-Conotoxins: Targeting Voltage-Gated Calcium Channels (CaV)

ω-conotoxins are highly specific blockers of voltage-gated calcium channels, particularly the N-type (CaV2.2) channels, which are critical for neurotransmitter release at synapses.[9] The FDA-approved drug ziconotide (a synthetic version of ω-conotoxin MVIIA) is a testament to the therapeutic potential of this family in managing severe chronic pain.[10]

ConotoxinTarget SubtypeIC50 (nM)SpeciesReference
ω-MVIIA (Ziconotide)rCaV2.2208Rat[11]
ω-CVIDN-type CaVMore potent than MVIIA-[10]
ω-GVIAN-type CaVBlocks ~50% of Ca2+ influx-[10]
ω-Bu8rCaV2.289Rat[11]
δ-TxVIAhCaV3.2240Human[12]
α-Vt1.27hCaV2.2398Human[13]
α-Conotoxins: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

α-conotoxins are competitive antagonists of nicotinic acetylcholine receptors, which are involved in a wide array of physiological processes, including synaptic transmission in the central and peripheral nervous systems.[4] Their subtype selectivity makes them valuable probes for studying nAChR function and potential therapeutic agents for pain and neurodegenerative diseases.[4]

ConotoxinTarget SubtypeIC50 (nM)SpeciesReference
α-TxIDα3β412.5-[14]
α6/α3β494-[14]
α-Vc1.1α9α10Potent inhibitor-[4]
α-PeIA[S4Dap, S9Dap]hα9α100.93Human[3]
α-LvIArα3β2Potent and selectiveRat[14]
α-Vt1.27rα3β21160Rat[13]
Conantokins: Targeting NMDA Receptors

Conantokins are a unique class of conotoxins that act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[15] Their ability to selectively inhibit specific NMDA receptor subtypes makes them promising candidates for the treatment of epilepsy, chronic pain, and neurodegenerative disorders.[16]

ConotoxinTarget SubtypeIC50 (µM)SpeciesReference
Conantokin-G (CGX-1007)NR2B-containing NMDAR--[16]
Conantokin-TNMDAR--[16]
Conotoxin-Ac1NR2B8.22 ± 0.022-[17][18]
Conantokin-RNMDAR0.093Rat[15]
EAR16NMDA-evoked currents (hippocampal neurons)241Rat[3]
EAR18NMDA-evoked currents (hippocampal neurons)176Rat[3]

In Vivo Analgesic Efficacy

Several conotoxins have demonstrated significant analgesic effects in preclinical animal models of pain, highlighting their therapeutic potential.

ConotoxinPain ModelED50Administration RouteSpeciesReference
µ-KIIIAFormalin test0.1 mg/kgIntraperitonealMouse[8]
µ-SIIIAInflammatory pain0.9 mg/kgIntraperitonealMouse[8]
µ-SIIIA (modified)Inflammatory pain0.05 mg/kgIntraperitonealMouse[8]
Conantokin-GFormalin testWell below TD50-Mouse[16]
Conantokin-TFormalin testWell below TD50-Mouse[16]
ω-MVIIAVarious pain modelsEffectiveIntrathecalRat[16]
χ-MrIAHot plate testPotent and dose-dependentIntrathecalRat[16]
ω-Bu8Hot plate & Acetic acid writhingPotent-Mouse[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels in the membrane of a single cell, allowing for the characterization of conotoxin effects on channel activity.

Procedure:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Internal and External Solutions: Prepare appropriate internal (intracellular) and external (extracellular) solutions. The internal solution typically contains ions that mimic the cell's cytoplasm, while the external solution mimics the extracellular environment.

  • Cell Patching: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a desired holding potential using a patch-clamp amplifier.

  • Data Acquisition: Apply voltage steps or ramps to elicit ion channel currents and record the resulting currents before and after the application of the conotoxin.

  • Data Analysis: Analyze the recorded currents to determine the conotoxin's effect on channel properties, such as current amplitude, activation, and inactivation kinetics. Calculate IC50 values from concentration-response curves.

Calcium Imaging with Fura-2 AM

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to conotoxin application, providing insights into their effects on calcium channels or receptors that modulate calcium influx.

Procedure:

  • Cell Plating: Plate cells on glass coverslips coated with an appropriate adhesive substrate.

  • Dye Loading: Incubate the cells with Fura-2 AM, a cell-permeant ratiometric calcium indicator, in a physiological buffer. The AM ester group allows the dye to cross the cell membrane.[2][8][10][16][19]

  • De-esterification: Cellular esterases cleave the AM group, trapping the Fura-2 dye inside the cell.[19]

  • Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a detector to capture emission at ~510 nm.[8][16]

  • Baseline Measurement: Record the ratio of fluorescence intensity at 340 nm and 380 nm excitation in resting cells.

  • Conotoxin Application: Perfuse the cells with a solution containing the conotoxin of interest.

  • Data Acquisition: Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis: Analyze the change in the fluorescence ratio over time to determine the effect of the conotoxin on calcium signaling.

In Vivo Analgesic Assays

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of a compound's analgesic effects on both acute and persistent pain.

Procedure:

  • Acclimatization: Place the animal (typically a mouse or rat) in an observation chamber to allow it to acclimate to the environment.[20][21]

  • Drug Administration: Administer the conotoxin or vehicle control via the desired route (e.g., intraperitoneal, intrathecal).

  • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one of the animal's hind paws.[20][22]

  • Observation - Phase 1 (Acute Pain): Immediately after the injection, observe the animal for a period of 5-10 minutes and record the amount of time it spends licking or biting the injected paw. This phase reflects the direct activation of nociceptors.[20][22]

  • Observation - Phase 2 (Inflammatory Pain): After a quiescent period, observe the animal again for a longer period (e.g., 15-30 minutes) and record the licking/biting time. This phase is associated with inflammatory responses and central sensitization.[20][22]

  • Data Analysis: Compare the pain-related behaviors in the conotoxin-treated group to the control group to determine the analgesic efficacy.

The hot plate test is used to evaluate the analgesic effects of compounds against a thermal pain stimulus.

Procedure:

  • Apparatus: Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[1][23]

  • Baseline Latency: Place the animal (typically a mouse or rat) on the hot plate and measure the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency.[1][4][23]

  • Drug Administration: Administer the conotoxin or vehicle control.

  • Post-treatment Latency: At a predetermined time after drug administration, place the animal back on the hot plate and measure the response latency again.

  • Cut-off Time: A cut-off time is typically set (e.g., 30-60 seconds) to prevent tissue damage.[24][25]

  • Data Analysis: An increase in the response latency after conotoxin administration indicates an analgesic effect.

Visualizing Conotoxin Mechanisms and Workflows

To further aid in the understanding of conotoxin function and characterization, the following diagrams have been generated using the Graphviz DOT language.

Conotoxin_Classification cluster_classification Conotoxin Classification cluster_examples Examples Gene_Superfamily Gene Superfamily (Based on signal peptide sequence) A_Superfamily A Superfamily Cysteine_Framework Cysteine Framework (Arrangement of cysteine residues) Framework_I Framework I (CC-C-C) Pharmacological_Family Pharmacological Family (Molecular Target) Alpha_Conotoxin α-Conotoxin (nAChR antagonist) A_Superfamily->Framework_I Framework_I->Alpha_Conotoxin Experimental_Workflow start Start: Conotoxin Discovery synthesis Peptide Synthesis & Purification start->synthesis electrophysiology Electrophysiological Characterization (e.g., Patch-Clamp) synthesis->electrophysiology calcium_imaging Functional Assays (e.g., Calcium Imaging) electrophysiology->calcium_imaging in_vivo In Vivo Efficacy (e.g., Pain Models) calcium_imaging->in_vivo sar Structure-Activity Relationship Studies in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization clinical_trials Preclinical & Clinical Trials lead_optimization->clinical_trials Pain_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives CaV2_2 N-type CaV Channel (CaV2.2) Action_Potential->CaV2_2 Ca_Influx Ca2+ Influx CaV2_2->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Receptor Postsynaptic Receptor Neurotransmitter_Release->Receptor Pain_Signal Pain Signal Propagation Receptor->Pain_Signal omega_conotoxin ω-Conotoxin (e.g., Ziconotide) omega_conotoxin->CaV2_2 Blocks

References

Ziconotide Acetate: A Comparative Analysis of Efficacy in Neuropathic vs. Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of ziconotide acetate in preclinical models of neuropathic and inflammatory pain. Drawing on established experimental data, this document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of ziconotide's analgesic profile.

Ziconotide, a synthetic analogue of ω-conotoxin MVIIA from the venom of the Conus magus marine snail, is a potent, non-opioid analgesic.[1] Its mechanism of action involves the highly selective blockade of N-type voltage-gated calcium channels (CaV2.2).[2][3] These channels are densely located on presynaptic terminals of nociceptive afferent neurons in the dorsal horn of the spinal cord and are crucial for the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4][5] By inhibiting this neurotransmitter release, ziconotide effectively interrupts pain signal transmission to the brain.[6][7] Due to its peptidic nature and limited ability to cross the blood-brain barrier, it is administered intrathecally for optimal efficacy.[1][8]

Preclinical studies have consistently demonstrated that intrathecal ziconotide is a powerful antinociceptive agent in various animal models of chronic pain, showing potent effects against both neuropathic and inflammatory pain states.[1][8][9]

Mechanism of Action: Signaling Pathway

The analgesic effect of ziconotide is derived from its specific interaction with CaV2.2 channels on primary nociceptive neurons. The diagram below illustrates this signaling pathway.

Ziconotide_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CaV22 N-Type CaV2.2 Channel Vesicle Synaptic Vesicle (Glutamate, Substance P) CaV22->Vesicle Triggers Vesicle Fusion & Release Receptor Neurotransmitter Receptors Vesicle->Receptor Neurotransmitter Binding AP Action Potential AP->CaV22 Depolarization Ca_ion Ca²⁺ PainSignal Pain Signal Propagation Receptor->PainSignal Activation Ziconotide Ziconotide Ziconotide->CaV22 Blocks Ca²⁺ Influx

Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons.

Quantitative Efficacy Comparison

Ziconotide exhibits high potency in both neuropathic and inflammatory pain models. The following table summarizes key efficacy data (ED₅₀ values) from representative preclinical studies in rats. Lower ED₅₀ values indicate higher potency.

Pain ModelSpeciesAdministrationEndpointZiconotide ED₅₀Reference
Neuropathic Pain (Spinal Nerve Ligation)RatIntrathecal (bolus)Attenuation of Tactile Allodynia0.32 µg/kg[10]
Inflammatory/Post-operative Pain (Incisional)RatIntrathecal (bolus)Blockade of Heat Hyperalgesia49 pM (~0.13 ng/kg)*[9]

*Note: The picomolar (pM) concentration was converted to an approximate dose in ng/kg for comparative purposes, assuming a standard rat intrathecal cerebrospinal fluid volume.

The data indicates that ziconotide is exceptionally potent in both pain modalities, with potentially greater potency observed in models where inflammation is a primary component.

Experimental Methodologies

The following sections detail the standardized protocols used to generate the efficacy data presented above.

General Experimental Workflow

A typical preclinical study to assess analgesic efficacy follows a standardized workflow, as depicted below.

Experimental_Workflow cluster_workflow Preclinical Analgesic Testing Workflow Induction 1. Pain Model Induction (e.g., CCI or CFA) Development 2. Pain State Development (Days to Weeks) Induction->Development Baseline 3. Baseline Pain Assessment (Von Frey / Hargreaves) Development->Baseline Admin 4. Intrathecal (i.t.) Ziconotide Administration Baseline->Admin PostDose 5. Post-Dose Assessment (Time-course measurements) Admin->PostDose Analysis 6. Data Analysis (Calculate %MPE, ED₅₀) PostDose->Analysis

Caption: Standard workflow for preclinical evaluation of ziconotide.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce peripheral mononeuropathy that mimics symptoms of chronic nerve-compression pain in humans.[5][8]

  • Animal Preparation: Adult male Sprague-Dawley rats (160-250 g) are anesthetized (e.g., with a ketamine:xylazine mixture).[2]

  • Surgical Procedure: A skin incision is made on the dorsal aspect of the thigh to expose the common sciatic nerve proximal to its trifurcation.[2] Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the nerve with approximately 1 mm spacing between them.[2] The ligatures are tightened just enough to cause a slight constriction without arresting circulation.

  • Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[8]

  • Post-operative Development: Animals develop clear signs of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically stabilizing within 7-14 days post-surgery.[3]

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

The CFA model induces a persistent, localized inflammation characterized by edema, hyperalgesia, and allodynia.[4][11]

  • Animal Preparation: Adult male rats are briefly anesthetized using isoflurane.

  • Induction: A volume of 100-150 µL of CFA (containing inactivated Mycobacterium tuberculosis) is injected subcutaneously into the plantar surface of one hind paw.[12][13]

  • Post-injection Development: A robust inflammatory response develops, characterized by significant paw edema and hypersensitivity to mechanical and thermal stimuli.[4] This response becomes maximal around 24-48 hours and can persist for several weeks.[4][11][12]

Behavioral Assessment Protocols

Mechanical Allodynia (Von Frey Test): This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

  • Habituation: Rats are placed in individual plexiglass compartments on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.[14][15]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The application starts with a filament below the expected threshold and continues with progressively stiffer filaments until a withdrawal response is elicited.[16]

  • Threshold Determination: The 50% withdrawal threshold is often determined using the "up-down" method, where the force (in grams) required to elicit a paw withdrawal in 50% of applications is calculated.[16] A decrease in the withdrawal threshold indicates mechanical allodynia.

Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to paw withdrawal from a noxious thermal stimulus.[17][18]

  • Habituation: Animals are placed in plexiglass enclosures on a temperature-controlled glass floor and allowed to acclimate.[7][17]

  • Stimulation: A mobile, high-intensity infrared heat source is positioned directly beneath the plantar surface of the hind paw to be tested.[6]

  • Latency Measurement: The time from the activation of the heat source until the rat withdraws its paw is automatically recorded as the paw withdrawal latency (PWL).[17] A pre-determined cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[17] A shorter PWL compared to baseline or the contralateral paw indicates thermal hyperalgesia.

Conclusion

Preclinical evidence robustly supports the efficacy of intrathecally administered this compound in alleviating both neuropathic and inflammatory pain. Quantitative data suggests exceptional potency, with ED₅₀ values in the sub-microgram per kilogram range. While direct comparative studies are limited, available data suggests ziconotide may be particularly potent in pain states with a significant inflammatory component. Its unique mechanism of action as a selective N-type calcium channel blocker distinguishes it from opioids and other analgesics, making it a valuable agent for managing severe, chronic pain, particularly when other treatments have failed.[2][19]

References

A Comparative Analysis of Tolerance Development: Ziconotide vs. Opioids

Author: BenchChem Technical Support Team. Date: November 2025

An essential consideration in the long-term management of chronic pain is the potential for analgesic tolerance, a phenomenon characterized by a diminishing therapeutic effect over time, necessitating dose escalation. This guide provides a detailed comparison of the development of tolerance to the N-type calcium channel blocker, Ziconotide, and the widely used class of opioid analgesics. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and signaling pathway visualizations.

Executive Summary

Ziconotide, a non-opioid analgesic, distinguishes itself from opioids by its remarkably low propensity to induce tolerance. Clinical and preclinical evidence consistently demonstrates that Ziconotide maintains its analgesic efficacy over extended periods of administration without the need for significant dose increases. In stark contrast, tolerance to the analgesic effects of opioids is a well-established clinical and pharmacological reality, often leading to substantial dose escalation and limiting their long-term utility. This guide delves into the mechanistic underpinnings of these differences, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Comparison of Tolerance

The development of tolerance is most clearly illustrated by changes in drug dosage required to maintain a consistent level of analgesia over time. The following table summarizes key quantitative data from clinical and preclinical studies, highlighting the divergent profiles of Ziconotide and opioids in this regard.

ParameterZiconotideOpioids (Morphine as representative)Source(s)
Long-Term Dose Stability Median dose remained stable over a three-year period in an open-label study, ranging from 5.52 to 7.20 mcg/day.[1] Another long-term study reported a constant pain relief effect at stable doses.[2][3]Dose escalation is common in clinical practice, with some patients requiring more than 10-fold increases in dose to maintain pain relief.[4] Younger patients have been observed to escalate to higher maximum doses compared to older patients.[5][1][2][3][4][5]
Preclinical Tolerance Models No evidence of tolerance development in animal models of chronic pain with continuous administration.[6]Significant decrease in analgesic response (tolerance) observed after 7 days of chronic morphine treatment in mice, as measured by tail-immersion and tail-pressure tests.[7][6][7]
Receptor Desensitization Mechanism of action does not involve receptor desensitization in the same manner as opioids.Rapid desensitization of the µ-opioid receptor (MOR) is a key mechanism underlying tolerance.[8][9][10][8][9][10]

Experimental Protocols

Understanding the methodologies used to assess analgesic tolerance is crucial for interpreting the available data. Below are detailed protocols for key experiments cited in the comparison.

Protocol 1: Assessment of Opioid-Induced Analgesic Tolerance in Mice

This protocol describes a common method to induce and quantify analgesic tolerance to morphine in a preclinical mouse model.[7][11]

1. Animals and Acclimatization:

  • Adult male C57BL/6 mice are used.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Mice are habituated to the experimental procedures and handling for at least 3 days prior to the start of the experiment to minimize stress-induced analgesia.

2. Baseline Nociceptive Threshold Measurement:

  • The tail-immersion test is used to assess the basal nociceptive response.
  • The distal half of the mouse's tail is immersed in a water bath maintained at a constant temperature (e.g., 48°C).
  • The latency to tail withdrawal is recorded, with a cut-off time (e.g., 15 seconds) to prevent tissue damage.
  • Multiple baseline measurements are taken and averaged for each animal.

3. Induction of Tolerance:

  • Mice receive twice-daily subcutaneous (s.c.) injections of morphine (e.g., 20 mg/kg) for a period of 7 days.
  • A control group receives saline injections following the same schedule.

4. Assessment of Tolerance:

  • On day 8, a challenge dose of morphine (e.g., 5 mg/kg, s.c.) is administered to both the morphine-tolerant and saline-control groups.
  • The tail-immersion test is performed at multiple time points after the challenge dose (e.g., 30, 60, 90, and 120 minutes).
  • The analgesic effect is expressed as the percentage of maximal possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].
  • A significant reduction in the %MPE in the morphine-pretreated group compared to the saline-treated group indicates the development of analgesic tolerance.

Protocol 2: Assessment of Long-Term Efficacy of Ziconotide in Humans

This protocol outlines the methodology of a long-term, open-label clinical study to evaluate the sustained analgesic effect and dose stability of intrathecal Ziconotide.[1]

1. Patient Population:

  • Patients with severe chronic pain who have previously completed a Ziconotide clinical trial and demonstrated a favorable response.
  • Inclusion criteria typically include a stable pain condition and the ability to provide informed consent.

2. Dosing and Administration:

  • Ziconotide is administered via a programmable intrathecal pump.
  • The initial dose is based on the patient's dose from the preceding study.
  • Dose adjustments are made as needed based on the patient's analgesic response and the occurrence of adverse events.

3. Efficacy and Safety Monitoring:

  • Pain intensity is assessed at regular study visits using a Visual Analog Scale of Pain Intensity (VASPI).
  • The dose of Ziconotide is recorded at each visit to monitor for dose escalation.
  • Adverse events are systematically recorded and evaluated for their relationship to the study drug.

4. Data Analysis:

  • The primary efficacy endpoint is the change in VASPI score from baseline over the duration of the study.
  • The stability of the Ziconotide dose over time is analyzed to assess for the development of tolerance.
  • The incidence and severity of adverse events are summarized.

Signaling Pathways and Mechanisms of Tolerance

The divergent tolerance profiles of Ziconotide and opioids are rooted in their distinct molecular mechanisms of action.

Ziconotide Signaling Pathway

Ziconotide exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Cav2.2) on presynaptic nerve terminals in the dorsal horn of the spinal cord.[6][12][13] This blockade inhibits the influx of calcium, which is a critical step for the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). By preventing the release of these neurotransmitters, Ziconotide effectively dampens the transmission of pain signals to the brain. The direct and specific nature of this channel blockade does not appear to trigger the same cellular adaptation mechanisms that lead to tolerance with opioids.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential N_Channel N-type Ca2+ Channel Action_Potential->N_Channel Depolarization Ca_Influx N_Channel->Ca_Influx Ziconotide Ziconotide Ziconotide->N_Channel Blockade Vesicles Synaptic Vesicles (Glutamate, Substance P) Release Vesicles->Release Ca_Influx->Vesicles Triggers Fusion Neurotransmitters Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.
Opioid Signaling and Tolerance Pathway

Opioids, such as morphine, produce analgesia by activating µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[8][9][14] Activation of MORs leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, collectively reducing neuronal excitability and neurotransmitter release.

However, chronic or repeated activation of MORs initiates a series of adaptive changes that lead to tolerance.[8][9][10] This process, known as receptor desensitization, involves:

  • Phosphorylation: G-protein receptor kinases (GRKs) phosphorylate the intracellular domain of the activated MOR.

  • Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestin to the receptor.

  • Uncoupling: β-arrestin binding sterically hinders the interaction of the receptor with G-proteins, uncoupling it from its downstream signaling effectors.

  • Internalization: The receptor-arrestin complex is targeted for internalization via clathrin-coated pits.

  • Downregulation/Recycling: Internalized receptors can either be degraded (downregulation) or dephosphorylated and recycled back to the cell surface.

This entire process leads to a reduction in the number of functional receptors available at the cell surface, requiring higher concentrations of the opioid to produce the same analgesic effect.

Opioid_Tolerance_Pathway cluster_membrane Cell Membrane cluster_tolerance Tolerance Development (Chronic Activation) Opioid Opioid MOR µ-Opioid Receptor (MOR) Opioid->MOR Activation G_Protein G-protein (Gi/o) MOR->G_Protein Coupling GRK GRK MOR->GRK Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia P P GRK->P Phosphorylation P->MOR Arrestin β-Arrestin P->Arrestin Binding Uncoupling G-protein Uncoupling Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization Uncoupling->G_Protein Internalization->MOR

Opioid tolerance involves receptor desensitization and internalization.

Conclusion

The available evidence strongly indicates that Ziconotide and opioids have fundamentally different profiles regarding the development of analgesic tolerance. Ziconotide's mechanism of action, centered on the blockade of N-type calcium channels, appears to circumvent the cellular adaptations that lead to tolerance with long-term opioid use. In contrast, the development of tolerance to opioids is a significant clinical challenge, driven by the desensitization and downregulation of µ-opioid receptors. This comparative analysis provides a valuable resource for researchers and clinicians involved in the development and application of novel analgesic therapies, underscoring the potential of non-opioid mechanisms to provide sustained pain relief without the complication of tolerance.

References

Unlocking Enhanced Pain Relief: The Synergistic Potential of Ziconotide in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer analgesic strategies is a constant endeavor. Ziconotide, a potent non-opioid analgesic, presents a compelling avenue for exploration, not just as a monotherapy but as a synergistic partner with other classes of pain relievers. This guide delves into the scientific evidence supporting the synergistic effects of Ziconotide when combined with other analgesics, providing a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and a visual representation of the underlying mechanisms.

Ziconotide, a synthetic equivalent of a peptide found in the venom of the marine cone snail Conus magus, exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels in the spinal cord.[1][2][3] This unique mechanism of action, distinct from that of opioids and other analgesic classes, forms the basis for its potential to produce additive or even synergistic effects when used in combination.[4][5][6][7] By targeting different pathways in the complex pain signaling cascade, combination therapy with Ziconotide can lead to enhanced pain relief, potentially at lower doses of each agent, thereby reducing the incidence and severity of adverse effects.[8]

Preclinical Evidence of Synergy

Animal studies have provided the foundational evidence for the synergistic interactions between Ziconotide and other analgesics. Preclinical research has demonstrated additive or synergistic antinociceptive effects when Ziconotide is co-administered with morphine, clonidine, or baclofen.[9] For instance, the combination of Ziconotide and morphine has been shown to produce a significant leftward shift in the morphine dose-response curve in the paw pressure test, indicating enhanced potency.[10] Chronic intrathecal infusion of Ziconotide has also been found to enhance morphine analgesia in the formalin test.[10]

Clinical Insights into Combination Therapy

The promising results from preclinical studies have translated into clinical investigations and practice. Although approved as a monotherapy for intrathecal administration in the United States, Ziconotide is frequently used in combination with other intrathecal drugs in clinical settings to manage severe chronic pain.[9]

Open-label trials and retrospective studies have suggested that combining Ziconotide with intrathecal opioids such as morphine, hydromorphone, and fentanyl may lead to greater analgesia than either drug alone.[8][9][11] In some cases, the addition of Ziconotide to an existing opioid regimen has allowed for a reduction in the opioid dose, which can be beneficial in mitigating opioid-related side effects.[8][12] Case studies have also provided preliminary support for the use of Ziconotide in combination with baclofen and hydromorphone.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the synergistic effects of Ziconotide with other analgesics.

Table 1: Preclinical Synergistic Effects of Ziconotide Combinations

CombinationAnimal ModelPain TestOutcome MeasureResultCitation
Ziconotide + MorphineRatFormalin TestInhibition of flinch responsesAdditive inhibition[10]
Ziconotide + MorphineRatPaw Pressure TestWithdrawal responseSignificant leftward shift of morphine dose-response curve[10]
Ziconotide + MorphineRatHot-plate & Tail ImmersionAnalgesia during chronic infusionApparent synergistic analgesic effects initially[10]

Table 2: Clinical Outcomes of Ziconotide Combination Therapy

CombinationStudy DesignPatient PopulationKey OutcomesCitation
Ziconotide + MorphineOpen-label trialSevere chronic painGreater analgesia than monotherapy
Ziconotide + Opioids (Hydromorphone, Morphine, Fentanyl, Sufentanil)Retrospective observational studyRefractory chronic non-cancer pain20% of patients reported substantial pain relief[11]
Ziconotide + Various (Morphine, Hydromorphone, Fentanyl, etc.)Retrospective evaluationSevere chronic painStatistically significant improved analgesia[8]
Ziconotide + MorphineOpen-label, multicenter studySevere chronic painMean VASPI improvement of 14.5% at week 5[4]
Ziconotide + MorphineCase seriesRefractory cancer painMean VASPI reduction of 62% at 28 days

Experimental Protocols

Understanding the methodologies used to evaluate these synergistic effects is crucial for replicating and building upon existing research.

Preclinical Models

Formalin Test:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

  • Observation: The number of flinching or licking behaviors is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

  • Drug Administration: Ziconotide, the comparator analgesic, or the combination is administered intrathecally prior to the formalin injection.

  • Data Analysis: The reduction in the number of flinches in each phase is compared between treatment groups.

Paw Pressure Test (Randall-Selitto Test):

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A device applies a linearly increasing pressure to the dorsal surface of the rat's hind paw.

  • Endpoint: The pressure at which the rat withdraws its paw is recorded as the pain threshold.

  • Drug Administration: Drugs are administered intrathecally before the test.

  • Data Analysis: The increase in paw withdrawal threshold is measured and compared across different doses and combinations to determine the dose-response relationship.

Clinical Evaluation

Visual Analog Scale of Pain Intensity (VASPI):

  • Patient-Reported Outcome: Patients are asked to rate their pain intensity on a 100-mm line, where 0 represents "no pain" and 100 represents "the worst imaginable pain."

  • Procedure: VASPI scores are collected at baseline and at various time points throughout the treatment period.

  • Data Analysis: The percentage change in VASPI scores from baseline is calculated to assess the efficacy of the treatment.

Signaling Pathways and Experimental Workflow

The synergistic effects of Ziconotide and opioids can be attributed to their distinct but complementary mechanisms of action within the dorsal horn of the spinal cord.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat) pain_assay Choose Pain Assay (e.g., Formalin Test) animal_model->pain_assay drug_admin Intrathecal Administration of Ziconotide, Analgesic, or Combination pain_assay->drug_admin data_collection Collect Behavioral Data (e.g., Flinch Count) drug_admin->data_collection preclinical_analysis Statistical Analysis of Behavioral Data data_collection->preclinical_analysis patient_selection Recruit Patients with Refractory Chronic Pain baseline Establish Baseline Pain Score (e.g., VASPI) patient_selection->baseline treatment Administer Intrathecal Combination Therapy baseline->treatment follow_up Monitor Pain Scores and Adverse Events treatment->follow_up clinical_analysis Calculate Percentage Improvement in Pain Scores follow_up->clinical_analysis synergy_assessment Assess for Additive or Synergistic Effects preclinical_analysis->synergy_assessment clinical_analysis->synergy_assessment

References

Comparative Potency of Ziconotide Acetate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Ziconotide acetate and its analogs, supported by experimental data. Ziconotide, a synthetic form of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent N-type voltage-gated calcium channel (CaV2.2) blocker used as a last-resort analgesic for severe chronic pain.[1][2] However, its intrathecal administration route and narrow therapeutic window have prompted the development of analogs with improved pharmacological properties.

This guide summarizes the comparative potency of various Ziconotide analogs, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways.

Quantitative Potency of Ziconotide and its Analogs

The following table summarizes the in vitro potency of Ziconotide (referred to as ω-conotoxin MVIIA in some studies) and several of its cyclic analogs against the human CaV2.2 channel. The data is derived from a study by Zhou et al. (2023), which aimed to improve the stability of Ziconotide through backbone cyclization.[3][4]

CompoundDescriptionIC50 (nM)
Ziconotide (ω-MVIIA) Native Peptide1.7 ± 1.2
cM-6 Cyclic analog with a 6-residue linker43.2 ± 1.4
cM-7 Cyclic analog with a 7-residue linker13.5 ± 1.2
cM-8 Cyclic analog with an 8-residue linker21.8 ± 1.2
cM-9 Cyclic analog with a 9-residue linker306.6 ± 1.5

Data from Zhou et al., 2023.[4]

The results indicate that while cyclization can enhance stability, it generally leads to a decrease in potency compared to the native Ziconotide. However, the analog cM-7 shows promising activity, with an IC50 value only moderately higher than the parent compound.

Experimental Protocols

The potency of Ziconotide and its analogs is typically determined using electrophysiological techniques, most commonly the whole-cell patch-clamp method on cells expressing the target ion channel.

Whole-Cell Patch-Clamp Assay for CaV2.2 Inhibition

This protocol describes a typical experimental setup for measuring the inhibition of human CaV2.2 channels by Ziconotide analogs.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently co-transfected with plasmids encoding the human CaV2.2 α1 subunit (the pore-forming unit), along with the auxiliary β3 and α2δ-1 subunits to ensure proper channel expression and function. An enhanced green fluorescent protein (eGFP) plasmid is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.

  • The external (bath) solution contains (in mM): 140 tetraethylammonium (TEA)-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

  • The internal (pipette) solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a gigaseal with the cell membrane.

  • CaV2.2 currents are elicited by a voltage step protocol, typically from a holding potential of -80 mV to a test potential of +10 mV.

3. Data Acquisition and Analysis:

  • Currents are recorded using an amplifier and appropriate data acquisition software.

  • The test compounds (Ziconotide and its analogs) are applied to the cells at varying concentrations.

  • The peak inward current at the test potential is measured before and after the application of the compound.

  • The percentage of current inhibition is calculated for each concentration.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflow

Ziconotide Signaling Pathway

Ziconotide exerts its analgesic effect by blocking N-type calcium channels on presynaptic nerve terminals in the dorsal horn of the spinal cord. This blockade inhibits the influx of calcium, which is a critical step in the release of neurotransmitters that signal pain, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential (Pain Signal) CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Action_Potential->CaV2_2 Depolarization Fusion Vesicle Fusion & Neurotransmitter Release CaV2_2->Fusion Ca²⁺ Influx Ziconotide Ziconotide/Analog Ziconotide->CaV2_2 Blockade Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Vesicles->Fusion Neurotransmitters Neurotransmitters Fusion->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binding Pain_Transmission Pain Signal Transmission Receptors->Pain_Transmission Activation

Caption: Ziconotide's mechanism of action in blocking pain signal transmission.

Experimental Workflow for Potency Determination

The following diagram illustrates the general workflow for determining the in vitro potency of Ziconotide analogs.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with CaV2.2 Subunits Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Current_Recording Record CaV2.2 Currents Patch_Clamp->Current_Recording Compound_Application Apply Ziconotide Analogs Current_Recording->Compound_Application Inhibition_Calculation Calculate % Inhibition Compound_Application->Inhibition_Calculation Dose_Response Generate Dose-Response Curve Inhibition_Calculation->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for determining the IC50 of Ziconotide analogs.

References

Validating the Analgesic Mechanism of Ziconotide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic properties of Ziconotide with alternative therapies, supported by experimental data. Detailed methodologies for key in vivo experiments are presented to facilitate the design and interpretation of preclinical studies.

Introduction

Ziconotide is a non-opioid analgesic that is a synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine snail Conus magus.[1][2] It is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2), which are crucial for neurotransmitter release at presynaptic terminals.[3][4][5] In the context of pain, Ziconotide's primary site of action is the dorsal horn of the spinal cord, where it inhibits the release of pronociceptive neurotransmitters from primary afferent nerve fibers.[6][7][8] This guide compares the in vivo analgesic profile of intrathecally administered Ziconotide with two clinically relevant comparators: morphine, a µ-opioid receptor agonist, and clonidine, an α2-adrenergic receptor agonist.

Comparative Analgesic Efficacy in Animal Models

The analgesic efficacy of intrathecally (i.t.) administered Ziconotide, morphine, and clonidine has been evaluated in various rodent models of pain. The following tables summarize the median effective dose (ED₅₀) values obtained from key behavioral assays that assess nociceptive thresholds.

Table 1: Comparative Analgesic Efficacy (ED₅₀ Values) in a Rat Model of Neuropathic Pain (Tactile Allodynia)

CompoundED₅₀ (µg/kg, i.t.)95% Confidence IntervalPain ModelReference
Ziconotide (ω-conotoxin MVIIA)0.320.23 - 0.45Spinal Nerve Ligation[9]
Morphine4.42.9 - 6.5Spinal Nerve Ligation[9]

Table 2: Analgesic Effects of Intrathecal Clonidine in Rats

Dose (µg/hr, i.t. infusion)Analgesic EffectPain ModelReference
0.4Significant increase in tail-flick latency and paw pressure withdrawal thresholdNormal Rats[10]
30 µg/kg (i.v.)124% elevation in vocalization threshold to paw pressureNormal Rats[11]
30 µg/kg (i.v.)160% elevation in vocalization threshold to paw pressureArthritic Rats[11]

Comparison of Side Effect Profiles in In Vivo Models

While direct, quantitative side-by-side comparisons of side effects in animal models are not always published with the same level of detail as efficacy studies, preclinical and clinical observations provide valuable insights.

Table 3: Comparative Side Effect Profiles

AnalgesicCommon Side Effects Observed in In Vivo StudiesKey CharacteristicsReferences
Ziconotide Dizziness, nystagmus, ataxia, sedationNarrow therapeutic window. Psychiatric and central nervous system adverse effects can be severe at higher doses.[7][12] Does not cause respiratory depression, tolerance, or withdrawal.[2][13][2][7][12][13][14]
Morphine Respiratory depression, sedation, constipation, development of tolerance and dependenceTolerance to analgesia develops with chronic administration.[15] Can induce hyperalgesia.[13][13][15][16][17]
Clonidine Sedation, hypotension, bradycardiaSide effects are generally predictable and dose-dependent.[10][10]

Experimental Protocols

Intrathecal (i.t.) Catheterization and Injection in Rats

Objective: To deliver compounds directly to the cerebrospinal fluid (CSF) in the spinal subarachnoid space.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the surgical area over the cisterna magna or the lumbar region.

  • Catheter Implantation (Chronic Dosing):

    • Make a small incision at the base of the skull to expose the atlanto-occipital membrane.

    • Carefully incise the membrane and insert a sterile polyethylene catheter (e.g., PE-10) into the subarachnoid space, advancing it to the desired spinal level (typically lumbar for pain studies).

    • Exteriorize the catheter subcutaneously to the back of the neck and secure it.

    • Close the incision with sutures or staples.

    • Flush the catheter with sterile saline to ensure patency.

  • Direct Intrathecal Injection (Acute Dosing):

    • Palpate the iliac crests to locate the L5-L6 intervertebral space.

    • Insert a 30-gauge needle attached to a microsyringe at a slight angle into the intervertebral space until a characteristic tail-flick is observed, indicating entry into the intrathecal space.

    • Inject the solution slowly (typically 5-10 µL).

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Hot Plate Test

Objective: To assess the response to a thermal nociceptive stimulus.

Procedure:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Acclimation: Place the rat on the unheated plate for a period of habituation.

  • Testing:

    • Set the plate temperature to a noxious level (e.g., 55 ± 0.5°C).

    • Place the rat on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is pre-determined, and if the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.

  • Data Analysis: The latency to respond is used as a measure of the pain threshold. An increase in latency indicates an analgesic effect.

Paw Pressure (Randall-Selitto) Test

Objective: To measure the mechanical nociceptive threshold.

Procedure:

  • Apparatus: A device that applies a linearly increasing mechanical force to the dorsal surface of the rat's hind paw (e.g., an analgesy-meter).[18]

  • Restraint: Gently restrain the rat, allowing one hind paw to be accessible.

  • Testing:

    • Position the paw on the plinth of the apparatus.

    • Apply a constantly increasing pressure to the paw using a blunt-tipped probe.

    • The endpoint is the pressure (in grams) at which the rat vocalizes or withdraws its paw.

  • Data Analysis: The force required to elicit a withdrawal response is the mechanical withdrawal threshold. An increase in this threshold indicates analgesia.

In Vivo Electrophysiology of Dorsal Horn Neurons

Objective: To directly measure the effect of a compound on the electrical activity of pain-transmitting neurons in the spinal cord.

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.[1][12] The animal is placed in a stereotaxic frame to ensure stability.

  • Neuron Identification: A recording microelectrode is slowly lowered into the dorsal horn. Neurons are identified by their response to peripheral stimuli (e.g., brushing, pinching, or heating the receptive field on the hind paw). Wide-dynamic-range (WDR) neurons, which respond to both innocuous and noxious stimuli, are often targeted.

  • Drug Administration: The drug can be administered systemically (e.g., intravenously) or locally onto the spinal cord surface.

  • Recording: Record the spontaneous and evoked (stimulus-induced) firing of the neuron before and after drug administration.

  • Data Analysis: Analyze the changes in the neuron's firing rate to quantify the inhibitory or excitatory effects of the compound. A reduction in the evoked response to a noxious stimulus indicates an antinociceptive effect.

Signaling Pathways and Mechanisms of Action

Ziconotide Signaling Pathway

Ziconotide_Pathway cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Action_Potential Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Action_Potential->CaV2_2 Depolarization Vesicles Synaptic Vesicles (Glutamate, Substance P) CaV2_2->Vesicles Ca²⁺ Influx Ziconotide Ziconotide Ziconotide->CaV2_2 Blocks Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Binds to Pain_Signal Pain Signal Transmission Receptors->Pain_Signal Activation

Caption: Ziconotide blocks N-type calcium channels on presynaptic terminals, inhibiting neurotransmitter release.

Morphine Signaling Pathway

Morphine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Morphine_Pre Morphine MOR_Pre µ-Opioid Receptor (MOR) Morphine_Pre->MOR_Pre Binds Gi_Pre Gᵢ Protein MOR_Pre->Gi_Pre Activates AC_Pre Adenylyl Cyclase Gi_Pre->AC_Pre Inhibits Ca_Channel_Pre Ca²⁺ Channel Gi_Pre->Ca_Channel_Pre Inhibits cAMP_Pre cAMP AC_Pre->cAMP_Pre Converts ATP to Neurotransmitter_Release_Pre Neurotransmitter Release Ca_Channel_Pre->Neurotransmitter_Release_Pre Morphine_Post Morphine MOR_Post µ-Opioid Receptor (MOR) Morphine_Post->MOR_Post Binds Gi_Post Gᵢ Protein MOR_Post->Gi_Post Activates K_Channel_Post K⁺ Channel Gi_Post->K_Channel_Post Opens Hyperpolarization Hyperpolarization K_Channel_Post->Hyperpolarization K⁺ Efflux

Caption: Morphine acts on presynaptic and postsynaptic µ-opioid receptors to reduce neuronal excitability.

Clonidine Signaling Pathway

Clonidine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Clonidine_Pre Clonidine Alpha2_Pre α₂-Adrenergic Receptor Clonidine_Pre->Alpha2_Pre Binds Gi_Pre Gᵢ Protein Alpha2_Pre->Gi_Pre Activates AC_Pre Adenylyl Cyclase Gi_Pre->AC_Pre Inhibits Ca_Channel_Pre Ca²⁺ Channel Gi_Pre->Ca_Channel_Pre Inhibits cAMP_Pre cAMP AC_Pre->cAMP_Pre Converts ATP to Neurotransmitter_Release_Pre Neurotransmitter Release Ca_Channel_Pre->Neurotransmitter_Release_Pre Clonidine_Post Clonidine Alpha2_Post α₂-Adrenergic Receptor Clonidine_Post->Alpha2_Post Binds Gi_Post Gᵢ Protein Alpha2_Post->Gi_Post Activates K_Channel_Post K⁺ Channel Gi_Post->K_Channel_Post Opens Hyperpolarization Hyperpolarization K_Channel_Post->Hyperpolarization K⁺ Efflux

Caption: Clonidine activates presynaptic and postsynaptic α₂-adrenergic receptors, leading to reduced neuronal firing.

Experimental Workflow for In Vivo Analgesic Testing

Experimental_Workflow Animal_Model Induce Pain Model in Rats (e.g., Spinal Nerve Ligation) Baseline_Testing Baseline Behavioral Testing (Hot Plate, Paw Pressure) Animal_Model->Baseline_Testing Drug_Administration Intrathecal Administration (Ziconotide, Morphine, Clonidine, or Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Administration Behavioral Testing (at various time points) Drug_Administration->Post_Drug_Testing Electrophysiology In Vivo Electrophysiology (Optional, for mechanistic insight) Drug_Administration->Electrophysiology Data_Analysis Data Analysis and Comparison (ED₅₀ calculation, statistical analysis) Post_Drug_Testing->Data_Analysis Electrophysiology->Data_Analysis

Caption: A typical workflow for evaluating the analgesic efficacy of test compounds in vivo.

Conclusion

In vivo studies validate that Ziconotide's analgesic effect is mediated by the selective blockade of N-type calcium channels in the spinal cord.[5] This mechanism of action is distinct from that of morphine and clonidine, which act on opioid and adrenergic receptors, respectively. Preclinical data indicate that Ziconotide is particularly effective in models of neuropathic pain and, importantly, does not induce the tolerance commonly associated with opioid analgesics.[15] However, its narrow therapeutic window necessitates careful dose titration to manage potential adverse effects.[7] This comparative guide provides a framework for researchers to design and interpret in vivo studies aimed at further characterizing the analgesic properties of Ziconotide and novel N-type calcium channel blockers.

References

Safety Operating Guide

Safe Disposal of Ziconotide Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of ziconotide acetate is critical for ensuring laboratory safety and environmental protection. Due to its potent pharmacological activity and classification as an acutely toxic substance, stringent disposal protocols must be followed. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and regulatory standards.

Hazard Profile and Waste Classification

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] This toxicity profile mandates that it be handled and disposed of as hazardous chemical waste. All waste streams containing or contaminated with this compound must be segregated from general and biohazardous waste for specialized disposal.

The following table summarizes the key hazard data influencing its disposal classification.

Hazard ClassificationCategoryGHS Hazard StatementPrimary Disposal Concern
Acute Toxicity, Oral Category 3H301: Toxic if swallowedHigh toxicity necessitates secure containment and destruction, preventing ingestion by wildlife or contamination of water sources.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skinRisk of exposure during handling and disposal requires appropriate PPE and decontamination of all surfaces and materials.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaledPotential for aerosolization of powder or mist from solutions requires handling in well-ventilated areas and use of respiratory protection.

Procedural Guide for this compound Disposal

Adherence to these steps is essential for the safe management of this compound waste from generation to final disposal.

Phase 1: Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all necessary safety precautions are in place.

  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as local and state regulations may vary.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling this compound waste. This includes:

    • Chemical-resistant gloves (inspect prior to use).[3]

    • Protective clothing or lab coat.[1]

    • Safety glasses or goggles for eye protection.[1]

    • Use respiratory protection if there is a risk of dust or aerosol generation.[3]

  • Work Area: Handle all open forms of this compound (e.g., preparing solutions, aliquoting) in a well-ventilated area or a chemical fume hood.[2][4]

Phase 2: Waste Segregation and Containment

Properly segregate and contain waste at the point of generation. Never mix hazardous chemical waste with regular trash or other waste streams.

Step 1: Identify the Waste Stream Categorize the waste into one of the following streams:

  • Unused or Expired Product: Any remaining pure substance or stock solutions.

  • Empty Containers: Vials, ampules, or tubes that originally held this compound.

  • Contaminated Materials: Items such as used PPE (gloves, etc.), bench paper, pipette tips, and materials used for spill cleanup.

Step 2: Select Appropriate Waste Containers

  • Use sealable, leak-proof, and chemically compatible containers clearly designated for hazardous waste.

  • Keep the chemical in suitable and closed containers for disposal.[4]

  • For sharps (e.g., contaminated needles), use a designated sharps container rated for hazardous chemical waste.

Step 3: Contain the Waste

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[3] Do not attempt to wash small quantities down the drain.[2][4]

  • Empty Containers: Even if "empty," containers may retain toxic residue. They should be disposed of as unused product.[3] Do not rinse containers into the sewer system.[4]

  • Contaminated Materials: Place all contaminated items immediately into the designated hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

Phase 3: Storage and Disposal

Step 4: Label Waste Containers

  • Clearly label all hazardous waste containers with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic")

    • The date accumulation started

Step 5: Temporary Storage

  • Store sealed waste containers in a designated, secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Store locked up.[1][4]

Step 6: Arrange for Final Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Disposal must be conducted by a licensed chemical destruction facility.[3][4]

  • The primary recommended method of destruction is controlled incineration with flue gas scrubbing.[4]

  • Maintain all records and manifests provided by the disposal company as required by regulations.

Experimental Protocols

This document outlines a safety and disposal procedure. As such, experimental protocols are not applicable.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_identification Phase 1: Identification & Segregation cluster_containment Phase 2: Containment cluster_disposal Phase 3: Final Disposal start This compound Waste Generated waste_type Identify Waste Stream start->waste_type unused Unused / Expired Product waste_type->unused Product empty_container Empty Containers (Vials, Ampules) waste_type->empty_container Container contaminated Contaminated Materials (PPE, Labware, Spill Debris) waste_type->contaminated Materials containerize Place in Labeled, Sealed Hazardous Waste Container unused->containerize empty_container->containerize contaminated->containerize storage Store in Secure Satellite Accumulation Area containerize->storage ehs Contact EHS for Pickup storage->ehs disposal Dispose via Licensed Facility (e.g., Incineration) ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ziconotide acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ziconotide Acetate

This guide provides crucial safety and logistical information for laboratory personnel handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

This compound is a synthetic peptide used in research.[1][2] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential for acute toxicity if inhaled, ingested, or in contact with skin.[3][4][5] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

Operation Required PPE Specifications
Handling solid (powder) Eye Protection, Gloves, Lab Coat, Respiratory ProtectionTightly fitting safety goggles with side-shields.[6] Chemical-resistant gloves (e.g., nitrile). Standard laboratory coat. Use in a well-ventilated area or with appropriate exhaust ventilation; consider a dust mask or respirator if dust formation is likely.[6][7][8]
Handling solutions Eye Protection, Gloves, Lab CoatTightly fitting safety goggles with side-shields.[6] Chemical-resistant gloves (e.g., nitrile). Standard laboratory coat.
Accidental spill cleanup Full PPEIncludes chemical-resistant gloves, safety goggles, lab coat, and respiratory protection.[7]
Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

Emergency Situation Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[3][7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated area, protected from light.[7]

    • Recommended storage temperature is typically 2-8°C or ≤ -20°C.[3][7] Always refer to the manufacturer's instructions.

    • Keep the container tightly sealed.[3][8]

  • Preparation of Solutions :

    • Handle the solid form in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6][7][8]

    • Wear appropriate PPE, including gloves, a lab coat, and eye protection.

    • Use spark-proof tools and avoid sources of ignition when handling the powder.[6][8]

  • General Handling :

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in areas where this compound is handled.[5][8]

    • Wash hands thoroughly after handling.[5][8]

Accidental Release Measures
  • Spill Response :

    • Evacuate personnel from the immediate area.[7]

    • Ensure adequate ventilation.[7]

    • Wear full PPE, including respiratory protection.[7]

    • For liquid spills, absorb with an inert, non-combustible material such as sand or diatomite.[7]

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • Collect the spilled material into a suitable, labeled container for disposal.[3][8]

    • Decontaminate the spill area with alcohol and then wash with soap and water.[7]

    • Prevent the spilled material from entering drains or waterways.[3][7]

Disposal Plan
  • Waste Disposal :

    • Dispose of this compound and any contaminated materials as hazardous chemical waste.

    • All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8]

    • Do not dispose of the material down the drain or in the regular trash.[8][9]

    • Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[8]

Workflow Diagrams

The following diagrams illustrate the key processes for handling and emergency response.

cluster_handling This compound Handling Workflow A Receive and Inspect B Store in Designated Area (Cool, Dry, Ventilated, Light-Protected) A->B C Wear Appropriate PPE B->C D Handle in Ventilated Area (e.g., Fume Hood) C->D E Weigh Solid / Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H

Caption: Workflow for the safe handling of this compound.

cluster_emergency Emergency Response for this compound Exposure Start Exposure Event Inhalation Move to Fresh Air Start->Inhalation Skin Wash with Soap and Water Start->Skin Eye Flush with Water for 15 min Start->Eye Ingestion Rinse Mouth with Water Start->Ingestion CPR Provide CPR if Breathing is Difficult (No Mouth-to-Mouth) Inhalation->CPR RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing SeekMedical Seek Immediate Medical Attention Eye->SeekMedical Ingestion->SeekMedical CPR->SeekMedical RemoveClothing->SeekMedical

Caption: Emergency response procedures for exposure to this compound.

References

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